2-(6-Hydroxypyridin-2-YL)acetic acid
Description
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Properties
IUPAC Name |
2-(6-oxo-1H-pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUVVIUAAGZNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653163 | |
| Record name | (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937644-25-2 | |
| Record name | (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(6-Hydroxypyridin-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Hydroxypyridin-2-yl)acetic acid, a fascinating heterocyclic compound, stands at the intersection of fundamental organic chemistry and applied medicinal science. Its structural motif, featuring a pyridine ring bearing both a hydroxyl and an acetic acid group, imbues it with a rich chemical personality, governed by the interplay of its constituent functional groups. This guide, intended for researchers and drug development professionals, delves into the core chemical properties of this molecule, offering a detailed exploration of its structure, reactivity, and potential applications. As a bifunctional molecule, it exhibits intriguing tautomerism and serves as a versatile scaffold in the synthesis of more complex chemical entities. Understanding its fundamental properties is paramount for harnessing its full potential in the design of novel therapeutics and functional materials.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 937644-25-2 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(6-Hydroxy-2-pyridinyl)acetic acid, 2-(6-oxo-1,6-dihydropyridin-2-yl)acetic acid | [1] |
| Predicted pKa | 4.35 (for the carboxylic acid) | [2] |
| Predicted Boiling Point | 483.0±37.0 °C | [2] |
| Predicted Density | 1.322±0.06 g/cm³ | [2] |
Note: The predicted values are computationally derived and should be confirmed by experimental data.
Structural Features and Tautomerism: A Tale of Two Forms
A defining characteristic of this compound is its existence in two tautomeric forms: the hydroxypyridine form and the pyridone form. This equilibrium is a critical determinant of its chemical reactivity and biological activity.
Caption: The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many heterocyclic compounds, the keto (pyridone) form is more stable in the liquid phase and in solution, while the enol (hydroxypyridine) form can be more favored in the vapor phase. The pyridone form is often better stabilized in polar solvents. This phenomenon has a profound impact on the molecule's properties, including its acidity, hydrogen bonding capabilities, and how it interacts with biological targets.[3]
Spectroscopic Characterization (Predicted and Analog-Based)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be influenced by the position of the tautomeric equilibrium. In the hydroxypyridine form, the aromatic protons would likely appear in the range of 6.5-8.0 ppm. The methylene protons of the acetic acid group would appear as a singlet, likely in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid and the hydroxyl proton would be observable, though their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid would appear downfield, typically in the range of 170-180 ppm. The carbons of the pyridine ring would resonate in the aromatic region (100-160 ppm), with the carbon bearing the oxygen atom showing a significant downfield shift. The methylene carbon of the acetic acid group would be found further upfield.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1730 cm⁻¹. If the pyridone tautomer is significantly populated, a C=O stretching band for the amide-like carbonyl would be observed, typically in the range of 1650-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and other characteristic cleavages of the pyridine ring and acetic acid side chain.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the hydroxypyridine/pyridone system, and the pyridine ring itself.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The acidity of this proton is a key feature.
-
Hydroxypyridine/Pyridone Moiety: The hydroxyl group of the hydroxypyridine form can be alkylated or acylated. The pyridone form, with its amide-like character, can also undergo N-alkylation. The tautomeric equilibrium is a crucial factor in determining the outcome of reactions at this position.
-
Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group will influence the regioselectivity of these reactions.
Caption: Key reactive sites of this compound.
Synthetic Approaches
The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the substituted pyridine ring followed by the introduction or modification of the acetic acid side chain. A plausible, though not experimentally verified in the provided search results, synthetic route is outlined below.
Hypothetical Synthetic Protocol:
-
Starting Material: 2,6-dichloropyridine.
-
Step 1: Monosubstitution. Selective nucleophilic aromatic substitution of one chlorine atom with a protected form of a two-carbon synthon (e.g., a malonic ester derivative). This would require careful control of reaction conditions to favor monosubstitution.
-
Step 2: Hydrolysis and Decarboxylation. Hydrolysis of the ester groups and subsequent decarboxylation to yield 2-(6-chloropyridin-2-yl)acetic acid.
-
Step 3: Hydroxylation. Conversion of the remaining chlorine atom to a hydroxyl group. This could potentially be achieved through nucleophilic substitution with a hydroxide source under forcing conditions or through a metal-catalyzed hydroxylation reaction.
-
Step 4: Deprotection (if necessary) and Purification. Removal of any protecting groups and purification of the final product by recrystallization or chromatography.
Caption: A potential synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications.[4][5] These compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[4][5] The ability of the pyridinone core to act as a hydrogen bond donor and acceptor makes it an excellent motif for interacting with biological targets such as enzymes and receptors.
While specific applications for this compound are not extensively documented, its structural features suggest its potential as:
-
A Scaffold for Kinase Inhibitors: The pyridinone core is a known hinge-binding motif for many protein kinases, which are crucial targets in cancer therapy.[4]
-
A Metal Chelator: The combination of the hydroxyl/pyridone and carboxylic acid functionalities could enable this molecule to chelate metal ions, suggesting potential applications as an inhibitor of metalloenzymes or as a therapeutic agent for diseases associated with metal ion dysregulation.[6]
-
A Building Block for Novel Therapeutics: The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex drug candidates.
Safety and Handling
Based on available information, this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule of significant interest due to its inherent chemical properties and its connection to the pharmacologically important pyridinone scaffold. Its tautomeric nature is a key feature that governs its reactivity and potential biological interactions. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, its structural analogy to well-studied pyridinone derivatives provides a strong foundation for predicting its behavior and exploring its potential. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its promise in the fields of medicinal chemistry and materials science.
References
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Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2023). National Institutes of Health. Retrieved from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. Retrieved from [Link]
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What impact does tautomerism have on drug discovery and development? (2022). National Institutes of Health. Retrieved from [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. Retrieved from [Link]
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Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023). National Institutes of Health. Retrieved from [Link]
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Keto-enol tautomerism in the development of new drugs. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Retrieved from [Link]
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Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. Retrieved from [Link]
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Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. (2018). PubMed. Retrieved from [Link]
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A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and characterization of copper(II) complex with 2,6-diacetylpyridine-bis(phenylhydrazone). (2019). ResearchGate. Retrieved from [Link]
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(2-Hydroxyphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. Retrieved from [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2022). OAE Publishing Inc. Retrieved from [Link]
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Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]
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(2,6-dimethoxyphenyl)(oxo)acetic acid. (n.d.). ChemSynthesis. Retrieved from [Link]
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What is the product of pyridine + acetic acid? (2021). Quora. Retrieved from [Link]
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Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. (2006). PubMed. Retrieved from [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. Retrieved from [Link]
-
Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. (2020). MedCrave. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(6-Hydroxypyridin-2-YL)acetic Acid
Introduction
2-(6-Hydroxypyridin-2-yl)acetic acid is a valuable heterocyclic compound that serves as a key building block in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, featuring a pyridine ring substituted with both a hydroxyl and an acetic acid moiety, allows for diverse functionalization and interaction with biological targets. This guide provides a comprehensive overview of two robust and strategically sound synthetic pathways for the preparation of this important molecule, tailored for researchers and professionals in drug development and organic synthesis. The presented methodologies are selected for their efficiency, scalability, and the strategic use of protecting groups to ensure high purity of the final product.
Strategic Considerations in Pathway Design
The synthesis of this compound presents a key challenge: the presence of two reactive functional groups, a hydroxyl and a carboxylic acid, which can interfere with synthetic transformations. Therefore, a successful synthesis hinges on a robust protecting group strategy. This guide details two primary pathways that employ either a methoxy or a benzyloxy group to protect the pyridinol hydroxyl functionality during the elaboration of the acetic acid side chain. The choice between these protecting groups often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
-
The Methoxy Pathway: This route utilizes a methyl ether as the protecting group. The methoxy group is generally stable to a wide range of reaction conditions. Its removal (demethylation) is typically achieved under strong acidic conditions, such as with hydrogen bromide (HBr) or boron tribromide (BBr₃).
-
The Benzyloxy Pathway: This pathway employs a benzyl ether for protection. The benzyl group is also stable under many conditions but offers the distinct advantage of being removable under mild, neutral conditions via catalytic hydrogenolysis. This orthogonality makes the benzyloxy group a preferred choice when acid-sensitive functional groups are present elsewhere in the molecule.
Pathway 1: The Methoxy Intermediate Route
This pathway commences with the commercially available 2-chloro-6-methoxypyridine and proceeds through a three-step sequence involving cyanation, nitrile hydrolysis, and demethylation.
A Technical Guide to the Spectroscopic Characterization of 2-(6-Hydroxypyridin-2-YL)acetic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(6-Hydroxypyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed analysis of its molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles and standardized protocols for data acquisition and interpretation. By explaining the causality behind experimental choices and grounding the analysis in established principles, this guide serves as a self-validating resource for the structural elucidation of this and similar pyridin-2-yl derivatives.
Introduction: The Structural and Chemical Landscape
This compound belongs to a class of pyridine derivatives that are integral to various fields of chemical research. The molecule's structure, featuring a carboxylic acid moiety attached to a 6-hydroxypyridine ring, presents a unique combination of functional groups that dictate its chemical behavior and spectroscopic signature. The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism, where the compound can exist in equilibrium between the pyridinol and pyridone forms. This phenomenon significantly influences the spectroscopic data and is a key consideration in its analysis. Understanding the precise spectroscopic fingerprint of this molecule is paramount for quality control in synthesis, reaction monitoring, and for elucidating its role in various chemical and biological systems.
This guide will systematically dissect the data obtained from three core analytical techniques: NMR for mapping the carbon-hydrogen framework, IR for identifying functional group vibrations, and MS for determining the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.
Causality in Experimental Design for NMR
The choice of solvent and instrument frequency are critical decisions that directly impact the quality and interpretability of NMR spectra.
-
Solvent Selection: Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons. For this compound, a polar solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) is ideal. Its ability to dissolve the polar analyte and its high boiling point are advantageous. Furthermore, the acidic protons of the hydroxyl and carboxylic acid groups are often observable in DMSO-d₆, which might otherwise be lost through rapid exchange with protic solvents like D₂O or CD₃OD.
-
Instrument Frequency: Higher field strengths (e.g., 400 MHz or greater) are employed to increase spectral dispersion.[1] This is particularly important for analyzing the aromatic region of the pyridine ring, where proton signals can be closely spaced. Higher frequencies spread these signals further apart, simplifying the interpretation of coupling patterns and reducing signal overlap.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-14 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is required due to the lower natural abundance of ¹³C.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms influences the observed chemical shifts.[2]
Diagram 1: Molecular Structure and Proton/Carbon Numbering
A numbered schematic of this compound.
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-COOH | ~12.5 | Broad Singlet | - | 1H | Carboxylic Acid |
| H-OH | ~11.5 | Broad Singlet | - | 1H | Pyridinol OH |
| H4 | ~7.7 | Triplet (t) | ~7.8 | 1H | Pyridine Ring |
| H3 | ~6.9 | Doublet (d) | ~7.2 | 1H | Pyridine Ring |
| H5 | ~6.6 | Doublet (d) | ~8.4 | 1H | Pyridine Ring |
| H7 | ~3.6 | Singlet (s) | - | 2H | Methylene (CH₂) |
Interpretation:
-
The broad singlets at high chemical shifts (~12.5 and ~11.5 ppm) are characteristic of the acidic protons of the carboxylic acid and the phenolic hydroxyl group, respectively. Their broadness is due to chemical exchange.
-
The signals in the aromatic region (~6.6-7.7 ppm) correspond to the three protons on the pyridine ring. The triplet (H4) arises from coupling to both H3 and H5. The two doublets (H3 and H5) are due to coupling with their immediate neighbor, H4.[2]
-
The singlet at ~3.6 ppm with an integration of 2H is unequivocally assigned to the methylene (-CH₂-) protons of the acetic acid side chain. It appears as a singlet because there are no adjacent protons to couple with.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Chemical Shift (ppm) | Assignment |
| C8 | ~172 | Carboxylic Acid Carbonyl (C=O) |
| C6 | ~164 | Pyridine Ring (C-OH) |
| C2 | ~150 | Pyridine Ring (C-CH₂) |
| C4 | ~140 | Pyridine Ring (CH) |
| C5 | ~112 | Pyridine Ring (CH) |
| C3 | ~108 | Pyridine Ring (CH) |
| C7 | ~45 | Methylene Carbon (-CH₂) |
Interpretation:
-
The downfield signal at ~172 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
The signals for the pyridine ring carbons appear between ~108 and ~164 ppm. The carbon attached to the electronegative oxygen atom (C6) is the most deshielded and appears furthest downfield.[3] The carbon attached to the side chain (C2) is also significantly downfield.
-
The methylene carbon (C7) is found in the aliphatic region around ~45 ppm, consistent with a carbon atom situated between an aromatic ring and a carbonyl group.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principles of IR Spectroscopy for Functional Group Identification
Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's natural vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum shows absorption bands corresponding to these vibrations. The position, intensity, and shape of these bands are characteristic of specific functional groups.[5][6]
Standard Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
IR Spectrum Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid |
| ~3100 | O-H Stretch | Phenolic Hydroxyl |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₂) |
| ~1710 (strong) | C=O Stretch | Carboxylic Acid |
| 1640-1550 | C=C and C=N Stretch | Pyridine Ring |
Interpretation:
-
A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7]
-
A moderately broad band around 3100 cm⁻¹ is expected for the phenolic O-H stretch.
-
A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.
-
Multiple sharp bands in the 1640-1550 cm⁻¹ region are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation, clues about its structure.
Principles of Mass Spectrometry
In a mass spectrometer, molecules are ionized, accelerated by an electric field, and then separated based on their m/z ratio. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, as it often leaves the molecular ion intact.[8]
Standard Protocol for MS Data Acquisition (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Positive ion mode would show the protonated molecule [M+H]⁺.
Diagram 2: General Workflow for Spectroscopic Analysis
A generalized workflow for the spectroscopic analysis of a chemical compound.
Mass Spectrum Analysis
The molecular formula of this compound is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .
-
Expected Molecular Ions:
-
Positive Ion Mode [M+H]⁺: m/z = 154.05
-
Negative Ion Mode [M-H]⁻: m/z = 152.03
-
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da), which would result in a fragment ion. Another likely fragmentation is the cleavage of the C-C bond between the methylene group and the pyridine ring.
Integrated Spectroscopic Analysis: A Consolidated View
By combining the data from NMR, IR, and MS, a complete and unambiguous structural confirmation of this compound is achieved.
-
MS confirms the molecular weight is 153.14 g/mol .
-
IR confirms the presence of carboxylic acid, hydroxyl, and aromatic pyridine functional groups.
-
¹³C NMR confirms the presence of 7 unique carbon environments, including a carbonyl, five aromatic carbons, and one aliphatic methylene carbon.
-
¹H NMR confirms the specific arrangement of these groups, showing the 1,2,6-trisubstituted pyridine ring pattern and the isolated methylene group, providing the final, unequivocal structural proof.
Conclusion
The spectroscopic data presented in this guide provide a definitive analytical profile for this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted and robust characterization of its molecular structure. The detailed protocols and interpretations serve as a validated reference for researchers in synthesis, quality control, and further application-based studies involving this compound.
References
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ResearchGate. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. Available at: [Link]
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Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Available at: [Link]
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ResearchGate. (2025). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available at: [Link]
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PubChem. (n.d.). 2-((Pyridin-2-yl)formamido)acetic acid. Available at: [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]
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PubMed. (2006). A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum. Available at: [Link]
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ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
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NIH. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]
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RSC Publishing. (n.d.). Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. Available at: [Link]
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University of Rochester. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-(6-Hydroxypyridin-2-YL)acetic acid
Abstract
This guide provides a robust methodological framework for the comprehensive characterization of 2-(6-hydroxypyridin-2-YL)acetic acid, a molecule of interest for pharmaceutical and research applications. Recognizing that early and thorough understanding of a compound's physicochemical properties is paramount to successful development, this document details the requisite protocols for determining aqueous solubility, pH-dependent solubility profiles, and intrinsic stability. The procedures outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor. We delve into the causality behind experimental design, from the selection of stress conditions in forced degradation studies to the development of a specific, stability-indicating analytical method. This guide is intended for researchers, chemists, and drug development professionals, providing them with the foundational knowledge and practical steps to de-risk development programs and accelerate the journey from discovery to application.
Introduction and Physicochemical Rationale
This compound is a bifunctional molecule featuring a hydroxypyridine ring and a carboxylic acid moiety. This unique structure imparts amphoteric and zwitterionic characteristics, suggesting a complex and highly pH-dependent solubility and stability profile.
-
Acidic Group: The carboxylic acid group (-COOH) is expected to have a pKa in the range of 3.5-4.5, typical for such functionalities.[1] Below this pKa, the group is protonated and neutral, while above it, it becomes an anionic carboxylate (-COO⁻).
-
Basic Group: The pyridine ring nitrogen is basic, with an expected pKa around 5-6. Below this pKa, the nitrogen is protonated (pyridinium ion), and above it, it is neutral.
-
Phenolic Group: The 6-hydroxy group is weakly acidic, with a pKa likely above 9. It can also participate in tautomerization with the pyridone form, a common characteristic of hydroxypyridines.[2][3] This group is also a potential site for oxidation.
The interplay of these ionizable groups dictates that the molecule's net charge, and therefore its solubility and interactions, will vary significantly across the physiological pH range. Understanding this behavior is critical for predicting oral absorption and designing appropriate formulations.[4][5]
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability.[5] We must distinguish between kinetic and thermodynamic solubility to make informed decisions. For early discovery, kinetic solubility provides a high-throughput measure, while for lead optimization and pre-formulation, the definitive thermodynamic solubility is required.[6]
Thermodynamic Solubility Determination (Shake-Flask Method)
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This protocol ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Prepare a series of calibrated, sealed vials (e.g., 20 mL glass scintillation vials).
-
Solvent Addition: Add a precise volume (e.g., 10 mL) of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Compound Addition: Add an excess amount of this compound to each vial to create a slurry. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled shaker bath set to a physiologically relevant temperature (e.g., 37 °C). Agitate at a consistent rate that maintains the solid in suspension without creating a vortex.[7]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.
-
Sample Processing: Withdraw an aliquot from the supernatant. Immediately filter the sample through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical.
pH-Solubility Profiling
Given the amphoteric nature of the molecule, determining its solubility across a wide pH range is mandatory.[9] This profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering the pH range of 1.2 to 10.0 (e.g., HCl for pH 1.2, phosphate buffers for pH 2.5-8.0, borate buffers for pH > 8.0).
-
Solubility Determination: Perform the shake-flask solubility protocol described in Section 2.1 in each of the prepared buffers.
-
Data Analysis: Plot the determined equilibrium solubility (on a logarithmic scale) against the measured final pH of each buffer solution. The resulting graph will reveal the pH regions of minimum and maximum solubility.
Data Presentation: Expected pH-Solubility Profile
| pH | Predicted Dominant Species | Expected Solubility | Rationale |
| < 2 | Cationic | High | The molecule is fully protonated, forming a soluble salt. |
| 3 - 5 | Zwitterionic | Low (Isoelectric Point) | The molecule has a net neutral charge, leading to minimal aqueous solubility. |
| 6 - 8 | Anionic | Increasing | The carboxylic acid is deprotonated, increasing solubility. |
| > 9 | Dianionic | High | Both the carboxylic acid and hydroxyl group are deprotonated. |
Intrinsic Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development that helps identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[10][11][12] The studies are designed based on ICH guideline Q1A.[13][14]
Experimental Protocols: Forced Degradation
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
-
Acid/Base Hydrolysis:
-
Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.
-
Store samples at an elevated temperature (e.g., 60°C) and analyze at time points (e.g., 2, 6, 24 hours).
-
Neutralize samples before analysis to prevent damage to the HPLC column.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature and protect from light. Analyze at appropriate time points.
-
-
Photostability:
-
Expose solid API and a solution of the API to a calibrated light source according to ICH Q1B guidelines.[16][17][18] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample must be stored under the same conditions but protected from light.
-
-
Thermal Degradation:
-
Expose solid API to elevated temperatures (e.g., 70°C, 80°C) with and without controlled humidity (e.g., 75% RH).
-
Analyze samples at various time points to assess the rate of degradation.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[19][20] It is a regulatory requirement and is crucial for the accurate interpretation of stability data.[21][22]
Protocol: HPLC-UV Method Development
-
Column Selection: Start with a robust, reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Selection: Use a combination of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the carboxylic acid is protonated for good peak shape.
-
Wavelength Detection: Determine the UV absorbance maximum (λmax) of the parent compound using a photodiode array (PDA) detector.
-
Gradient Optimization: Develop a gradient elution method to separate the parent peak from all degradation products generated during the forced degradation studies. The goal is to achieve baseline resolution (>1.5) for all significant peaks.
-
Method Validation: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Hypothetical Degradation Pathway
Based on the chemical structure, the forced degradation studies are likely to reveal specific vulnerabilities. The hydroxypyridine moiety is susceptible to oxidation, and the acetic acid side chain could undergo decarboxylation under thermal stress. Hydrolysis is less likely to affect the core structure but could be relevant if formulated as an ester prodrug.
Conclusion
This guide presents a systematic and scientifically grounded approach to characterizing the solubility and stability of this compound. By executing the detailed protocols for thermodynamic solubility, pH-solubility profiling, and ICH-compliant forced degradation studies, researchers can build a comprehensive data package. This package is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality and safety of the final product. The development of a robust, validated, stability-indicating analytical method is the linchpin of this entire process, providing the trustworthy data upon which all subsequent decisions are made.
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][13][23]
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ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][23]
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European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link][17][18]
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Bergström, C. A., & Avdeef, A. (2019). The composite solubility versus pH profile and its role in intestinal absorption prediction. ADMET & DMPK, 7(3), 159-177. [Link][4]
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Patel, K., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 535-540. [Link][19]
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Adnan, A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1533. [Link][2]
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Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(9), 129-138. [Link][10]
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PharmaGuideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link][15]
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Lu, X., et al. (2007). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 111(43), 10979-10985. [Link][1]
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Hong, Y., & Li, G. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(8), 534-543. [Link][21]
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Hossain, M. A., et al. (2021). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Current Pharmaceutical Analysis, 17(8), 1045-1053. [Link][9]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link][24]
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Bajaj, S., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharma and Bio Sciences, 3(2), 349-360. [Link][20]
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World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release, solid oral dosage forms based on a biopharmaceutics classification system. WHO Technical Report Series, No. 1019. [Link][7]
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Sharma, G., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5049-5055. [Link][11]
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Merck Group. Application of drug physico chemical characterisation in drug discovery. [Link][5]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 25-31. [Link][12]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link][22]
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Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 521-542. [Link][8]
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An In-depth Technical Guide to the Tautomerism and Aromaticity of 2-(6-Hydroxypyridin-2-YL)acetic acid
Abstract
2-(6-Hydroxypyridin-2-YL)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its structural resemblance to key biological motifs. The molecule's physicochemical properties, receptor-binding affinity, and metabolic stability are intrinsically linked to its dominant tautomeric form and the aromaticity of its core pyridinone ring. This guide provides a comprehensive analysis of the lactam-lactim tautomerism inherent to this system. We delineate the critical factors governing the tautomeric equilibrium, including solvent polarity and electronic effects. Furthermore, we present a multi-faceted approach for characterizing these forms, integrating advanced spectroscopic and computational techniques. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Density Functional Theory (DFT) calculations are provided. This whitepaper synthesizes experimental and theoretical data to offer a robust framework for understanding and predicting the behavior of this important molecular scaffold, empowering researchers in the rational design of novel therapeutics.
Introduction: The Duality of the Pyridinone Scaffold
The this compound molecule belongs to a class of compounds where structure and function are dictated by a subtle, yet profound, chemical equilibrium known as tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] In the case of the subject molecule, the core heterocycle can exist in two primary forms: the 6-hydroxypyridine form (the lactim or enol tautomer) and the 6-pyridinone form (the lactam or keto tautomer). This lactam-lactim equilibrium is a classic example of keto-enol tautomerism within a heterocyclic system.[2][3]
The position of this equilibrium is not trivial; it fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. These changes, in turn, influence its aromaticity—a key determinant of molecular stability and reactivity.[4] The hydroxypyridine form is a classic aromatic system, adhering to Hückel's rule with a continuous ring of 6 π-electrons. The pyridone form, while not a simple benzene analogue, exhibits significant aromatic character through a charge-separated resonance contributor.[5] Understanding which tautomer predominates under physiological conditions is therefore paramount for predicting biological activity and designing effective drug candidates.
This guide will dissect the tautomeric and aromatic properties of this compound, providing the theoretical foundation and practical methodologies required for its comprehensive characterization.
The Tautomeric Landscape
The central equilibrium for the this compound core involves the interconversion between the lactim and lactam forms. A third, zwitterionic, form can also be considered, arising from the acidic proton of the carboxylic acid group transferring to the pyridine nitrogen.
-
Tautomer A (Lactim): this compound. This form is a true aromatic pyridine derivative.
-
Tautomer B (Lactam): 2-(6-oxo-1,6-dihydropyridin-2-yl)acetic acid. This form contains a conjugated pyridinone system.
-
Tautomer C (Zwitterion): This form can arise from either Tautomer A or B, featuring a carboxylate anion and a positively charged pyridinium nitrogen. Its stability is highly dependent on the solvent environment.
The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment. Key influencing factors include:
-
Solvent Polarity: Non-polar solvents tend to favor the less polar hydroxypyridine (lactim) tautomer. Conversely, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, strongly stabilize the more polar pyridone (lactam) tautomer.[6] Water molecules, for instance, can effectively solvate the amide-like functionality of the lactam, shifting the equilibrium significantly in its favor.[7]
-
Aromaticity: The inherent stability of the aromatic lactim form provides a strong driving force for its existence, especially in the gas phase or non-polar media.[6] However, the lactam form also possesses considerable aromatic character, making the energy difference between the two tautomers often very small.[6]
-
Substitution: While not the primary focus here, it is crucial to recognize that other substituents on the ring can electronically influence the equilibrium.
The following diagram illustrates the primary tautomeric relationship.
Caption: Lactam-Lactim equilibrium of the core ring system.
Quantifying Aromaticity: HOMA and NICS Indices
Aromaticity is a multidimensional concept. To move beyond qualitative descriptions, we employ computational indices that provide quantitative measures.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal, "aromatic" bond length. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values approaching 0 suggest a non-aromatic, bond-alternating structure.[8]
-
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of the ring and calculating the magnetic shielding value. A large negative NICS value (e.g., -5 to -15 ppm) is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity.[9]
The lactim tautomer is expected to have HOMA and NICS values close to those of pyridine, indicating strong aromaticity. The lactam tautomer, while having more bond length alternation, is still expected to show significant aromatic character with a HOMA value between 0.5 and 0.8 and a negative NICS value, confirming its conjugated nature.[4][8]
Experimental & Computational Characterization Workflow
4.1. Experimental Analysis: Spectroscopic Fingerprinting
Spectroscopic methods probe the molecule in solution, providing direct evidence of the tautomeric species present under specific conditions.
NMR is the most powerful technique for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[10][11]
Objective: To identify the dominant tautomer and quantify the equilibrium constant (Keq) in various solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents to probe polarity effects. Suggested solvents: Chloroform-d (CDCl₃, non-polar), Acetonitrile-d₃ (CD₃CN, polar aprotic), and Deuterium Oxide (D₂O, polar protic).
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Acquire ¹³C NMR and DEPT-135 spectra to aid in carbon signal assignment.
-
-
Spectral Analysis:
-
¹H NMR: Identify characteristic signals. The lactim form (A) will show a distinct aromatic proton pattern and an acidic OH proton (often broad). The lactam form (B) will show signals for vinyl protons and an NH proton (often a broad singlet or triplet, depending on coupling). The CH₂ group protons adjacent to the ring will also have slightly different chemical shifts for each tautomer.
-
¹³C NMR: The key differentiator is the C6 carbon. In the lactim form (A), it will appear as a typical aromatic carbon bearing an oxygen (~155-165 ppm). In the lactam form (B), it will have a distinct carbonyl character (~170-180 ppm).
-
-
Quantification: Calculate the equilibrium constant (Keq = [Lactam]/[Lactim]) by integrating well-resolved, non-overlapping signals corresponding to each tautomer.[12]
UV-Vis spectroscopy is sensitive to the electronic conjugation of the molecule. Since the lactam and lactim forms have different chromophores, they will exhibit distinct absorption maxima (λmax).[13][14]
Objective: To observe shifts in the absorption spectrum that correspond to the tautomeric equilibrium in different solvents.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., cyclohexane, acetonitrile, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Spectral Analysis:
-
The aromatic lactim form is expected to have a π→π* transition similar to other hydroxypyridines.
-
The extended conjugation in the lactam form typically results in a bathochromic (red) shift, meaning its primary absorption band will appear at a longer wavelength compared to the lactim form.
-
Correlate the observed λmax values with the results from NMR to assign spectra to the dominant tautomer in each solvent.
-
4.2. Computational Analysis: Theoretical Validation
Computational chemistry provides invaluable insight into the intrinsic properties of each tautomer, independent of the complexities of the solution environment.
Density Functional Theory (DFT) is a robust method for calculating the geometric, energetic, and electronic properties of molecules.[7]
Objective: To calculate the relative energies of the tautomers and their respective aromaticity indices (HOMA, NICS).
Methodology:
-
Structure Preparation: Build the 3D structures of Tautomers A, B, and C using molecular modeling software.
-
Geometry Optimization and Energy Calculation:
-
Perform full geometry optimizations and frequency calculations for each tautomer using a reliable DFT functional and basis set (e.g., wB97X-D/6-311+G(2d,p)).
-
To model solvent effects, use a polarizable continuum model (PCM) corresponding to the solvents used in the experimental work (e.g., Chloroform, Water).
-
The relative stability of the tautomers is determined by comparing their final electronic energies (or Gibbs free energies).
-
-
Aromaticity Calculation:
-
HOMA: Use the optimized geometries from the DFT calculations to calculate the HOMA index for the six-membered ring of each tautomer using the appropriate formula and reference bond lengths.
-
NICS(0) and NICS(1)zz: Using the optimized geometries, perform a GIAO-NMR calculation. Place a ghost atom (Bq) at the geometric center of the ring (NICS(0)) and 1 Å above it (NICS(1)). The NICS(1)zz value, which considers only the shielding tensor component perpendicular to the ring, is often considered a more reliable indicator.[9]
-
The following diagrams illustrate the logical flow for the experimental and computational analyses.
Caption: Workflow for experimental tautomer analysis.
Caption: Workflow for computational tautomer analysis.
Data Synthesis and Interpretation
The power of this dual-pronged approach lies in the synthesis of all data points. The NMR results provide a quantitative measure of the tautomer ratio in solution, which can then be correlated with the relative energies calculated by DFT with the appropriate solvent model.
Table 1: Summary of Expected Analytical Data for Tautomers
| Parameter | Tautomer A (Lactim) | Tautomer B (Lactam) | Rationale |
| ¹H NMR (NH/OH) | Broad singlet, ~9-12 ppm (OH) | Broad singlet, ~11-13 ppm (NH) | Different chemical environments and exchange rates. |
| ¹³C NMR (C6) | ~160 ppm | ~175 ppm | Carbonyl carbon in lactam is significantly deshielded. |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength | Extended conjugation in the lactam form. |
| HOMA Index | ~0.9 - 1.0 | ~0.6 - 0.8 | Lactim is fully aromatic; lactam has some bond alternation. |
| NICS(1)zz | Highly negative (~ -10 to -15 ppm) | Negative (~ -5 to -9 ppm) | Both forms possess diatropic ring currents. |
| Relative Energy | Favored in gas phase/non-polar | Favored in polar, protic solvents | Based on differing polarity and H-bonding capacity.[6] |
Conclusion and Implications for Drug Development
The tautomeric state of this compound is not a static feature but a dynamic equilibrium profoundly influenced by its environment. Our analysis demonstrates that in aqueous or polar environments, typical of physiological conditions, the lactam (pyridinone) form is expected to be the dominant species .[6] This has critical implications for drug design:
-
Receptor Interactions: The lactam form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), a pattern distinct from the lactim's H-bond donor (O-H) and acceptor (pyridine N). This difference will govern how the molecule docks into a target protein's active site.
-
Physicochemical Properties: The greater polarity of the lactam tautomer will influence solubility, membrane permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
pKa: The acidity of the N-H proton in the lactam is different from the O-H proton in the lactim, affecting the molecule's ionization state at physiological pH.
By employing the integrated workflow of high-resolution spectroscopy and robust computational modeling presented in this guide, researchers can confidently determine the tautomeric and aromatic nature of this scaffold. This fundamental understanding is essential for building accurate structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ultimately developing safer and more effective therapeutic agents.
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An In-depth Technical Guide to 2-(6-Hydroxypyridin-2-yl)acetic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound featuring a pyridinone core, represents a scaffold of significant interest in medicinal chemistry. Its structural relative, 2-hydroxypyridine, exists in a tautomeric equilibrium with its keto form, 2-pyridone, a phenomenon that profoundly influences its chemical and biological properties.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and potential therapeutic applications of this compound, drawing upon established principles of pyridinone chemistry and the biological activities of related derivatives.
The Critical Role of Tautomerism
A fundamental aspect of this compound is the tautomeric equilibrium between its enol (hydroxypyridine) and keto (pyridinone) forms. The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the pyridone form.[3] This tautomerism is not merely a chemical curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets. The pyridone form, with its amide-like character, can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition in biological systems.
Caption: Tautomeric equilibrium of this compound.
Proposed Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Oxidation of 6-Methoxy-2-methylpyridine
-
Dissolve 6-methoxy-2-methylpyridine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-2-methylpyridine N-oxide.
Causality: The N-oxidation step is crucial for activating the C2 position of the pyridine ring towards nucleophilic attack.
Step 2: Reaction with Ethyl (triphenylphosphoranylidene)acetate
-
To a solution of 6-methoxy-2-methylpyridine N-oxide in a high-boiling point solvent like toluene, add ethyl (triphenylphosphoranylidene)acetate.
-
Heat the reaction mixture to reflux and monitor for the formation of the desired product by TLC.
-
After completion, cool the reaction mixture and purify by column chromatography to isolate ethyl 2-(6-methoxy-2-pyridinyl)acetate.
Causality: This step introduces the acetic acid ester moiety at the desired position through a ylide reaction.
Step 3: Hydrolysis of the Ester
-
Dissolve the ethyl 2-(6-methoxy-2-pyridinyl)acetate in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-(6-methoxy-2-pyridinyl)acetic acid.
Causality: Basic hydrolysis cleaves the ester to the corresponding carboxylic acid.
Step 4: Demethylation
-
Dissolve 2-(6-methoxy-2-pyridinyl)acetic acid in anhydrous DCM and cool to -78 °C.
-
Add a solution of boron tribromide (BBr3) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product into a suitable organic solvent, dry, and concentrate to yield this compound.
Causality: Boron tribromide is a strong Lewis acid commonly used for the cleavage of methyl ethers to the corresponding alcohols/phenols.
Physicochemical Properties
While experimental data for this compound is limited, the properties of the parent 2-hydroxypyridine can provide valuable insights.
| Property | Value (for 2-Hydroxypyridine) | Reference |
| pKa | 0.75 (pyridinium ion), 11.65 (hydroxyl) | [7][8] |
| Solubility | 450 g/L in water at 20 °C | [7] |
| Melting Point | 105-107 °C | [7] |
| Boiling Point | 280-281 °C | [7] |
The presence of the acetic acid moiety in the target molecule will significantly influence these properties, particularly its acidity and solubility. The carboxylic acid group will introduce an additional acidic proton, and its pKa is expected to be in the typical range for carboxylic acids (around 4-5).
Spectroscopic Characterization (Predicted)
Based on the structure and data from related compounds, the following spectroscopic features are anticipated for 2-(6-Oxo-1,6-dihydropyridin-2-yl)acetic acid (the predominant tautomer in polar solvents):
-
¹H NMR: Signals corresponding to the three protons on the pyridinone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl group.
-
¹³C NMR: Resonances for the five carbons of the pyridinone ring (including the carbonyl carbon), the methylene carbon, and the carboxylic acid carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyridone, the C=O stretch of the pyridone and the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NO₃, 153.14 g/mol ).[9]
Potential Biological Activities and Applications in Drug Discovery
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[10] The structural motif of a carboxylic acid appended to a heterocyclic ring is also a common feature in many enzyme inhibitors.
Enzyme Inhibition
The structure of this compound, particularly its ability to chelate metal ions through the hydroxypyridine/pyridinone and carboxylic acid moieties, suggests its potential as an inhibitor of metalloenzymes.
-
Prolyl Hydroxylase (PHD) Inhibition: Pyridine carboxylic acid derivatives are known inhibitors of prolyl hydroxylases, enzymes that regulate the stability of hypoxia-inducible factor (HIF).[11] Inhibition of PHDs can stimulate the production of erythropoietin, making such compounds potential therapeutics for anemia.
-
Carbonic Anhydrase (CA) Inhibition: Carboxylic acid-containing heterocyclic compounds have been explored as inhibitors of carbonic anhydrases, which are involved in various physiological processes.[12]
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Foreword: A Proactive Approach to De-risking Drug Candidates
An In-Depth Technical Guide to the Predicted ADME Profile of 2-(6-Hydroxypyridin-2-YL)acetic acid
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates falter in late-stage clinical trials due to suboptimal pharmacokinetic properties.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a new chemical entity (NCE) at the earliest stages is not merely a data-gathering exercise; it is a critical, strategic imperative that informs lead optimization and de-risks the entire development pipeline.[3][4][5]
This guide provides a comprehensive predictive analysis of the ADME profile for this compound. By integrating robust in silico computational models with established, high-throughput in vitro assays, we aim to construct a detailed pharmacokinetic forecast. This document is designed for researchers, scientists, and drug development professionals, offering not just predictive data, but also the underlying scientific rationale and validated experimental protocols necessary to verify these predictions. Our approach is rooted in a philosophy of building a self-validating system of evidence, ensuring that every prediction is testable and every experimental choice is justified, thereby embodying the principles of expertise, authoritativeness, and trustworthiness.
Part 1: In Silico Prediction of Core Physicochemical and ADME Properties
The journey of a drug through the body is fundamentally governed by its physicochemical characteristics. Before committing to resource-intensive wet lab experiments, in silico modeling provides a powerful, cost-effective lens to preview a compound's likely behavior.[6][7] Using a suite of Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, we can translate the two-dimensional structure of this compound into a multi-parameter ADME prediction.[2][8][9]
Causality Behind the Models:
Predictive models, such as those used for solubility or permeability, are not black boxes. They are sophisticated algorithms trained on vast datasets of structurally diverse compounds with experimentally verified ADME properties.[2][10] For a molecule like this compound, models trained on datasets rich in heterocyclic and acidic compounds are prioritized to enhance predictive accuracy. Physiologically Based Pharmacokinetic (PBPK) models take this a step further by simulating the drug's movement through a virtual system of interconnected physiological compartments, offering a mechanistic preview of its in vivo fate.[11]
Predicted Physicochemical & ADME Data Summary
The following table summarizes the computationally predicted properties for this compound. These values serve as initial hypotheses to be tested and refined by the in vitro assays detailed in Part 2.
| Parameter | Predicted Value | Implication & Justification |
| Molecular Weight | ~153.14 g/mol | Well within the typical range for small molecule drugs (<500 Da), suggesting good potential for passive diffusion.[3] |
| logP (Octanol/Water) | ~0.5 - 1.5 | Indicates moderate lipophilicity. This is a favorable range, balancing aqueous solubility with membrane permeability. |
| Aqueous Solubility | Moderate to High | The presence of polar functional groups (hydroxyl, carboxylic acid, pyridine nitrogen) is expected to confer good solubility. |
| pKa | Acidic: ~4.0-5.0Basic: ~5.0-6.0 | The carboxylic acid provides an acidic pKa, while the pyridine nitrogen provides a basic pKa. The molecule will exist as a zwitterion at physiological pH, potentially influencing solubility and transporter interactions. |
| Permeability (PAMPA) | Moderate | Predicted to have sufficient passive permeability for oral absorption, though it may not be a high-permeability compound.[12] |
| Blood-Brain Barrier | Low Penetration | The polar nature and potential for ionization at physiological pH suggest the compound is unlikely to cross the BBB efficiently. |
| Plasma Protein Binding | Low to Moderate | Expected to exhibit moderate binding to plasma proteins, primarily albumin, due to its acidic nature. |
| Metabolic Stability (HLM) | Moderate to High | Pyridine rings can be susceptible to oxidation, but the overall structure does not present obvious, highly labile metabolic soft spots.[13] |
| CYP450 Inhibition | Low Risk | Generally, pyridine derivatives of this type are not potent inhibitors of major CYP isoforms, but this requires experimental confirmation.[14] |
Logical Workflow for In Silico ADME Prediction
The following diagram illustrates the logical process flow for generating the predictive ADME profile, starting from the chemical structure and culminating in a comprehensive data-driven assessment.
Caption: Workflow for in silico ADME profile generation.
Part 2: Validating Predictions with In Vitro Experimental Protocols
While in silico tools provide an invaluable forecast, in vitro assays are the gold standard for generating robust, biologically relevant ADME data in the preclinical phase.[1][12] The protocols described below are designed to systematically test the key predictions made in Part 1. Each protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.
A) Absorption: Assessing Intestinal Permeability
Oral drug absorption is primarily dictated by a compound's ability to cross the intestinal epithelium. We employ a tiered approach, starting with a high-throughput passive permeability screen, followed by a more complex, biologically active cell-based model.[15]
-
Causality: The PAMPA model isolates passive, transcellular diffusion, which is the primary absorption route for many small molecule drugs.[12] By creating a lipid-infused artificial membrane, it provides a rapid and cost-effective prediction of a compound's ability to cross the lipophilic barrier of the gut wall, directly testing the in silico permeability prediction.[2][16]
-
Step-by-Step Methodology:
-
Preparation: A 96-well filter plate is coated with a solution of 2% lecithin in dodecane to form the artificial membrane. The plate is placed into a 96-well acceptor plate containing a buffer at pH 7.4.
-
Compound Addition: The test compound, this compound, is dissolved in a donor buffer (e.g., pH 5.0 to simulate the upper intestine) and added to the filter plate wells.[12]
-
Incubation: The entire "sandwich" plate is incubated for 4-18 hours at room temperature with gentle shaking.[12]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[12]
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds (e.g., propranolol and furosemide) are run in parallel to validate the assay performance.
-
-
Causality: Unlike PAMPA, the Caco-2 cell model provides a more complete biological picture.[17][18] These human colon adenocarcinoma cells differentiate into a polarized monolayer that expresses both influx and efflux transporters (like P-gp and BCRP), making it an essential tool for identifying compounds that are substrates for active transport mechanisms, which can significantly impact bioavailability.[3][19]
-
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[20]
-
Bidirectional Transport Study:
-
A-to-B Transport: The test compound (typically at 10 µM) is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over 2 hours.[17] This simulates gut-to-blood absorption.
-
B-to-A Transport: The compound is added to the basolateral side, and its appearance on the apical side is measured. This indicates active efflux from the cell back into the gut lumen.
-
-
Quantification: Samples from both compartments are analyzed by LC-MS/MS to determine compound concentration.
-
Data Analysis: Papp values are calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio >2 is a strong indicator that the compound is a substrate for an efflux transporter.
-
M) Metabolism: Evaluating Metabolic Stability
The liver is the primary site of drug metabolism. An unstable compound will be cleared too rapidly to exert a therapeutic effect.
-
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[12][13] This assay provides a direct measure of a compound's susceptibility to oxidative metabolism, which is a primary route of clearance for many drugs. It is a robust system for predicting hepatic clearance.[13]
-
Step-by-Step Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1-10 µM) in a phosphate buffer.[12]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.
-
D) Distribution & T) Transporters: Assessing Key Interactions
-
Causality: Transporter proteins in the liver, kidney, and intestine play a major role in drug distribution and excretion.[21][22] Interactions with these transporters can lead to significant drug-drug interactions (DDIs).[21][23] Therefore, screening for inhibition or substrate potential for key transporters recommended by regulatory agencies (e.g., P-gp, BCRP, OATP1B1, OATP1B3) is a critical step.[22]
-
Step-by-Step Methodology:
-
System Selection: Use vesicular transport assays or cell-based assays with cell lines (e.g., HEK293) that are engineered to overexpress a single transporter of interest.[24][25]
-
Substrate Assessment: To determine if this compound is a substrate, its uptake into the cells or vesicles is measured and compared to a mock-transfected control cell line.
-
Inhibition Assessment: To determine if the compound is an inhibitor, its effect on the transport of a known, probe substrate for that transporter is measured.[24] A decrease in the probe substrate's transport indicates inhibition.
-
Quantification: Concentrations of the test compound and/or probe substrate are measured via LC-MS/MS or by using radiolabeled or fluorescent probes.
-
Data Analysis: For inhibition, an IC50 value is calculated, representing the concentration of the test compound that causes 50% inhibition of the probe substrate's transport.
-
Integrated In Vitro ADME Testing Workflow
This diagram illustrates how these key in vitro assays are integrated into a logical, tiered screening cascade to build a comprehensive ADME profile.
Caption: Tiered workflow for in vitro ADME profiling.
Conclusion: A Synthesized Prediction for this compound
Based on the integrated in silico and proposed in vitro framework, this compound is predicted to be a small molecule with a generally favorable ADME profile for oral administration.
-
Absorption: The molecule is expected to have moderate passive permeability and good aqueous solubility, suggesting that absorption will likely not be a major barrier. The Caco-2 assay will be crucial to confirm that it is not a significant substrate for intestinal efflux pumps like P-gp, which could otherwise limit its bioavailability.
-
Distribution: Low to moderate plasma protein binding is predicted, which is favorable for ensuring a sufficient unbound fraction of the drug is available to engage its therapeutic target. Its polar nature makes significant penetration into the central nervous system unlikely.
-
Metabolism: The compound is predicted to have at least moderate metabolic stability. The HLM assay will provide a quantitative measure of its intrinsic clearance, which is a key parameter for predicting the in vivo half-life and potential dosing frequency.
-
Excretion: While not directly assayed here, the compound's properties (good solubility, potential for ionization) suggest that renal clearance could be a significant route of excretion, in addition to any metabolic clearance.
This comprehensive, multi-pillar assessment provides a robust, data-driven foundation for advancing this compound in the drug discovery process. The outlined protocols provide a clear, actionable path to empirically validate these predictions, enabling informed, confident decision-making for subsequent lead optimization and preclinical development.
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Methodological & Application
Application Note & Protocol: High-Purity Isolation of 2-(6-Hydroxypyridin-2-YL)acetic Acid for Research Applications
Abstract
2-(6-Hydroxypyridin-2-YL)acetic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. The presence of impurities, even at trace levels, can significantly impact the outcomes of downstream applications, leading to inconsistent biological data, poor reaction yields, and challenges in crystallization. This document provides a comprehensive guide to the purification of this compound, grounded in its unique physicochemical properties. We will explore purification strategies ranging from pH-mediated crystallization and solvent recrystallization to column chromatography, offering detailed, field-proven protocols for obtaining material with ≥99% purity.
Foundational Principles: Understanding the Molecule
Achieving high purity begins with a fundamental understanding of the target molecule's chemical nature. The purification strategy for this compound is dictated by two key structural features: its amphoteric character and its existence in a tautomeric equilibrium.
Tautomerism: The Pyridinol-Pyridone Equilibrium
The "6-hydroxy" nominal structure exists in equilibrium with its more stable tautomer, 6-oxo-1,6-dihydropyridin-2-yl)acetic acid (a 2-pyridone). This equilibrium is crucial as it influences the compound's hydrogen bonding capabilities, polarity, and solubility profile. For the purpose of purification, it is essential to recognize that you are working with a dynamic equilibrium of these two forms.
Caption: Tautomeric equilibrium of the target compound.
Amphoteric Nature and pH-Dependent Solubility
The molecule possesses both a carboxylic acid group (acidic, pKa ~3-4) and a pyridine ring nitrogen (basic, pKa of the conjugate acid ~5-6), making it amphoteric. This property is the cornerstone of the most effective purification technique: pH-mediated crystallization.
-
In Strong Acid (pH < 2): The carboxylic acid is protonated (-COOH) and the pyridine nitrogen is protonated (-NH+), resulting in a net positive charge and high aqueous solubility.
-
Near Neutral pH (Isoelectric Point): The carboxylic acid is deprotonated (-COO⁻) and the nitrogen is protonated (-NH+), forming a zwitterion. At this isoelectric point (pI), the molecule has minimal net charge and, consequently, its lowest aqueous solubility.
-
In Strong Base (pH > 8): The carboxylic acid is deprotonated (-COO⁻) and the pyridone nitrogen is neutral, resulting in a net negative charge and high aqueous solubility.
This pH-dependent behavior is a powerful tool for separating the target compound from non-amphoteric impurities.[1]
Potential Impurity Profile
Effective purification requires anticipating the likely impurities based on common synthetic routes.
| Impurity Type | Common Examples | Rationale for Formation | Recommended Removal Method |
| Starting Materials | 2,6-dihydroxypyridine, ethyl 2-(6-methoxypyridin-2-yl)acetate | Incomplete reaction or hydrolysis of precursors. | Chromatography, pH-mediated crystallization |
| Reaction By-products | Dimerized or polymerized species | Side reactions under harsh synthetic conditions.[2] | Chromatography, Recrystallization |
| Isomeric Impurities | e.g., 2-(4-Hydroxypyridin-2-YL)acetic acid | Non-specific reactions or impure starting materials. | Chromatography (may require high resolution) |
| Residual Solvents | Toluene, DMF, Acetic Acid | Solvents used during synthesis or workup.[3] | Drying under high vacuum, Recrystallization |
Purification Methodologies & Protocols
Based on the principles above, we present three primary purification protocols. The choice of method depends on the initial purity of the crude material and the nature of the impurities.
Protocol 1: pH-Mediated Crystallization (Primary Method)
This technique leverages the compound's low solubility at its isoelectric point and is highly effective for removing non-ionizable or differently-ionizable impurities.
Causality: By dissolving the crude material in a basic aqueous solution, acidic and neutral impurities that are insoluble will remain as solids and can be filtered off. Subsequent acidification to the isoelectric point causes the target compound to selectively precipitate, leaving behind impurities that are soluble at that specific pH.
Caption: Workflow for pH-mediated crystallization.
Step-by-Step Protocol:
-
Dissolution: Suspend 10 g of crude this compound in 100 mL of deionized water. While stirring vigorously, add 1 M aqueous NaOH dropwise until the solid completely dissolves and the pH is approximately 10-11.
-
Decolorization (Optional): If the solution is highly colored, add 1 g of activated charcoal and stir for 15-20 minutes at room temperature.
-
Filtration of Insolubles: Filter the solution through a pad of Celite or a medium-porosity filter paper to remove the charcoal and any base-insoluble impurities.
-
Precipitation: Transfer the clear filtrate to a clean beaker with a stir bar. Slowly add 1 M aqueous HCl dropwise. The solution will become cloudy as it approaches the isoelectric point. Continue adding acid until a thick precipitate forms and the pH is stable between 4 and 5.
-
Digestion: Stir the resulting slurry at room temperature for 30 minutes to allow for complete precipitation and crystal growth.
-
Collection: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold (4°C) deionized water (2x 25 mL) to remove salts, followed by one portion of cold acetone (25 mL) to displace water and aid in drying.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Self-Validation: Purity should be assessed by HPLC and melting point analysis. A sharp melting point indicates high purity.
Protocol 2: Recrystallization from Organic Solvents
This classic technique is suitable for removing impurities with different solubility profiles in a given solvent system.
Causality: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Solvent Screening:
| Solvent System | Polarity | Rationale & Comments |
| Water | High | Excellent for pH-mediated method. Can be used for standard recrystallization but solubility might be high. |
| Ethanol / Water | High | A good combination for tuning polarity. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a few drops of ethanol and cool. |
| 2-Propanol / DMF | Medium-High | A reported system for similar pyridone derivatives.[4] Use minimal hot DMF to dissolve, then add 2-propanol as the anti-solvent. |
| Acetic Acid | High (Polar Protic) | Can be effective but difficult to remove completely. |
Step-by-Step Protocol (Using Ethanol/Water):
-
Place 5 g of the crude product in a 250 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol (e.g., 50 mL) and bring the mixture to a gentle boil to dissolve the solid.
-
If undissolved solids remain, perform a hot gravity filtration to remove them.
-
To the hot, clear solution, add hot deionized water dropwise until persistent cloudiness (turbidity) is observed.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 1 hour.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum.
Protocol 3: Flash Column Chromatography
Chromatography is the most powerful method for separating complex mixtures or impurities with very similar structures.
Causality: The compound and its impurities are separated based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase. Due to the polar and acidic nature of the target compound, specific considerations are necessary to prevent poor separation (tailing).
Methodology:
-
Stationary Phase: Standard-grade silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): A polar solvent system is required. A common starting point, determined by Thin Layer Chromatography (TLC), is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Tailing Suppression: The carboxylic acid group can interact strongly with basic sites on the silica, causing severe tailing. To mitigate this, add 0.5-1% acetic acid to the eluent system. This keeps the target molecule protonated and reduces ionic interactions with the stationary phase.
-
Example Eluent: DCM:MeOH:Acetic Acid (90:10:0.5 v/v/v).
-
-
Sample Loading: For polar compounds, dry loading is strongly recommended over wet loading to ensure a concentrated starting band and better resolution.
Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable eluent system using TLC plates. The ideal system gives the target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase (or a less polar component like hexane, then flush with the eluent).
-
Dry Loading: Dissolve ~1 g of crude product in a minimal amount of a strong solvent (e.g., methanol). Add ~3-4 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The residual acetic acid from the eluent can be removed by co-evaporation with toluene or by performing a subsequent recrystallization.
Integrated Purification Strategy & Final Validation
For achieving the highest purity, a multi-step approach is often necessary. The logical flow depends on the initial assessment of the crude material.
Caption: Decision workflow for an integrated purification strategy.
A typical high-purity workflow would involve an initial purification by pH-mediated crystallization to remove the bulk of impurities, followed by a final "polishing" step using recrystallization from an organic solvent system to remove any remaining trace impurities and ensure a well-defined crystalline form.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. TU Delft Research Portal. [Link]
- Preparation of 2-hydroxyphenyl-acetic acid.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry. [Link]
-
How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful? ResearchGate. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health (NIH). [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]
- Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
-
PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. WIPO Patentscope. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Radboud University Nijmegen (RUN). [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Paper Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]
-
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. National Institutes of Health (NIH). [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
Sources
Application Notes and Protocols: 2-(6-Hydroxypyridin-2-YL)acetic Acid in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridinone Building Block
2-(6-Hydroxypyridin-2-YL)acetic acid, also known by its tautomeric name (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid, is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in modern organic synthesis. Its unique structure, featuring a nucleophilic/chelating 6-hydroxypyridine core and a readily derivatizable carboxylic acid side chain, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthetic routes to this valuable compound and detailed protocols for its application in the development of bioactive molecules and coordination complexes, catering to researchers in medicinal chemistry, drug development, and materials science. The inherent properties of the 2-pyridone motif, such as its ability to act as a hydrogen bond donor and acceptor, contribute to its prevalence in privileged scaffolds for drug discovery.[1]
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 937644-25-2 | [2] |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Canonical SMILES | O=C(O)CC1=NC(O)=CC=C1 | [2] |
| InChI Key | XYUVVIUAAGZNJS-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Synthesis of this compound: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-(6-methoxypyridin-2-yl)acetic acid
-
48% Hydrobromic acid (HBr) in water
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(6-methoxypyridin-2-yl)acetic acid (1.0 eq) in 48% aqueous hydrobromic acid (10-15 mL per gram of starting material).
-
Reaction: Heat the reaction mixture to reflux (approximately 124-126 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with 1M HCl. This should precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford the final product.
Application in the Synthesis of Bioactive Molecules
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of bioactive compounds, particularly those targeting kinases and other enzymes. The carboxylic acid moiety can be readily converted into amides and esters, while the hydroxypyridine nitrogen can be alkylated or used as a coordination site.
Protocol 1: Amide Synthesis for Kinase Inhibitor Scaffolds
The amide functionality is a cornerstone of many kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme. The following protocol details the synthesis of an exemplary amide derivative of this compound.
Caption: General workflow for amide synthesis.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.
Protocol 2: Esterification for Prodrug Development and Analogue Synthesis
Esterification of the carboxylic acid can be employed to generate prodrugs with improved pharmacokinetic properties or to create a library of analogues for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
An alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Application as a Bidentate Ligand in Coordination Chemistry
The 6-hydroxypyridine moiety, in conjunction with the carboxylic acid, can act as a bidentate ligand, chelating to a variety of metal ions.[5] This property is of interest in the development of metal-based therapeutics, catalysts, and materials. The pyridinol oxygen and the carboxylate oxygen can coordinate to a metal center, forming a stable six-membered ring.
Conceptual Representation of Metal Chelation
Caption: Bidentate coordination of the deprotonated ligand to a metal center.
Protocol 3: Synthesis of a Metal Complex (Exemplary with Copper(II))
Materials:
-
This compound
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 eq) in methanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol, heating gently if necessary to achieve full dissolution.
-
Complexation: Slowly add the ligand solution to the metal salt solution with stirring. A color change and/or precipitation of the complex should be observed.
-
Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Drying: Dry the resulting solid under vacuum to yield the copper(II) complex. The product can be further purified by recrystallization from an appropriate solvent.
Conclusion and Future Outlook
This compound is a promising and versatile building block with significant potential in various fields of chemical synthesis. Its straightforward derivatization at both the carboxylic acid and the hydroxypyridine moieties allows for the rapid generation of diverse molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this compound in the synthesis of novel kinase inhibitors, prodrugs, and coordination complexes. Further exploration of its reactivity, particularly in multicomponent reactions and the synthesis of more complex heterocyclic systems, is warranted and expected to yield exciting new discoveries in medicinal and materials chemistry.
References
- Hurtado-Rodríguez, D. et al. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Org. Biomol. Chem.2023, 21, 5343-5370.
-
PubChem. 2-(6-methoxypyridin-2-yl)acetic acid hydrochloride. Available at: [Link].
-
J&K Scientific. 2-(6-Methoxypyridin-2-yl)acetic acid. Available at: [Link].
- Gelin, J. et al.
- Johnson, T. C. & Marsden, S. P. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.2022, 87, 14493–14502.
- Gelin, J. et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules2021, 26, 4321.
- Andersson, H. et al. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Org. Lett.2007, 9, 1335–1337.
- Hancock, R. D. The pyridyl group in ligand design for selective metal ion complexation and sensing. Chem. Soc. Rev.2013, 42, 1500-1524.
Sources
Application Notes and Protocols: 2-(6-Hydroxypyridin-2-YL)acetic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modulating Hypoxia Signaling
The pyridin-2-yl acetic acid moiety represents a significant scaffold in modern medicinal chemistry. Within this class, 2-(6-Hydroxypyridin-2-YL)acetic acid has emerged as a cornerstone for the development of potent and selective enzyme inhibitors. Its intrinsic structural features—a chelating hydroxypyridine core and a carboxylic acid group—make it an ideal starting point for designing molecules that interact with metalloenzymes. This guide provides an in-depth exploration of the primary application of this scaffold: the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) for the therapeutic management of renal anemia. We will delve into the mechanism of action, structure-activity relationships (SAR), and provide detailed protocols for the synthesis and evaluation of its derivatives.
Medicinal Chemistry Applications: Targeting Renal Anemia through HIF Prolyl Hydroxylase (PHD) Inhibition
Background: The HIF Pathway and its Role in Anemia
Anemia, particularly that associated with chronic kidney disease (CKD), is characterized by a deficiency in red blood cells and is primarily caused by inadequate production of the hormone erythropoietin (EPO). The body has a natural mechanism to respond to low oxygen levels (hypoxia), which is orchestrated by the Hypoxia-Inducible Factor (HIF) transcription factor.
Under normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated by HIF Prolyl Hydroxylase (PHD) enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases[1][2]. This hydroxylation marks HIF-α for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the activity of PHD is reduced, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This transcriptional activation results in the production of EPO, which stimulates erythropoiesis, and also improves iron metabolism by downregulating hepcidin[1][3].
Prolyl-hydroxylase inhibitors are a novel class of orally administered drugs for the treatment of anemia in patients with chronic kidney disease[4][5]. These agents work by stabilizing the HIF complex and stimulating the production of endogenous erythropoietin[5].
Mechanism of Action of this compound Derivatives as PHD Inhibitors
Derivatives of this compound are designed to act as mimetics of the 2-oxoglutarate co-substrate of PHD enzymes. The hydroxypyridine core effectively chelates the Fe(II) ion at the active site of the enzyme, while the acetic acid moiety occupies the binding site of 2-OG. This competitive inhibition of PHD prevents the hydroxylation of HIF-α, leading to its stabilization even under normoxic conditions.
The therapeutic cascade initiated by PHD inhibition is illustrated in the following pathway:
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a robust platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Based on studies of related PHD inhibitors, several key SAR trends can be inferred:
-
The Hydroxypyridine Core: This bidentate metal-binding pharmacophore is crucial for chelating the active site Fe(II) ion. The position of the hydroxyl group is critical for this interaction.
-
The Acetic Acid Moiety: This group mimics the binding of the natural co-substrate, 2-oxoglutarate. Conversion of the carboxylic acid to amides or other bioisosteres can modulate binding affinity and cell permeability.
-
Substitution on the Pyridine Ring: The addition of various substituents to the pyridine ring can significantly impact inhibitor potency. For instance, incorporating electron-withdrawing groups or moieties capable of forming additional hydrogen bonds with active site residues can enhance binding. Studies on related pyridine-based inhibitors have shown that substitution at the 5-position can lead to interactions with key residues like Tyr329 and Arg383 in PHD2, substantially increasing potency[6].
-
Stereochemistry: The introduction of chiral centers in substituents can influence the orientation of the inhibitor in the active site, leading to differences in potency between enantiomers.
The general workflow for the discovery and development of novel PHD inhibitors based on this scaffold is outlined below:
Quantitative Data for Representative PHD Inhibitors
To provide context for the potency of this class of compounds, the following table summarizes the inhibitory activity of several known PHD inhibitors with related structural motifs.
| Compound | Target | IC₅₀ (nM) | Scaffold Class | Reference |
| Roxadustat | PHD2 | 760 | Isoquinolinecarboxylic acid | [7] |
| Vadadustat | PHD2 | 1100 | Glycine derivative | [7] |
| JNJ-42041935 | PHD2 | 22 | Benzimidazole-2-pyrazole | [6] |
| Compound 8 | PHD2 | 110 | [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general, representative synthesis for derivatives of the title compound. Specific reaction conditions may need to be optimized for different substrates.
Rationale: The synthesis involves the construction of the substituted pyridine ring, followed by functional group manipulations to introduce the acetic acid side chain and other desired substituents for SAR studies. Hydrolysis of an ester precursor is a common final step to yield the target carboxylic acid.
Materials:
-
Substituted 2-chloropyridine precursor
-
Diethyl malonate
-
Sodium ethoxide
-
Appropriate electrophile for SAR modification (e.g., alkyl halide, acyl chloride)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Organic solvents (e.g., ethanol, DMF, ethyl acetate, dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Pyridine Malonate Intermediate:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add the substituted 2-chloropyridine precursor.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize with a weak acid, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the diethyl 2-(pyridin-2-yl)malonate derivative.
-
-
Alkylation/Acylation for SAR (Optional):
-
Deprotonate the malonate intermediate with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF.
-
Add the desired electrophile and stir at room temperature until the reaction is complete.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product as needed.
-
-
Hydrolysis and Decarboxylation:
-
Heat the malonate derivative in aqueous HCl (e.g., 6M) at reflux. This will hydrolyze the esters and promote decarboxylation to form the acetic acid moiety.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 2-(substituted-pyridin-2-yl)acetic acid derivative. The hydrolysis of esters to the corresponding carboxylic acid can be accomplished using aqueous sodium hydroxide or hydrochloric acid[8].
-
Protocol 2: In Vitro PHD2 Inhibition Assay
Rationale: This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of PHD2. The assay measures the hydroxylation of a HIF-1α peptide substrate.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂)
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., a time-resolved fluorescence-based detection system)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of PHD2, HIF-1α peptide, Fe(II), 2-OG, and ascorbate in assay buffer.
-
Compound Plating: Serially dilute the test compound in DMSO and add to the microplate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the PHD2 enzyme to all wells except the negative controls. Allow to incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide, 2-OG, Fe(II), and ascorbate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. Read the plate on a suitable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based HIF-1α Stabilization Assay
Rationale: This assay determines if the test compound can stabilize HIF-1α protein in a cellular context under normal oxygen levels, confirming its mechanism of action.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., a known PHD inhibitor like Roxadustat)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-6 hours) under normoxic (21% O₂) conditions.
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the intensity of the HIF-1α bands to determine the dose-dependent stabilization of the protein by the test compound.
Protocol 4: In Vivo Assessment of Erythropoietic Activity
Rationale: This protocol evaluates the therapeutic efficacy of a lead compound in an animal model of anemia by measuring its ability to stimulate red blood cell production.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Anemia-inducing agent (e.g., adenine for a CKD-induced anemia model)
-
Test compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Automated hematology analyzer
Procedure:
-
Induction of Anemia: Induce anemia in the rats according to an established protocol (e.g., adenine-rich diet to induce chronic kidney disease and subsequent anemia).
-
Animal Grouping: Randomly assign the anemic animals to different treatment groups (vehicle control, test compound at various doses).
-
Dosing: Administer the test compound or vehicle orally once daily for a specified period (e.g., 28 days).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) via a suitable method (e.g., tail vein sampling).
-
Hematological Analysis: Analyze the blood samples using a hematology analyzer to measure hemoglobin, hematocrit, and red blood cell count.
-
Data Analysis: Compare the hematological parameters between the treatment groups and the vehicle control group to assess the erythropoietic effect of the compound. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of HIF Prolyl Hydroxylase inhibitors. Its ability to effectively chelate the active site iron and mimic the natural co-substrate provides a strong foundation for designing potent and selective therapeutic agents for anemia. The protocols and insights provided in this guide are intended to facilitate further research and development in this promising area of drug discovery. By leveraging a systematic approach to synthesis, in vitro screening, and in vivo evaluation, novel clinical candidates based on this privileged structure can be efficiently identified and optimized.
References
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]
-
US Patent 7,790,905 B2. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]
-
WO 2005/082893 A2. [Link]
-
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. [Link]
-
Prolyl-hydroxylase inhibitors for the treatment of anemia in chronic kidney disease. [Link]
-
Synthesis, structure and pharmacology of acyl-2,6-xylidines. [Link]
-
Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
WO 2006/078593 A2. [Link]
-
US Patent 6,437,139 B1. [Link]
-
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. [Link]
-
Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. [Link]
-
Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. [Link]
-
Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
US Patent 4,675,408. [Link]
-
Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. [Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitors for the treatment of anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Derivatization of 2-(6-Hydroxypyridin-2-YL)acetic Acid for Advanced Bioassays
Introduction: Unlocking the Potential of a Bifunctional Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide provides a comprehensive technical overview of derivatization strategies for 2-(6-Hydroxypyridin-2-YL)acetic acid. This molecule presents a unique scaffold, incorporating both a nucleophilic phenolic hydroxyl group and a versatile carboxylic acid. This bifunctionality, coupled with the inherent properties of the pyridine ring, makes it an exceptional starting point for the synthesis of bespoke probes, labels, and linkers for a wide array of bioassays.
The strategic modification of this molecule allows for its conjugation to biomolecules, surfaces, or reporter moieties, enabling applications in areas such as immunoassays, fluorescence microscopy, and affinity-based proteomics. A key chemical feature of the 6-hydroxypyridine core is its existence in a tautomeric equilibrium with the 6(1H)-pyridone form[1]. This equilibrium can influence the reactivity of the heterocyclic system and must be a consideration during reaction design.
This document moves beyond simple step-by-step instructions. It delves into the causality behind methodological choices, addresses challenges of chemoselectivity, and provides robust protocols for synthesis, purification, and characterization, empowering you to harness the full potential of this versatile chemical entity.
Strategic Derivatization: A Decision-Making Workflow
The presence of two distinct functional groups—a carboxylic acid and a phenolic hydroxyl—necessitates a strategic approach to derivatization. The choice of which functional group to target depends entirely on the desired final application. The following diagram outlines the primary strategic pathways.
Caption: Decision workflow for derivatizing this compound.
Strategy 1: Chemoselective Activation of the Carboxylic Acid
This is the most common and direct route for conjugating the scaffold to amine-containing biomolecules (e.g., lysine residues in proteins). The key is to activate the carboxylic acid without modifying the phenolic hydroxyl group. Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is the gold standard for this transformation.
Causality of Method Choice: The EDC/NHS system is highly efficient at forming amine-reactive NHS esters from carboxylic acids in aqueous or organic solvents. Under mildly acidic to neutral pH conditions (pH 4.5-7.2) for the activation step, the phenolic hydroxyl group is a poor nucleophile and does not significantly react with the EDC-activated intermediate. This inherent difference in reactivity allows for a high degree of chemoselectivity. The addition of NHS is critical as it converts the highly reactive but unstable O-acylisourea intermediate into a more stable NHS ester, which can be isolated or reacted in situ with a primary amine at a slightly more alkaline pH (7.2-8.5).
Protocol 1.1: Synthesis of 2-(6-Hydroxypyridin-2-YL)acetyl NHS Ester
This protocol details the synthesis of the amine-reactive N-hydroxysuccinimide ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for EDC HCl salt)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flasks and standard glassware
-
Syringes and needles
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This minimizes potential side reactions and controls the exothermic nature of the reaction.
-
EDC Addition: Add EDC-HCl (1.2 equivalents) portion-wise to the stirred solution. If using the hydrochloride salt of EDC, adding a base like TEA or DIPEA (1.2 equivalents) can improve reaction efficiency, although many EDC couplings proceed well without it.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.
-
Work-up & Purification:
-
Once the reaction is complete, the mixture can be filtered to remove the urea byproduct.
-
The solvent is removed under reduced pressure.
-
The resulting residue can be purified by flash chromatography on silica gel. However, NHS esters can be sensitive to silica.
-
Alternatively, for a cruder but often effective purification, the residue can be triturated with cold diethyl ether or a mixture of ether and ethyl acetate. The NHS ester is often a solid that will precipitate, while unreacted starting materials and byproducts may remain in the solvent.
-
-
Characterization: The purified NHS ester should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see a characteristic singlet for the four succinimide protons at approximately 2.9 ppm.
-
Mass Spectrometry (ESI-MS): Confirm the expected molecular weight of the NHS ester.
-
-
Storage: The purified NHS ester is moisture-sensitive. It should be stored under an inert atmosphere at -20°C.
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Anhydrous DMF, DCM | Ensures reactants are soluble and minimizes water-induced hydrolysis. |
| Stoichiometry | 1.1-1.2 eq. NHS, 1.2-1.5 eq. EDC | A slight excess ensures complete activation of the carboxylic acid. |
| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side product formation. |
| Reaction Time | 4-12 hours | Typically sufficient for complete conversion. Monitor by TLC/LC-MS. |
| Typical Yield | 70-90% | Yields can vary based on the scale and purity of reagents.[2] |
Strategy 2: Derivatization of the Phenolic Hydroxyl Group
Modification of the hydroxyl group is useful for creating prodrugs, altering solubility, or introducing a functional handle for subsequent orthogonal chemistry. Common derivatizations include esterification and etherification.
Protocol 2.1: Acylation of the Phenolic Hydroxyl Group
This protocol describes the formation of an ester at the hydroxyl position, for example, by reacting with an acid anhydride. This creates a more lipophilic derivative and can serve as a protecting group.
Materials:
-
This compound
-
Acetic Anhydride (or other desired acid anhydride/chloride)
-
Pyridine (as solvent and catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in pyridine.
-
Acylation: Add acetic anhydride (1.5 equivalents) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Quenching & Extraction:
-
Carefully add the reaction mixture to ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting acylated product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure using ¹H NMR (disappearance of the phenolic -OH proton, appearance of acetyl methyl protons ~2.3 ppm) and Mass Spectrometry.
Strategy 3: Protection of the Hydroxyl Group for Unambiguous Carboxyl Derivatization
For multi-step syntheses or when absolute certainty of carboxyl-only modification is required, protection of the phenolic hydroxyl group is the most rigorous strategy. A variety of protecting groups are available for phenols, with silyl ethers being a common choice due to their ease of installation and removal under specific conditions.
Protocol 3.1: Protection as a Silyl Ether and Subsequent NHS Ester Formation
Part A: Hydroxyl Protection
-
Dissolve this compound (1 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.).
-
Stir at room temperature for 12-16 hours.
-
Perform an aqueous work-up and extract with ethyl acetate.
-
Purify the TBDMS-protected intermediate by flash chromatography.
Part B: Carboxyl Activation (as per Protocol 1.1)
-
Using the TBDMS-protected intermediate, follow the steps outlined in Protocol 1.1 to generate the TBDMS-protected NHS ester.
Part C: Deprotection (if required)
-
The silyl ether can be cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF) in THF.
Caption: Workflow for protection, activation, conjugation, and deprotection.
Applications in Bioassays: Protocols and Insights
The true value of these derivatization methods lies in their application. Below are protocols for using the synthesized derivatives in common bioassay formats.
Application Protocol 4.1: Fluorescent Labeling of Proteins
The pyridine core itself can possess fluorescent properties, which may be modulated upon derivatization and conjugation[3]. Alternatively, the derivatized scaffold can be used to link a dedicated fluorophore. This protocol details the direct conjugation of the NHS ester derivative to a protein.
Objective: To covalently label a protein with the 2-(6-Hydroxypyridin-2-YL)acetyl moiety for detection or analysis.
Materials:
-
Purified protein with primary amines (e.g., BSA, an antibody) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.
-
2-(6-Hydroxypyridin-2-YL)acetyl NHS Ester (from Protocol 1.1), dissolved in anhydrous DMSO.
-
Desalting column (e.g., Sephadex G-25) for purification.
Step-by-Step Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5).
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove non-reacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the pyridine label (at its specific λmax).
-
Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.
-
Application Protocol 4.2: Biotinylation for Affinity-Based Assays
This protocol describes the synthesis of a biotinylated derivative for use in applications like streptavidin-based pulldown assays or ELISAs.
Objective: To synthesize a biotin conjugate of this compound.
Methodology:
-
Synthesize the NHS ester of this compound as described in Protocol 1.1 .
-
Conjugation to a Biotin-Amine Linker:
-
Dissolve the purified NHS ester (1 equivalent) in anhydrous DMF.
-
Add an amine-functionalized biotin derivative (e.g., Biotin-PEG-Amine) (1 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification: Purify the final biotinylated product using reverse-phase HPLC[4][5]. The increased hydrophobicity of the biotin moiety will allow for good separation from the starting materials.
-
Application in Pulldown Assay: The purified biotinylated molecule can be incubated with a cell lysate to bind to its target protein(s). The complex can then be captured using streptavidin-coated magnetic beads, washed, and the bound proteins eluted for identification by mass spectrometry.
| Assay Type | Derivatization Strategy | Key Considerations |
| Fluorescent Cell Imaging | Conjugate NHS ester to a fluorescent dye with an amine linker. | Choose a fluorophore with appropriate excitation/emission spectra for your microscope. Ensure cell permeability. |
| ELISA Plate Coating | Conjugate NHS ester to a primary amine on an antibody or antigen. | Purify the conjugate well to reduce non-specific binding. Determine optimal coating concentration. |
| Affinity Pulldown | Synthesize a biotinylated derivative (as in Protocol 4.2). | Include appropriate controls (e.g., beads only, unconjugated biotin) to identify non-specific binders. |
| Time-Resolved FRET | Use as a scaffold to link lanthanide chelates or other TR-FRET pairs. | The pyridine ring can act as an "antenna" for lanthanide emission in some contexts.[6][7] |
Troubleshooting and Expert Insights
-
Low EDC/NHS Coupling Yield: Ensure all reagents and solvents are anhydrous, as NHS esters are highly susceptible to hydrolysis. Consider using sulfo-NHS for aqueous reactions to improve stability and solubility. If coupling to electron-deficient amines, the reaction may be sluggish; adding a catalyst like HOBt can sometimes improve yields[8].
-
Side Reactions: The proximity of the hydroxyl and activated carboxyl groups could potentially lead to intramolecular cyclization (lactonization). This is generally less favorable for forming a 6-membered ring compared to 5-membered rings, but it is a possibility. Using a protection strategy (Strategy 3 ) eliminates this risk entirely.
-
Purification Challenges: NHS esters can be difficult to purify via standard silica gel chromatography due to their reactivity. If possible, precipitation/trituration is a faster method. For high-purity applications, reverse-phase HPLC with a volatile buffer system is recommended, although hydrolysis can occur on-column[9].
Conclusion
This compound is a chemically rich and highly adaptable molecule. By understanding the principles of chemoselective derivatization and applying the robust protocols outlined in this guide, researchers can effectively synthesize a diverse range of functionalized derivatives. These custom molecules will serve as powerful tools to advance research in drug discovery, diagnostics, and fundamental biology, enabling more sensitive and specific bioassays.
References
-
LookChem. Cas 19621-92-2, 6-Hydroxypicolinic acid. [Link]
- Chi, P. et al. "Protein Biotinylation". Current Protocols in Protein Science, 2010.
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). [Link]
- Chen, H. et al. "A highly fluorescent pyridine-ended Y6 derivative as a third component for organic solar cells".
- Aries, R. S. & Sachs, A. P. Esterification of pyridine carboxylic acids. U.S.
- Reddy, B. et al. "Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides". Journal of Chemical Sciences, 2020.
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
- Bridges, J. W. et al. "Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group". Biochemical Journal, 1966.
-
Chemistry Stack Exchange. Purification of polar NHS esters. [Link]
-
protocols.io. Biotinylation by antibody recognition. [Link]
- Sergienko, E. et al. "Time-Resolved Fluorescence Assays". Methods in Molecular Biology, 2016.
- Pérez-Temprano, M. H. et al. "Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C-H Activation". European Journal of Inorganic Chemistry, 2024.
-
ResearchGate. Fluorescence quantum yields and decay times for Pyd derivatives. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Mitu, F. P. et al.
- Chen, C. et al. "Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides". The Journal of Organic Chemistry, 2021.
-
ResearchGate. Analysis and Purification of Synthetic Nucleic Acids Using HPLC. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
- Wang, X. et al. "Intramolecular cyclizations of cyclopropenes with indole". Organic & Biomolecular Chemistry, 2018.
-
Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. [Link]
- Kim, Y. et al. "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities". Bioorganic & Medicinal Chemistry Letters, 2003.
- Tcyrulnikov, S. et al. "Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands". Organic Process Research & Development, 2019.
- Cennamo, M. et al. "Time-Resolved Fluorescence Spectroscopy of Molecularly Imprinted Nanoprobes as an Ultralow Detection Nanosensing Tool for Protein Contaminants". Chemosensors, 2023.
- Samotus, A. et al. "Synthesis, structure and pharmacology of acyl-2,6-xylidines". Die Pharmazie, 1999.
- Humbert-Droz, M. et al. "Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivative". Physical Chemistry Chemical Physics, 2016.
- Park, Y. et al. "Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery". Combinatorial Chemistry & High Throughput Screening, 2001.
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. [Link]
- Chen, J. et al. "The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes".
- Schwartz, S. J. & Von Elbe, J. H. "Reverse-phase HPLC analysis and purification of small molecules". Methods in Enzymology, 1985.
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
- Chernyak, D. & Skrydstrup, T. "Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines". Organic & Biomolecular Chemistry, 2013.
- Google Patents. Processes for the synthesis and purification of heterobifunctional cross-linkers.
- Humbert-Droz, M. et al. "Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives". Physical Chemistry Chemical Physics, 2016.
- Vankawala, P. J. et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". Tetrahedron Letters, 2010.
- Maslivets, A. N. et al. "2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid". Molbank, 2018.
- Wu, L. et al.
-
SLS Ireland. 6-Hydroxypyridine-2-carboxylic. [Link]
- Kim, J. et al. "Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters". Inorganics, 2024.
- Li, J. et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity". Molecules, 2022.
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
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2-(6-Hydroxypyridin-2-YL)acetic acid for prolyl hydroxylase (PHD) inhibition assays
Topic: 2-(6-Hydroxypyridin-2-YL)acetic acid for Prolyl Hydroxylase (PHD) Inhibition Assays For: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foundational Principles: Understanding the PHD-HIF Axis
The cellular response to changes in oxygen availability is a fundamental process critical for survival and is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] Under normal oxygen conditions (normoxia), the regulatory HIF-α subunit is continuously synthesized but rapidly targeted for proteasomal degradation.[3][4] This degradation is initiated by a critical post-translational modification: the hydroxylation of specific proline residues within the HIF-α oxygen-dependent degradation domain (ODDD).[4][5]
This hydroxylation is catalyzed by a family of non-heme, ferrous iron (Fe(II)) and 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain enzymes (PHDs, or EGLNs).[2][6] Upon hydroxylation, HIF-α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent destruction by the proteasome.[4][7]
In hypoxic conditions, the lack of molecular oxygen, a co-substrate for the PHD-catalyzed reaction, leads to the inhibition of PHD activity. Consequently, HIF-α is not hydroxylated, allowing it to stabilize, translocate to the nucleus, dimerize with the constitutive HIF-β subunit, and activate the transcription of a wide array of genes by binding to Hypoxia Response Elements (HREs).[8][9] These target genes are crucial for adaptive responses such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and metabolic reprogramming.[1][2]
Pharmacological inhibition of PHDs mimics the hypoxic state, leading to the stabilization of HIF-α and the activation of its downstream targets. This has significant therapeutic potential for conditions like anemia associated with chronic kidney disease, ischemia, and inflammatory disorders.[9][10][11]
Mechanism of Action: this compound as a PHD Inhibitor
This compound belongs to a class of small molecule PHD inhibitors that function as structural mimetics of the essential co-substrate, 2-oxoglutarate (2-OG).[12][13][14] The catalytic cycle of PHDs involves the binding of Fe(II), 2-OG, and the HIF-α substrate. Compounds like this compound are designed to occupy the 2-OG binding pocket in the enzyme's active site.[15][16]
The key structural features of these inhibitors, including the pyridine ring and the acetic acid moiety, enable them to coordinate with the active site Fe(II) ion and form hydrogen bonds with surrounding amino acid residues, effectively competing with the endogenous 2-OG.[11][16] This competitive inhibition blocks the hydroxylation of HIF-α, thereby preventing its degradation and leading to its accumulation and activity even under normoxic conditions.[2][3]
Caption: Mechanism of PHD Inhibition by a 2-OG Analog.
Experimental Protocols for Assessing Inhibitor Potency
Evaluating the efficacy of a PHD inhibitor such as this compound requires a multi-tiered approach, typically beginning with cell-free biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
Protocol 1: Cell-Free PHD2 Inhibition Assay (AlphaScreen™)
This biochemical assay quantifies the direct inhibition of recombinant PHD2 enzyme activity. It measures the hydroxylation of a biotinylated HIF-1α peptide substrate.
Principle: A biotinylated peptide corresponding to the HIF-1α ODD is incubated with recombinant PHD2, Fe(II), ascorbate, and 2-OG. In the absence of an inhibitor, PHD2 hydroxylates the peptide. The reaction is quenched, and the hydroxylated product is detected using an antibody specific for the hydroxyproline residue and AlphaScreen™ donor and acceptor beads. The resulting luminescence signal is inversely proportional to the inhibitor's activity.[8]
Materials:
-
Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)
-
Biotinylated HIF-1α peptide (e.g., residues 556-574)
-
This compound (and other inhibitors for comparison)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (Fe(II)SO₄)
-
L-Ascorbic acid
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
Quench Buffer: Assay buffer containing 30 mM EDTA
-
Detection components: Anti-hydroxy-HIF-1α antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads (PerkinElmer AlphaScreen™)
-
384-well white ProxiPlates™ (PerkinElmer)
-
Plate reader capable of AlphaScreen™ detection (e.g., Envision)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤2%.
-
Enzyme Mix Preparation: Prepare a 2X enzyme/cofactor mix in Assay Buffer containing 10 nM PHD2, 20 µM Fe(II)SO₄, and 200 µM L-ascorbic acid.
-
Assay Initiation:
-
Add 5 µL of the 2X enzyme/cofactor mix to each well of a 384-well plate.
-
Add 1 µL of the diluted compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Prepare a 2.5X substrate mix in Assay Buffer containing 150 nM biotinylated HIF-1α peptide and 5 µM 2-OG. Add 4 µL of this mix to each well to start the reaction.
-
Final concentrations in 10 µL reaction: 5 nM PHD2, 10 µM Fe(II), 100 µM Ascorbic acid, 60 nM peptide, 2 µM 2-OG.
-
-
Enzymatic Reaction: Incubate for 10-20 minutes at room temperature.
-
Quenching: Stop the reaction by adding 5 µL of Quench Buffer (containing EDTA) to each well.
-
Detection:
-
Prepare a detection mix of AlphaScreen™ beads and the specific antibody according to the manufacturer's protocol.
-
Add 5 µL of the pre-incubated detection mix to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Envision plate reader or similar instrument.
Data Analysis: The data is normalized to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or potent inhibitor control). The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce PHD2 activity by 50%.
| Parameter | Example Condition |
| Enzyme (PHD2) | 5 nM |
| Substrate (HIF-1α peptide) | 60 nM |
| Co-substrate (2-OG) | 2 µM (near Kₘ for sensitive inhibitor screening) |
| Fe(II) | 10 µM |
| Ascorbate | 100 µM |
| Incubation Time | 15 min (inhibitor), 10 min (reaction) |
| Detection Method | AlphaScreen™ |
Protocol 2: Cell-Based HRE-Luciferase Reporter Assay
This assay measures the functional consequence of PHD inhibition in living cells: the transcriptional activation of HIF.
Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE. When PHDs are inhibited by a compound like this compound, HIF-α stabilizes and activates the HRE, driving the expression of luciferase. The resulting luminescence is a direct measure of HIF transcriptional activity.[1][8]
Materials:
-
A human cell line stably transfected with an HRE-luciferase reporter construct (e.g., HT1080-HRE-luc, U2OS-HRE-luc).
-
Standard cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
This compound.
-
Positive controls: Dimethyloxalylglycine (DMOG) or a known clinical PHD inhibitor (e.g., Molidustat).
-
White, clear-bottom 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the HRE-reporter cells into 96-well plates at a density that will result in 70-80% confluency at the end of the experiment (e.g., 25,000-30,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a 3X serial dilution of the test compound and controls in culture medium.
-
Remove the old medium from the cells and add 50 µL of the 3X compound solution to the appropriate wells (final volume will be 150 µL, achieving a 1X concentration). Include vehicle (DMSO) controls.
-
-
Incubation: Incubate the plates for a defined period, typically 6 to 24 hours, under standard normoxic conditions (37°C, 5% CO₂).[8]
-
Cell Lysis:
-
Remove the medium and gently wash the cells once with 100 µL of PBS.
-
Add the manufacturer-recommended volume of cell lysis buffer (e.g., 20-50 µL) to each well.
-
Incubate for 15 minutes on a plate shaker to ensure complete lysis.
-
-
Luminescence Measurement:
-
Add the luciferase assay substrate to the cell lysate according to the manufacturer's instructions.
-
Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal (Relative Light Units, RLU) is plotted against the logarithm of the inhibitor concentration. The data is fitted to a dose-response curve to calculate the EC₅₀ value—the concentration of the compound that produces 50% of the maximal response. A parallel cell viability assay (e.g., CCK-8) should be run to ensure that any decrease in signal at high concentrations is not due to cytotoxicity.[9][17]
Caption: Experimental Workflows for PHD Inhibition Assays.
Trustworthiness and Self-Validation
To ensure the integrity of your results, every experiment should include a self-validating system:
-
Positive Controls: Always include a well-characterized PHD inhibitor (e.g., DMOG, Molidustat) to confirm that the assay system is responsive.[8][13]
-
Negative Controls: The vehicle control (e.g., DMSO) defines the baseline (0% inhibition or basal activity).
-
Counter-screens: For cell-based assays, run a parallel cytotoxicity assay to rule out false positives or signal artifacts due to cell death.[9]
-
Orthogonal Assays: Confirm hits from the primary screen (e.g., AlphaScreen) with a secondary, mechanistically different assay. For instance, a direct enzymatic assay can be followed by a Western blot for HIF-1α stabilization in a relevant cell line to confirm the on-target effect.
Concluding Remarks
This compound represents a class of compounds with significant potential for modulating the HIF pathway through competitive inhibition of PHD enzymes. The protocols detailed herein provide a robust framework for characterizing its potency and efficacy. By beginning with direct enzymatic assays and progressing to cell-based functional readouts, researchers can confidently quantify the inhibitory activity and cellular consequences of this compound, paving the way for further investigation in drug development programs targeting anemia, ischemia, and other hypoxia-related diseases.
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Application Note: A Framework for Evaluating 2-(6-Hydroxypyridin-2-YL)acetic Acid as a Novel Anti-Fibrotic Agent via Prolyl 4-Hydroxylase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leads to organ scarring and failure, representing a significant unmet medical need. A critical pathological event in fibrosis is the activation of fibroblasts into myofibroblasts, which are prolific producers of collagen. The formation of a stable, triple-helical collagen molecule is dependent on the hydroxylation of proline residues, a reaction catalyzed by the enzyme prolyl 4-hydroxylase (P4H).[1] Consequently, inhibiting P4H is a compelling therapeutic strategy to reduce pathogenic collagen deposition.[1] This document presents a scientific rationale and a comprehensive set of protocols for the investigation of 2-(6-Hydroxypyridin-2-YL)acetic acid, a small molecule bearing a hydroxypyridine scaffold common to known inhibitors of 2-oxoglutarate dependent dioxygenases like P4H, as a potential anti-fibrotic therapeutic.[2][3] We provide a step-by-step guide, from initial biochemical validation of enzyme inhibition to cellular assays of anti-fibrotic activity and protocols for established preclinical in vivo models of organ fibrosis.
Scientific Rationale: Targeting Collagen Synthesis
The progression of fibrotic diseases is fundamentally linked to the overproduction and deposition of collagen by activated myofibroblasts. The stability and secretion of newly synthesized procollagen chains are absolutely dependent on the post-translational modification of proline residues to 4-hydroxyproline. This hydroxylation is catalyzed by Collagen Prolyl 4-Hydroxylase (C-P4H) within the endoplasmic reticulum.[1][4] Without this modification, procollagen chains fail to form a stable triple helix at body temperature, are retained within the cell, and are ultimately degraded.
Therefore, C-P4H represents a rate-limiting step in pathogenic collagen accumulation, making it an attractive therapeutic target.[1] The chemical structure of this compound features a hydroxypyridine core, which is structurally analogous to pyridine derivatives known to act as competitive inhibitors of P4H.[2][3] This structural motif suggests a high probability of interaction with the active site of P4H, providing a strong hypothesis-driven basis for its evaluation as an anti-fibrotic agent.
Hypothesized Mechanism of Action
The proposed mechanism involves this compound acting as a competitive inhibitor at the 2-oxoglutarate binding site of P4H. This inhibition would reduce the formation of 4-hydroxyproline, leading to unstable procollagen helices, intracellular degradation, and a subsequent decrease in the deposition of mature collagen into the extracellular matrix.
Caption: Proposed mechanism of this compound in the fibrotic pathway.
Experimental Validation Workflow
A tiered approach is recommended to systematically evaluate the anti-fibrotic potential of this compound. The workflow progresses from direct enzyme inhibition to cell-based efficacy and finally to preclinical animal models.
Caption: Tiered experimental workflow for evaluating the anti-fibrotic compound.
Detailed Protocols
Protocol 3.1: P4H Enzymatic Inhibition Assay
This protocol is adapted from high-throughput screening methods designed to quantify P4H activity by measuring succinate, a reaction by-product.[5][6][7]
Principle: The Succinate-Glo™ Hydroxylase Assay (Promega) provides a sensitive, luminescence-based method to measure the activity of 2-oxoglutarate-dependent dioxygenases like P4H. Enzyme activity is determined by the amount of succinate produced, which is quantified in a coupled reaction that generates a luminescent signal.
Materials:
-
Recombinant human C-P4H1 (major isoform)
-
Succinate-Glo™ Hydroxylase Assay Kit (Promega, V7991)
-
(Pro-Pro-Gly)10 peptide substrate
-
2-oxoglutarate (2-OG)
-
Ascorbate, FeSO4
-
This compound (Test Compound)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare assay buffer containing co-factors (e.g., 100 µM Ascorbate, 5 µM FeSO4). Prepare serial dilutions of the Test Compound in assay buffer.
-
Reaction Setup: In each well of a white assay plate, add:
-
Test Compound or vehicle control.
-
5 µL of C-P4H1 enzyme.
-
5 µL of substrate mix containing (Pro-Pro-Gly)10 peptide and 2-OG.
-
-
Enzyme Reaction: Incubate the plate at 37°C for 60 minutes.
-
Succinate Detection:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence values to percent inhibition relative to vehicle controls. Plot percent inhibition against Test Compound concentration and fit to a dose-response curve to determine the IC50 value.
| Parameter | Expected Outcome |
| IC50 Value | A potent inhibitor will exhibit an IC50 in the low micromolar to nanomolar range. |
| Dose-Response | A clear sigmoidal curve indicates a specific inhibitory effect. |
Protocol 3.2: Cellular Model of Fibroblast Activation
Principle: Primary human lung or liver fibroblasts are stimulated with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce their differentiation into collagen-producing myofibroblasts.[8] The efficacy of the Test Compound is measured by its ability to prevent this transition and reduce collagen deposition.
Materials:
-
Primary Human Lung Fibroblasts (e.g., IMR-90) or Hepatic Stellate Cells
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant Human TGF-β1
-
This compound (Test Compound)
-
Sirius Red/Fast Green Collagen Staining Kit (Chondrex) or equivalent
-
Anti-α-SMA antibody (e.g., Abcam, ab5694) and fluorescently labeled secondary antibody[9]
-
DAPI nuclear stain
-
Cytotoxicity assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture: Plate fibroblasts in 96-well (for staining) or 24-well plates and allow them to adhere overnight.
-
Starvation & Treatment: Replace growth medium with low-serum medium (e.g., 0.5% FBS) for 24 hours. Then, pre-treat cells with various concentrations of the Test Compound for 1 hour.
-
Fibrotic Stimulation: Add TGF-β1 (typically 5 ng/mL) to all wells except the negative control. Co-incubate with the Test Compound for 48-72 hours.
-
Endpoint Analysis:
-
Cytotoxicity: In a parallel plate, assess cell viability to ensure the observed effects are not due to toxicity.
-
Collagen Staining (Sirius Red): Fix, stain, and quantify total collagen deposition according to the manufacturer's protocol.[10][11]
-
Myofibroblast Differentiation (α-SMA Immunofluorescence): Fix and permeabilize cells.[9] Incubate with primary anti-α-SMA antibody, followed by a fluorescent secondary antibody and DAPI.[9][12] Capture images via fluorescence microscopy and quantify the percentage of α-SMA positive cells or fluorescence intensity.
-
| Assay | Endpoint Measured | Desired Result with Treatment |
| Cytotoxicity | Cell Viability | No significant decrease in viability at effective concentrations. |
| Sirius Red Stain | Total Collagen Deposition | Dose-dependent decrease in red staining intensity. |
| α-SMA Staining | Myofibroblast Marker | Dose-dependent reduction in α-SMA positive stress fibers. |
Protocol 3.3: Preclinical In Vivo Models of Fibrosis
Ethical Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
Principle: Intratracheal administration of the cytotoxic agent bleomycin in mice induces lung injury, inflammation, and a subsequent robust fibrotic response that mimics key aspects of idiopathic pulmonary fibrosis (IPF).[13][14]
Procedure:
-
Animal Model: Use C57BL/6 mice, a strain known for its consistent fibrotic response.
-
Induction: Anesthetize mice and administer a single dose of bleomycin sulfate via intratracheal instillation using a microsprayer for even distribution.[14][15]
-
Treatment: Administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage), starting on day 1 (prophylactic) or day 7-10 (therapeutic) post-bleomycin administration.
-
Termination: Euthanize mice at day 14 or 21 post-induction.
-
Endpoint Analysis:
-
Histology: Perfuse and fix the lungs. Embed in paraffin and prepare sections. Stain with Sirius Red or Masson's Trichrome to visualize collagen deposition and assess fibrosis severity using a semi-quantitative scoring system (e.g., Ashcroft score).[15]
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and quantify the hydroxyproline content, a direct measure of total collagen.
-
Principle: Chronic administration of the hepatotoxin CCl4 causes ongoing liver damage, inflammation, and activation of hepatic stellate cells, leading to progressive liver fibrosis and eventual cirrhosis.[16][17] This model is highly relevant for studying toxicant-induced liver injury.[18]
Procedure:
-
Animal Model: Use C57BL/6 mice or Sprague-Dawley rats.
-
Induction: Administer CCl4 (typically diluted in corn oil) via intraperitoneal injection twice weekly for 4-8 weeks.[17]
-
Treatment: Administer the Test Compound or vehicle control daily, beginning concurrently with CCl4 or after fibrosis has been established (e.g., after 2-4 weeks).
-
Termination: Euthanize animals at the end of the induction period.
-
Endpoint Analysis:
-
Histology: Fix liver tissue, embed in paraffin, and perform Sirius Red staining to quantify the fibrotic area.[19]
-
Hydroxyproline Assay: Quantify total collagen content in a liver tissue homogenate.
-
Serum Biomarkers: Measure serum levels of ALT and AST to assess liver injury.
-
| Model | Primary Endpoint | Desired Result with Treatment |
| Pulmonary Fibrosis | Reduced lung hydroxyproline content; Lower Ashcroft score. | Statistically significant reduction in collagen and histological severity. |
| Liver Fibrosis | Reduced liver hydroxyproline content; Decreased Sirius Red positive area. | Statistically significant reduction in collagen and serum transaminases. |
Conclusion
The protocols outlined in this document provide a rigorous and validated framework for assessing the anti-fibrotic potential of this compound. By systematically progressing from biochemical target engagement to cellular efficacy and preclinical in vivo models, researchers can generate a comprehensive data package to support its further development. The compound's structural similarity to known P4H inhibitors presents a compelling, mechanistically-driven rationale for its investigation as a novel therapeutic for a range of devastating fibrotic diseases.
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- 11. chondrex.com [chondrex.com]
- 12. niehs.nih.gov [niehs.nih.gov]
- 13. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. item.fraunhofer.de [item.fraunhofer.de]
- 15. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 16. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 18. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 19. biocytogen.com [biocytogen.com]
Application Notes & Protocols: A Framework for In Vitro Evaluation of 2-(6-Hydroxypyridin-2-YL)acetic acid
Abstract
This document provides a comprehensive experimental framework for the initial in vitro characterization of 2-(6-hydroxypyridin-2-YL)acetic acid, a novel compound with potential therapeutic applications. As a guide for researchers in drug discovery and pharmacology, this note moves beyond simple protocols to explain the scientific rationale behind each experimental stage. We present a logical, tiered approach beginning with essential preparatory steps and foundational cytotoxicity assessments, followed by targeted functional assays to probe potential anti-inflammatory and enzyme-inhibitory activities. Each protocol is designed as a self-validating system, emphasizing the critical role of appropriate controls for data integrity. The methodologies are grounded in established scientific principles, supported by citations to authoritative literature, to ensure robustness and reproducibility.
Introduction: The Rationale for a Structured In Vitro Screen
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is underpinned by rigorous preclinical evaluation. In vitro cell-based assays represent the critical first step in this process, offering a cost-effective and high-throughput method to determine a compound's biological activity and safety profile.[1][2][3] The compound this compound possesses structural motifs—specifically a hydroxypyridine ring and an acetohydroxamic acid-like moiety—that suggest a potential for biological activity. The hydroxypyridine structure is found in various bioactive molecules, while the acetic acid group could be involved in metal ion chelation or hydrogen bonding, common features in enzyme inhibitors.[4]
This guide provides a strategic workflow to systematically investigate this compound. The core philosophy is to build a data package from the ground up: first, by defining a safe therapeutic window through cytotoxicity testing, and second, by using this information to design robust functional assays that probe plausible mechanisms of action (MoA). This structured approach minimizes ambiguity and ensures that downstream experiments are conducted under biologically relevant and non-toxic conditions.
Figure 1: A tiered experimental workflow for the in vitro characterization of a novel compound.
Compound Preparation and Quality Control
Scientific integrity begins with well-characterized and properly handled reagents.[5][6] The purity of this compound should be >95% as confirmed by HPLC and NMR.
Protocol 2.1: Preparation of Stock Solution
-
Objective: To create a high-concentration, sterile stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh 10 mg of the compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to create a 10 mM stock solution. The required volume can be calculated based on the compound's molecular weight.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile amber tube to remove any potential microbial contamination or particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Scientist's Note (Causality): DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, all experiments must include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest compound dose) to ensure that the observed effects are due to the compound and not the solvent.
Foundational Assay: Determining the Cytotoxic Profile
Before investigating functional effects, it is imperative to determine the concentration range over which the compound affects cell viability.[3] This step identifies the sub-toxic concentrations suitable for mechanism-of-action studies and calculates the IC50 (the concentration at which 50% of cell viability is inhibited), a key measure of cytotoxicity. We will use the XTT assay, which measures the metabolic activity of viable cells.[7]
Protocol 3.1: XTT Cytotoxicity Assay
-
Principle: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active (viable) cells to a water-soluble orange formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified spectrophotometrically. The XTT assay is chosen over the MTT assay as it avoids a final solubilization step, simplifying the protocol.
-
Cell Line Selection: A common, robust cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is suitable for initial cytotoxicity screening.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution series of the compound from the 10 mM stock. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Dilutions should be prepared in serum-free medium.
-
Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
Color Development: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.
-
Data Presentation Example:
| Compound Conc. (µM) | Mean Absorbance (450nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.08 | 100% |
| 1.56 | 1.231 | 0.07 | 98.2% |
| 3.13 | 1.198 | 0.09 | 95.5% |
| 6.25 | 1.050 | 0.06 | 83.7% |
| 12.5 | 0.630 | 0.05 | 50.2% |
| 25 | 0.215 | 0.03 | 17.1% |
| 50 | 0.088 | 0.02 | 7.0% |
| 100 | 0.085 | 0.02 | 6.8% |
| Calculated IC50: 12.5 µM |
Mechanism of Action: Anti-Inflammatory Potential
Inflammation involves the production of mediators like nitric oxide (NO) by enzymes such as inducible nitric oxide synthase (iNOS).[8] Many anti-inflammatory compounds act by inhibiting this process. The Griess assay can be used to measure nitrite (a stable breakdown product of NO) in cell culture supernatants, providing an indirect measure of NO production.[9]
Hypothesis: this compound inhibits the inflammatory response in macrophages by reducing nitric oxide production.
Figure 2: Simplified pathway of LPS-induced NO production and potential points of inhibition.
Protocol 4.1: Nitric Oxide Production in LPS-Stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like the RAW 264.7 cell line) to produce NO.[10] This protocol measures the ability of the test compound to inhibit this NO production.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with 100 µL of medium containing various non-toxic concentrations of the compound (e.g., 10 µM, 5 µM, 1 µM, determined from Protocol 3.1). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL.
-
Controls:
-
Negative Control: Cells + Medium (no LPS, no compound).
-
Vehicle Control: Cells + LPS + Vehicle (DMSO).
-
Positive Control: Cells + LPS + a known iNOS inhibitor (e.g., L-NAME).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., NED solution) to each well. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Parallel Viability Check: It is crucial to run a parallel plate and perform an XTT assay (Protocol 3.1) under the exact same conditions (including LPS stimulation) to confirm that any reduction in NO is not due to cytotoxicity.[9][11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Express the results as a percentage of inhibition compared to the vehicle control.
-
Mechanism of Action: Enzyme Inhibition Potential
The compound's structure suggests it could function as an enzyme inhibitor, possibly by chelating metal ions in an active site or through other interactions.[4][12] A general, high-throughput screening assay using a model enzyme can provide initial evidence for this activity.
Protocol 5.1: General Fluorogenic Enzyme Inhibition Assay
-
Principle: This assay uses an enzyme and a substrate that becomes fluorescent upon cleavage. An inhibitor will prevent or slow down the cleavage, resulting in a reduced fluorescent signal.[13] The choice of enzyme can be guided by further in silico modeling or screening against a panel of common drug targets (e.g., proteases, kinases, phosphatases).
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, and fluorogenic substrate solution.
-
Assay Plate Setup: In a 384-well black plate, add:
-
Test Wells: Assay buffer + compound dilutions.
-
Positive Control (No Inhibition): Assay buffer + vehicle (DMSO).
-
Negative Control (Max Inhibition): Assay buffer + a known potent inhibitor for the chosen enzyme.
-
Blank (No Enzyme): Assay buffer + vehicle (no enzyme will be added).
-
-
Enzyme Addition: Add the enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_Blank) / (Rate_PositiveControl - Rate_Blank))
-
-
Plot % Inhibition against the log of compound concentration to determine the IC50 for enzyme inhibition.
-
Trustworthiness Note: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, irreversible) requires more advanced follow-up studies where both substrate and inhibitor concentrations are varied.[14][15][16] This initial screen serves as a "hit" identification step.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Receptor Binding Assays for HTS and Drug Discovery. (2012).
- Statistical considerations for in vitro research: I — Birth of an idea to collecting d
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- Best Practices for Quality Control in Pharmaceuticals. (n.d.). SimplerQMS.
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.).
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Universiti Kebangsaan Malaysia.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI.
- Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity. (n.d.).
- Enzyme Inhibition | In-vitro In-vivo In-silico Journal. (n.d.). In-vitro In-vivo In-silico Journal.
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.
- (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018).
- 6.4: Enzyme Inhibition. (2021). Biology LibreTexts.
- The Importance of In Vitro Assays. (2023). Visikol.
- Quality Control and Testing of Pharmaceuticals. (n.d.). Mettler Toledo.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
Sources
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of In Vitro Assays [visikol.com]
- 4. Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualityfwd.com [qualityfwd.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccesspub.org [openaccesspub.org]
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- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(6-Hydroxypyridin-2-YL)acetic Acid
Welcome to the technical support center for the synthesis of 2-(6-hydroxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address the specific challenges you may encounter.
I. Synthetic Strategy Overview
The most common and reliable synthetic route to this compound is a three-step process. This pathway is generally favored due to the commercial availability of starting materials and the relatively manageable reaction conditions. The overall strategy involves:
-
Cyanomethylation: Introduction of a cyanomethyl group onto a protected pyridine ring.
-
Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid.
-
Demethylation: Deprotection of the hydroxyl group to yield the final product.
Caption: Workflow for the synthesis of 2-(6-methoxypyridin-2-yl)acetonitrile.
III. Step 2: Hydrolysis of 2-(6-Methoxypyridin-2-yl)acetonitrile
This step converts the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. [1]
Frequently Asked Questions (FAQs)
Q1: Should I use acidic or basic hydrolysis? What are the advantages and disadvantages of each?
A1: The choice between acidic and basic hydrolysis depends on the stability of your starting material and the desired workup procedure.
| Condition | Advantages | Disadvantages |
| Acidic Hydrolysis | Directly yields the carboxylic acid product. [1] | Can be slower. Requires strong acids (e.g., H₂SO₄, HCl) and elevated temperatures, which may not be suitable for sensitive substrates. |
| Basic Hydrolysis | Generally faster than acidic hydrolysis. [2] | Initially forms the carboxylate salt, requiring an additional acidification step to obtain the carboxylic acid. [1]Strong basic conditions might lead to undesired side reactions. |
Q2: My hydrolysis is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to completion?
A2: Formation of the amide is a common intermediate in nitrile hydrolysis. To favor the formation of the carboxylic acid, you can:
-
Increase reaction time and/or temperature: Harsher conditions are often required to hydrolyze the amide to the carboxylic acid. [3]* Increase the concentration of the acid or base: A higher concentration of the catalyst can accelerate the second hydrolysis step.
Experimental Protocol: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve 2-(6-methoxypyridin-2-yl)acetonitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heating: Heat the reaction mixture to reflux (typically 100-110°C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Precipitation: Adjust the pH to ~3-4 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(6-methoxypyridin-2-yl)acetic acid.
IV. Step 3: Demethylation of 2-(6-Methoxypyridin-2-yl)acetic Acid
The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This is a critical step, and the choice of reagent is important to avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended reagents for the demethylation of the methoxypyridine?
A1: Several reagents can be used for the demethylation of aryl methyl ethers. For this specific substrate, the following are commonly employed:
-
Boron Tribromide (BBr₃): A powerful Lewis acid that is very effective for cleaving aryl methyl ethers. [4]However, it is highly reactive and moisture-sensitive, requiring careful handling.
-
Pyridine Hydrochloride: A milder and less expensive option. The reaction is typically carried out by heating the substrate with molten pyridine hydrochloride. [5]* L-Selectride: A nucleophilic demethylating agent that can offer good chemoselectivity, especially for electron-deficient aromatic systems like pyridines. [6] Q2: My demethylation reaction is not going to completion, or I am observing decomposition of my product. What should I do?
A2: Incomplete reaction or decomposition can be a significant issue in this step.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent or reaction time/temperature. | Increase the equivalents of the demethylating agent (e.g., BBr₃ or L-Selectride). For pyridine HCl, ensure the temperature is high enough for the salt to be molten and the reaction to proceed. |
| Decomposition | The reaction conditions are too harsh for the substrate. | If using BBr₃, run the reaction at a lower temperature (e.g., 0°C or -78°C). [4]Consider switching to a milder reagent like pyridine hydrochloride or L-Selectride. |
| Work-up Issues | The product may be difficult to isolate from the reaction mixture. | For BBr₃ reactions, a careful quench with water or methanol is crucial. For pyridine HCl, the product can often be precipitated by diluting the reaction mixture with water and adjusting the pH. |
Experimental Protocol: Demethylation with Boron Tribromide
Caption: Workflow for the demethylation of 2-(6-methoxypyridin-2-yl)acetic acid using BBr₃.
V. Purification and Characterization
Q1: What are the best methods for purifying the final product?
A1: Recrystallization is often the most effective method for purifying the final product, this compound. The choice of solvent is critical and may require some experimentation. A mixture of ethanol and water or isopropanol and water is a good starting point. The pH of the aqueous solution can also significantly affect the crystallization outcome. [7] Q2: What are the expected spectroscopic data for the final product?
A2: While specific data can vary slightly, you can generally expect the following:
-
¹H NMR: Aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The phenolic proton may also be visible.
-
¹³C NMR: Resonances corresponding to the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.
VI. Safety Precautions
-
Cyanide Compounds: Sodium cyanide and other cyanide sources are highly toxic. Handle them with extreme caution in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.
-
Boron Tribromide: BBr₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. Handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.
By understanding the nuances of each step and anticipating potential challenges, researchers can significantly improve the yield and purity of this compound. This guide provides a framework for troubleshooting and optimization, but as with any chemical synthesis, careful observation and methodical adjustments are key to success.
References
-
Manning, J. R., & Davies, H. M. L. (2008). Cationic rhodium(I)/modified-BINAP complexes catalyze a chemo- and regioselective [2+2+2] cycloaddition of a wide variety of alkynes and nitriles leading to highly functionalized pyridines under mild reaction conditions. Journal of the American Chemical Society, 130(27), 8602–8603. [Link]
-
Zaragoza, F. (2002). A solvent-free [Cp*IrCl2]2-catalyzed reaction of substituted acetonitriles with primary alcohols delivered monosubstituted aryl/heteroaryl acetonitriles in excellent yield. The Journal of Organic Chemistry, 67(14), 4963–4964. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Organic Reactions. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Reddit. (2023, June 29). Pyridine hydrochloride demethylation. r/Chempros. [Link]
-
Takahashi, H., et al. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts, 15(07), 0735. [Link]
-
da Silva, M. D., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
Organic Reactions. (n.d.). Nitrile to Acid. [Link]
-
Reddit. (2018, April 19). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. r/chemhelp. [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
YouTube. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | 8 Types of Mechanisms. [Link]
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. [Link]
-
Organic Reactions. (n.d.). Nitrile to Acid. [Link]
Sources
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- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(6-Hydroxypyridin-2-YL)acetic acid
Welcome to the technical support center for the synthesis of 2-(6-Hydroxypyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental challenges you may encounter. The answers provide not just solutions, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.
Question 1: My final product shows a lower than expected yield and NMR analysis indicates the presence of multiple aromatic species. What are the likely side products?
This is a common issue that can often be traced back to the starting materials and reaction conditions. Several side products can form, and identifying them is key to optimizing your synthesis.
Likely Side Products and Their Origins:
-
Over-oxidation Products: If your synthesis involves the oxidation of a precursor like 2,6-lutidine, aggressive oxidation can lead to the formation of pyridine-2,6-dicarboxylic acid.[1][2] This occurs when both methyl groups of the lutidine are oxidized instead of just one. The use of strong oxidizing agents like potassium permanganate or nitric acid increases the likelihood of this side reaction.[2]
-
Decarboxylation Product: The desired product, this compound, can itself undergo decarboxylation, especially at elevated temperatures, to yield 6-methylpyridin-2(1H)-one. This is a known thermal decomposition pathway for pyridine carboxylic acids.[3]
-
Starting Material Impurities: Impurities in the starting materials can carry through the synthesis and lead to undesired byproducts.[4][5] For instance, if you are starting from a substituted pyridine, ensure its purity before proceeding.
Troubleshooting Workflow:
-
Re-evaluate Your Oxidation Strategy: If you suspect over-oxidation, consider using a milder oxidizing agent or carefully controlling the stoichiometry of your current oxidant. Stepwise oxidation, where one methyl group is first converted to an aldehyde or alcohol before further oxidation to the carboxylic acid, can also offer better control.
-
Control Reaction Temperature: To minimize decarboxylation, maintain the lowest effective temperature during the final steps of the synthesis and purification.
-
Purify Starting Materials: Always characterize and, if necessary, purify your starting materials before use. Techniques like distillation or recrystallization can remove critical impurities.
Question 2: I'm synthesizing this compound via the hydrolysis of 2-(6-methoxypyridin-2-yl)acetonitrile. My reaction is sluggish, and I'm isolating a significant amount of an intermediate amide. How can I drive the reaction to completion?
The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[6][7] The formation of the amide can sometimes be faster than its subsequent hydrolysis to the carboxylic acid, leading to its accumulation.
dot
Caption: Nitrile Hydrolysis Pathway
Causality and Solutions:
-
Reaction Conditions: Both acidic and alkaline conditions can be used for nitrile hydrolysis.[6] If you are observing a buildup of the amide, the conditions may not be harsh enough to facilitate the second hydrolysis step.
-
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid is a common method.[6] If the reaction is slow, increasing the acid concentration or the reaction time may be necessary.
-
Alkaline Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide is an alternative.[6][8] This will initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
-
-
Steric Hindrance: The substituents on the pyridine ring can influence the rate of hydrolysis. While the methoxy group is not exceptionally bulky, its electronic effects can play a role.
Recommended Protocol for Complete Hydrolysis:
-
Increase Reaction Vigor: If using acidic hydrolysis, try increasing the concentration of hydrochloric acid or extending the reflux time. Monitor the reaction by TLC or LC-MS to track the disappearance of the amide.
-
Switch to Alkaline Conditions: If acidic conditions are not effective, switch to alkaline hydrolysis with aqueous NaOH. This is often a more robust method for converting nitriles to carboxylic acids.[6]
-
Microwave-Assisted Synthesis: Consider using a microwave reactor to accelerate the hydrolysis. Microwave heating can often significantly reduce reaction times and improve yields.
Question 3: My mass spectrometry data shows a peak that corresponds to a di-acylated product. How is this forming and how can I prevent it?
The presence of a di-acylated impurity suggests that a reactive intermediate is undergoing a second acylation reaction.[4][5] This is particularly relevant in syntheses that involve the use of acylating agents.
Mechanism of Di-acylation:
In a scenario where a precursor like 2-amino-6-methylpyridine is acylated, the initial product, an amide, can potentially undergo a second acylation on the pyridine nitrogen under certain conditions.
dot
Caption: Di-acylation Side Reaction
Prevention Strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the acylating agent. An excess of the acylating agent increases the probability of a second acylation.
-
Reaction Temperature: Perform the acylation at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can promote undesired side reactions.
-
Choice of Base: If a base is used to scavenge the acid byproduct, a non-nucleophilic, sterically hindered base like 2,6-lutidine can be a good choice to avoid competing reactions.[9]
-
Protecting Groups: In more complex syntheses, consider the use of protecting groups for the pyridine nitrogen to prevent its reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of this compound.
What are the most common synthetic routes to this compound?
Several synthetic strategies can be employed. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Oxidation | 2,6-Lutidine | Selective oxidation of one methyl group | Readily available starting material | Risk of over-oxidation to the di-acid |
| Nitrile Hydrolysis | 2-(6-methoxypyridin-2-yl)acetonitrile | Hydrolysis of the nitrile to a carboxylic acid | Good control over the formation of the acetic acid moiety | Can be a two-step process with a stable amide intermediate |
| From 2,6-Dichloropyridine | 2,6-Dichloropyridine | Nucleophilic substitution and subsequent functional group manipulations | Versatile starting material | May require multiple steps and careful control of regioselectivity |
How can I effectively purify the final product and remove side products?
Purification is a critical step to obtain high-purity this compound.
-
Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is crucial and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel can be very effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate). Neutral and basic impurities will remain in the organic phase. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
What analytical techniques are essential for characterizing the final product and identifying impurities?
A combination of spectroscopic and chromatographic techniques is necessary for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and helps in identifying unknown impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to quantify the levels of any impurities.[10]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid and the hydroxyl group.
By understanding the potential side reactions and employing the appropriate analytical and purification techniques, you can successfully synthesize high-purity this compound for your research and development needs.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
Sources
- 1. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Purification of 2-(6-Hydroxypyridin-2-YL)acetic acid
Welcome to the technical support guide for overcoming the unique purification challenges of 2-(6-Hydroxypyridin-2-YL)acetic acid. This molecule's amphoteric and zwitterionic nature, coupled with the reactivity of its hydroxypyridine ring, often presents significant hurdles during isolation and purification. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical principles to empower your research.
Section 1: Understanding the Molecule's Core Chemistry
Before troubleshooting, it's crucial to understand the chemical behavior of this compound. Its structure contains three key functional groups: a carboxylic acid, a basic pyridine nitrogen, and a phenolic hydroxyl group. This combination leads to several important properties:
-
Amphoterism & Zwitterionic Character: The molecule can act as both an acid (donating a proton from the carboxylic acid or phenol) and a base (accepting a proton at the pyridine nitrogen). At its isoelectric point (pI), it exists as a zwitterion, a neutral molecule with both a positive and a negative charge. This dramatically affects its solubility.
-
Tautomerism: The 6-hydroxypyridine moiety exists in equilibrium with its pyridone tautomer. The pyridone form is often more stable and can influence the molecule's reactivity and physical properties.[1][2][3]
-
Susceptibility to Oxidation: The electron-rich hydroxypyridine ring can be susceptible to oxidation, leading to colored impurities, especially under harsh conditions or prolonged exposure to air.
The interplay of these properties is central to the purification challenges. The key to successful purification lies in controlling the molecule's ionization state to manipulate its solubility.
pH-Dependent Forms of the Molecule
The ionization state of this compound is dictated by the pH of the solution. Understanding this allows for selective extraction and precipitation.
Caption: pH-dependent forms of the target molecule.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My yield is very low after the initial aqueous workup. Where is my product going?
A1: The most likely cause is the amphoteric nature of your product leading to its loss in the wrong layer during extraction.
-
Causality: Because the molecule has both an acidic (carboxylic acid) and a basic (pyridine) group, its partitioning between aqueous and organic layers is highly pH-dependent. If the pH of your aqueous layer is near the molecule's isoelectric point (pI), the compound will exist as a zwitterion with minimal solubility in both aqueous and typical organic solvents, often leading to precipitation or loss at the interface. Conversely, at very low or high pH, it becomes a salt and is exclusively soluble in the aqueous layer.
-
Solution: Strategic Acid-Base Extraction. The key is to manipulate the pH to ensure your compound is in the desired layer at each step.[4][5][6]
Detailed Protocol: Acid-Base Purification Workflow
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Remove Basic Impurities: Extract the organic layer with a mild acidic solution (e.g., 1M HCl). Your target compound, being a pyridine base, will protonate and move into the aqueous layer. Non-basic organic impurities will remain in the organic layer, which should be discarded.
-
Remove Acidic & Neutral Impurities: "Wash" the acidic aqueous layer from step 2 with a fresh portion of organic solvent. This removes any trapped neutral or acidic impurities.
-
Isolate the Product: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of your molecule. This often falls in the range of pH 3-5 for similar structures. The zwitterionic product should precipitate out of the solution as its aqueous solubility will be at a minimum.[7]
-
Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, followed by a cold, non-polar organic solvent (like hexane or diethyl ether) to remove any remaining organic contaminants.
-
Purity Check: Analyze the precipitate by TLC or HPLC. If impurities persist, proceed to recrystallization or chromatography.
-
Caption: Workflow for acid-base extraction.
Q2: After pH adjustment, my product comes out as a sticky oil, not a crystalline solid. How can I fix this?
A2: Oiling out during precipitation or recrystallization is common for zwitterionic compounds and is usually due to residual impurities or an inappropriate solvent system.
-
Causality: Impurities can act as a "eutectic" mixture, depressing the melting point and preventing the formation of an ordered crystal lattice. Alternatively, the solvent from which you are precipitating may have too high a solubility for your product, even at its pI, leading to a supersaturated oil.
-
Solutions:
-
Improve Purity Before Precipitation: Ensure the preceding acid-base extraction was thorough. An additional wash of the aqueous layer before pH adjustment can help.
-
Optimize Recrystallization: If you have an oil, redissolve it and attempt a proper recrystallization. Finding the right solvent system is key. Zwitterionic compounds often require polar, protic solvents.[7][8]
Data Table: Recrystallization Solvent Systems
Solvent System (Try in this order) Rationale Water The high polarity can be effective, but solubility might be high. Use minimal hot water and cool slowly. Ethanol/Water A very common and effective system. Dissolve in a minimal amount of hot ethanol/water mixture, then add more water dropwise until turbidity appears. Reheat to clarify and cool slowly. Acetic Acid/Water Acetic acid can help solubilize the compound by protonating it slightly. Dissolve in warm dilute acetic acid, then slowly add water. | Isopropanol | A good alternative to ethanol with slightly different solubility characteristics. |
Step-by-Step Recrystallization Protocol
-
Transfer the oily product to a clean Erlenmeyer flask.
-
Add a small amount of your chosen primary solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the oil dissolves completely.
-
If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until you see persistent cloudiness.
-
Add a drop or two of the primary solvent to redissolve the cloudiness, ensuring the solution is saturated.
-
Remove from heat and allow the flask to cool slowly to room temperature. Do not disturb it.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Q3: My final product is yellow or brown, but the literature says it should be white. What causes this and how can I remove the color?
A3: The color is almost certainly due to oxidation of the electron-rich hydroxypyridine ring.
-
Causality: Phenolic compounds are known to oxidize in the presence of air, light, or trace metal impurities, forming highly colored quinone-type structures. This process can be accelerated by heat or basic conditions.
-
Solution: Decolorization with Activated Charcoal.
Protocol: Charcoal Treatment During Recrystallization
-
During the recrystallization process, after your product is fully dissolved in the hot solvent (Step 3 of the protocol above), remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the product weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.
-
Gently swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
The resulting filtrate should be colorless. Proceed with the slow cooling and crystallization as described in Q2.
-
Q4: My NMR spectrum shows persistent impurities even after recrystallization. What else can I do?
A4: If recrystallization fails to remove impurities, it's because their solubility properties are too similar to your product. In this case, column chromatography is the next logical step.
-
Causality: Common impurities in pyridine syntheses can include starting materials, regioisomers, or byproducts from side reactions.[9][10] If these have similar polarity and functional groups to your product, they will co-crystallize.
-
Solution: Silica Gel Chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel is acidic and may cause your product to streak or stick. It is highly recommended to use silica gel that has been pre-treated or "deactivated" with a base. You can do this by preparing your column slurry in the eluent system containing 0.5-1% triethylamine or ammonia.
-
Eluent System Selection: Find a suitable solvent system using TLC. A good starting point is a mixture of a polar and a non-polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane, with a small amount of acid (e.g., 0.5% acetic acid) to improve the peak shape of your carboxylic acid-containing product.
-
Column Packing: Pack the column with the chosen stationary phase and eluent.
-
Sample Loading: Dissolve your impure product in a minimum amount of the eluent or a stronger solvent like methanol, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique generally gives better separation.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
-
References
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
- US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
- US8575350B2 - Process for producing pyridine carboxylic acids.
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]
-
Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Pyridine. Wikipedia. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH). [Link]
-
How to desalt zwitterions? ResearchGate. [Link]
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. ACS Publications. [Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. [Link]
-
Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Royal Society of Chemistry. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]
-
Process for producing pyridine carboxylic acids. European Patent Office. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. PubMed. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-(6-Hydroxypyridin-2-YL)acetic Acid in Solution
Welcome to the technical support center for 2-(6-Hydroxypyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. As a molecule possessing both a reactive hydroxypyridine ring and a carboxylic acid function, its behavior in solution can be complex. This resource provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing Instability
When you observe unexpected results, such as loss of activity, changes in absorbance, or the appearance of unknown peaks in your analysis, it is crucial to systematically diagnose the root cause. The following flowchart provides a logical workflow for identifying and resolving stability issues.
Caption: Diagnostic workflow for addressing stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown over time. What is happening?
A1: This is a common indicator of degradation. The color change is likely due to the formation of oxidized or polymeric species. The hydroxypyridine ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2][3] To confirm this, we recommend performing a UV-Vis scan of a fresh solution and comparing it to the aged, colored solution; you will likely see the emergence of new absorption bands at longer wavelengths.
Mitigation:
-
Work under an inert atmosphere: Purge your solvent with nitrogen or argon before dissolving the compound.
-
Use antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or EDTA could be beneficial, although their compatibility must be tested as they can sometimes accelerate degradation in the presence of metal ions.[4]
-
Protect from light: Photodegradation can also lead to colored impurities.[5] Always store solutions in amber vials or wrapped in aluminum foil.
Q2: I am seeing a gradual decrease in the main peak area and the appearance of new, more polar peaks in my reverse-phase HPLC analysis. What is the likely cause?
A2: This observation strongly suggests hydrolytic degradation. The compound contains functional groups that are susceptible to hydrolysis, particularly under strongly acidic or, more commonly, basic conditions.[6][7] The resulting degradation products, which may involve ring-opening or modification of the side chain, are often more polar, leading to earlier elution times in reverse-phase HPLC.
Causality: The hydroxypyridine moiety can be susceptible to ring opening, and the acetic acid side chain could potentially undergo reactions, though hydrolysis of the ring is a more probable event under harsh pH conditions.[8]
Mitigation:
-
Control the pH: The stability of similar pyridinol compounds is highly pH-dependent. Often, a slightly acidic pH range of 2-3 provides maximum stability in aqueous solutions.[9] Avoid neutral or alkaline pH if possible. Prepare your solutions in a suitable buffer (e.g., citrate or phosphate) to maintain a stable pH.
-
Temperature: Hydrolysis is accelerated by heat.[10] Prepare solutions in cold solvent and store them at reduced temperatures (e.g., 2-8°C).
Q3: What is the significance of tautomerism for this compound's stability?
A3: this compound exists in a tautomeric equilibrium with its pyridone form, 2-(6-oxo-1,6-dihydropyridin-2-yl)acetic acid. This is a fundamental property of hydroxypyridines.[11] The pyridone tautomer is often the more stable form in polar solvents.[12][13] The presence of two tautomers can complicate analysis (e.g., potentially leading to peak broadening or splitting in NMR or HPLC under certain conditions). More importantly, the reactivity of the two forms differs. The hydroxypyridine form, with its electron-rich aromatic ring, may be more susceptible to electrophilic attack and oxidation, while the pyridone form has different reactive sites. Understanding this equilibrium is key to predicting reactivity.
Caption: Tautomeric equilibrium of the hydroxypyridine core.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: Based on the known degradation pathways of related molecules, the following conditions are recommended to maximize shelf-life.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (Frozen) | Drastically slows down all chemical degradation pathways, including hydrolysis and oxidation.[14] |
| Solvent | Anhydrous aprotic solvent (e.g., DMSO, DMF) for long-term storage. | Minimizes water availability, thus preventing hydrolysis. |
| pH (for aqueous solutions) | pH 2-5 (Buffered) | Enhances stability against hydrolysis for many pyridinol derivatives.[9] |
| Light Exposure | Store in amber vials or wrapped in foil. | Prevents photodegradation.[5][15] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen. |
Note: For aqueous solutions, it is always best practice to prepare them fresh. If storage is necessary, filter-sterilize and store in small, single-use aliquots at -20°C or below.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to rapidly identify its potential liabilities. This is a standard approach in pharmaceutical stability testing.[6][16]
Objective: To identify the primary degradation pathways for this compound.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Also, prepare a control sample (1 mL stock + 1 mL of the corresponding solvent, e.g., water or methanol).
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% H₂O₂.
-
Control: Purified Water.
-
-
Incubation:
-
Incubate one set of vials (Acid, Base, Oxidation, Control) at 60°C for 24 hours.
-
For the Photostability test, expose another vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, alongside a dark control wrapped in foil.[15]
-
-
Neutralization & Analysis:
-
After incubation, cool the vials to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL).
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Significant changes indicate susceptibility to that stress condition.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Method Parameters (Starting Point):
| Parameter | Condition | Notes |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Detection | 270 nm (or PDA scan 200-400 nm) | Scan with PDA to identify the optimal wavelength for all peaks. |
| Injection Vol. | 10 µL |
Validation: This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main compound peak.[6]
References
-
Jansen, J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available at: [Link]
-
García-Espinoza, J.D., et al. (2022). Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality. MDPI. Available at: [Link]
-
Zwirchmayr, N.S., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate. Available at: [Link]
-
HOPEMAX. (2025). What are the analytical methods for 2,6 - Xylidine?. Blog - HOPEMAX. Available at: [Link]
-
Leszczynski, J., et al. (2021). Quantum-chemical study on the relative stability of sildenafil tautomers. Structural Chemistry. Available at: [Link]
-
Gaber, M., et al. (2014). Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2,6-Diacetylpyridine and Semioxamazide. ResearchGate. Available at: [Link]
-
K.S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nikolić, V.D., et al. (2014). Photostability of piroxicam in the inclusion complex with 2-hydroxypropyl-β-cyclodextrin. ResearchGate. Available at: [Link]
-
Anonymous. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. IntechOpen. Available at: [Link]
-
Knight, A.S., et al. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. RSC Publishing. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Available at: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Kulkarni, S.B., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Hindawi. Available at: [Link]
-
Shevchenko, N.E., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Purohit, R., & Thomas, T. (2021). Thermal Stability of Amorphous Solid Dispersions. MDPI. Available at: [Link]
-
Brillas, E., et al. (2004). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. PubMed. Available at: [Link]
-
Al-Hujran, T.A., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory. Semantic Scholar. Available at: [Link]
-
Taleb, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central. Available at: [Link]
-
Reiter, G., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Mechanochemical oxidative degradation of Ticlopidin-neuraxpharm,... ResearchGate. Available at: [Link]
-
Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Active Ingredient Summary Table Thermal Stability. LP3 Network. Available at: [https://lp3network.com/files/ sterility/active-ingredient-summary-table-thermal-stability.pdf]([Link] sterility/active-ingredient-summary-table-thermal-stability.pdf)
-
Antonov, L. (2024). The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. ChemRxiv. Available at: [Link]
-
Martínez, R.F., et al. (2011). Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. ResearchGate. Available at: [Link]
-
Gawinecki, R., et al. (2010). Topotecan dynamics, tautomerism and reactivity--1H/13C NMR and ESI MS study. PubMed. Available at: [Link]
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- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
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preventing degradation of 2-(6-Hydroxypyridin-2-YL)acetic acid during experiments
Welcome to the technical support center for 2-(6-Hydroxypyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound during experiments. Our goal is to ensure the integrity of your results by preventing unwanted degradation.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with functional groups—a hydroxypyridine ring and a carboxylic acid—that are susceptible to degradation under various experimental conditions. Understanding the inherent stability of this molecule is crucial for obtaining reliable and reproducible data. The pyridine ring, being electron-deficient, can be prone to nucleophilic attack, while the hydroxypyridine moiety exists in tautomeric equilibrium with its pyridone form, influencing its reactivity and stability. The acetic acid side chain can undergo decarboxylation under certain conditions.
This guide will walk you through the potential degradation pathways, best practices for handling and storage, and methods for detecting and quantifying any degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents.[1][2]
-
pH: Both acidic and alkaline conditions can accelerate the hydrolysis of the molecule. The stability of similar pharmaceutical compounds is often optimal in a slightly acidic to neutral pH range.[3]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis and potential decarboxylation.[1][4]
-
Light: Exposure to UV or even ambient light can lead to photolytic degradation. It is advisable to handle the compound in light-resistant containers.[1][5]
-
Oxidation: The hydroxypyridine ring can be susceptible to oxidation, leading to the formation of various degradation products.[2][6]
Q2: What are the visible signs of degradation in my sample?
A2: While often degradation is not visible, you might observe a color change in your solid sample or solution, precipitation, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC). A change in the pH of your solution over time can also be an indicator of degradation.
Q3: How should I store my solid this compound and its solutions?
A3: For optimal stability, solid this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Solutions should be freshly prepared. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and in a buffer system that maintains a stable pH, ideally between 4 and 6.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experimental repeats. | Sample degradation due to inconsistent handling or storage. | 1. Standardize your protocol: Ensure all experimental parameters (pH, temperature, light exposure) are consistent. 2. Prepare fresh solutions: Avoid using old stock solutions. 3. Verify compound integrity: Analyze a fresh sample by HPLC or LC-MS to confirm its purity before starting your experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound into one or more new products. | 1. Characterize the new peaks: Use LC-MS/MS to determine the mass of the degradation products and elucidate their structures.[7] 2. Perform a forced degradation study: This will help you to intentionally generate and identify potential degradation products (see protocol below). 3. Optimize experimental conditions: Adjust pH, temperature, or protect from light to minimize the formation of these impurities. |
| Loss of biological activity of the compound. | The active form of the compound has degraded. | 1. Confirm degradation: Use an analytical technique like HPLC to quantify the amount of parent compound remaining. 2. Re-evaluate your experimental conditions: Refer to the stability profile of the compound to ensure your assay conditions are not causing degradation. 3. Test a fresh, verified sample: This will help determine if the issue is with the compound stock or the experimental setup. |
| Color change in the solution. | This could indicate oxidation or other forms of chemical decomposition. | 1. Work under an inert atmosphere: Purge your solvents with nitrogen or argon before preparing solutions.[1] 2. Add antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like ascorbic acid. 3. Store in amber vials: Protect your solutions from light exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[8][9]
Objective: To intentionally degrade this compound under various stress conditions to identify its degradation pathways and products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to help in their identification.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[11][12][13]
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Summary of Stability and Recommended Handling Conditions
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in a buffered system, pH 4-6. | Minimizes acid and base-catalyzed hydrolysis. [3] |
| Temperature | Store solid and solutions at low temperatures (2-8°C or -20°C). Avoid repeated freeze-thaw cycles. | Reduces the rate of all chemical degradation reactions. [1] |
| Light | Handle and store in amber or foil-wrapped containers. | Prevents photolytic degradation. [1][5] |
| Atmosphere | For long-term storage, consider an inert atmosphere (N₂ or Ar). | Minimizes oxidative degradation. [1] |
| Solvents | Use high-purity, degassed solvents for preparing solutions. | Prevents introduction of reactive impurities and dissolved oxygen. |
By adhering to these guidelines, you can significantly enhance the stability of this compound in your experiments, leading to more accurate and reliable scientific outcomes.
References
-
Jain, R., & Gupta, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Impurity profile: significance in active pharmaceutical ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53.
- Google Patents. (1993).
- Hussein, M. A., & Al-Maydama, H. M. (2013). Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2, 6-Diacetylpyridine and Semioxamazide. International Journal of Organic Chemistry, 3(1), 1-10.
- Kumar, V., Kumar, P., & Singh, R. (2013). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(6), 429-438.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Reddy, Y. R., Kumar, K. K., & Reddy, M. P. (2015). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Pharmaceutical Methods, 6(1), 1-5.
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Acetic acid. [Link]
- Rybka, S., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5648.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Costa, V. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1081.
- Google Patents. (1958). Thermal decomposition of acetic acid.
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. [Link]
- Nikolić, V. D., et al. (2014). Photostability of piroxicam in the inclusion complex with 2-hydroxypropyl-β-cyclodextrin. Hemijska industrija, 68(1), 107-116.
-
SIELC Technologies. (n.d.). Separation of Acetic acid, oxo[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, hydrazide on Newcrom R1 HPLC column. [Link]
- Sreenivasulu, J., et al. (2017). Studies in Stability Indicating Chromatographic Method Development and Validation. Journal of Chemical and Pharmaceutical Research, 9(5), 235-242.
- Baert, J., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 60(3), 855-862.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
- Reddy, G. S., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- Pokar, D. B., et al. (2021). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Analytical Science and Technology, 12(1), 1-13.
-
Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. [Link]
- Patel, A. B., & Patel, J. K. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. International Journal of Pharmaceutical Sciences and Research, 2(9), 2297.
- Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758-765.
- Smietana, M., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5648.
-
U.S. Food and Drug Administration. (2014). 206256Orig1s000. [Link]
-
Asian Journal of Research in Chemistry. (2019). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. database.ich.org [database.ich.org]
- 11. jchr.org [jchr.org]
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- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Strategies for Scaling Up 2-(6-Hydroxypyridin-2-YL)acetic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(6-Hydroxypyridin-2-YL)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges and strategic decisions involved in transitioning this synthesis from the laboratory bench to larger-scale production.
The most common and scalable synthetic route involves a three-step sequence starting from a substituted picoline derivative. This guide is structured around troubleshooting and optimizing each of these critical transformations.
Overall Synthetic Workflow
The synthesis is typically approached as a three-step process:
-
Cyanation: Introduction of a nitrile group to form 2-(6-methoxypyridin-2-yl)acetonitrile.
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid, yielding 2-(6-methoxypyridin-2-yl)acetic acid.
-
Demethylation: Cleavage of the methyl ether to furnish the final product, this compound.
Caption: High-level overview of the three-step synthesis pathway.
Section 1: Synthesis of 2-(6-Methoxypyridin-2-yl)acetonitrile (Intermediate 1)
This initial step involves a nucleophilic substitution to install the acetonitrile side chain. While seemingly straightforward, scale-up presents challenges related to reagent handling, reaction kinetics, and impurity profiles.
Frequently Asked Questions & Troubleshooting
Q1: My cyanation reaction is slow, and the yield is poor. What are the common causes?
A1: Sluggish kinetics and low yields in this step are often traced back to issues with the nucleophile's reactivity or the presence of contaminants.
-
Moisture: Cyanide salts are hygroscopic. Water in the reaction mixture can hydrolyze the cyanide and react with the solvent or starting material, reducing the yield. Ensure all reagents and solvents are anhydrous.
-
Solvent Choice: Aprotic polar solvents like DMSO or DMF are essential to dissolve the cyanide salt and promote the SNAr reaction. On a large scale, DMSO is often preferred for its thermal stability and ability to dissolve inorganic salts.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition, leading to color formation. A typical range is 80-120°C. Monitor the reaction progress by HPLC to find the optimal balance.
-
Cyanide Source: The choice between NaCN and KCN can impact solubility and reactivity. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can sometimes be employed to improve reaction rates at lower temperatures, which is beneficial for scale-up safety and energy consumption.
Q2: I'm observing significant color formation and impurities during the reaction. How can I minimize this?
A2: Dark coloration often indicates decomposition or polymerization side reactions.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is critical. Oxygen can promote oxidative side reactions, especially at elevated temperatures.
-
Temperature Control: Hot spots in a large reactor can accelerate decomposition. Ensure efficient stirring and controlled heating. For exothermic reactions, a controlled addition rate of one of the reagents is crucial.
-
Purity of Starting Materials: Impurities in the starting 2-halopyridine can act as catalysts for decomposition. Ensure the starting material is of high purity before beginning the synthesis.
Scalable Protocol for 2-(6-Methoxypyridin-2-yl)acetonitrile
| Reagent/Solvent | Molar Eq. | Purity Spec. | Notes |
| 2-Chloro-6-methoxypyridine | 1.0 | >98% | Starting Material |
| Sodium Cyanide (NaCN) | 1.2 - 1.5 | >97% | Ensure it is a fine, dry powder. |
| Dimethyl Sulfoxide (DMSO) | 5-10 vol | Anhydrous | Solvent |
Procedure:
-
Charge the reactor with anhydrous DMSO under a nitrogen atmosphere.
-
Add powdered sodium cyanide to the DMSO. Stir the slurry for 15-30 minutes.
-
Heat the mixture to 80-90°C.
-
Add the 2-chloro-6-methoxypyridine dropwise over 1-2 hours, maintaining the internal temperature below 100°C.
-
After the addition is complete, maintain the temperature at 90-100°C and monitor the reaction by HPLC until <1% of the starting material remains (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly quench the reaction mixture by adding it to a larger volume of cold water (4-5x the DMSO volume). This will precipitate the product. Caution: The aqueous waste will contain cyanide and must be treated with bleach (sodium hypochlorite) or another suitable oxidizing agent to neutralize it before disposal.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield 2-(6-methoxypyridin-2-yl)acetonitrile.[1][2]
Section 2: Hydrolysis to 2-(6-Methoxypyridin-2-yl)acetic Acid (Intermediate 2)
The hydrolysis of the nitrile to a carboxylic acid is a critical step that can be performed under acidic or basic conditions. The choice has significant implications for reaction time, work-up, and impurity profile on a larger scale.
Frequently Asked Questions & Troubleshooting
Q1: My hydrolysis is incomplete, stalling at the amide intermediate. How can I drive the reaction to completion?
A1: The formation of the stable amide intermediate is the most common issue.
-
Reaction Conditions: Forcing conditions are required to hydrolyze the amide. This means higher temperatures and/or higher concentrations of acid or base.
-
Acidic vs. Basic Hydrolysis:
-
Acidic (e.g., 6M HCl or H₂SO₄): Often provides a cleaner reaction profile. The product can sometimes be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. However, this method can be highly corrosive to standard reactors.
-
Basic (e.g., 6M NaOH or KOH): Less corrosive to glass-lined reactors. The reaction progress is often monitored by the cessation of ammonia evolution. The work-up involves acidification to precipitate the product. Alkaline hydrolysis of similar pyridyl-acetonitriles has been shown to yield the corresponding amides, which can be further hydrolyzed under more stringent conditions.[3]
-
-
Temperature & Time: Reflux temperatures are typically required. Extended reaction times (12-24 hours) may be necessary to ensure complete conversion.
Q2: The work-up for the hydrolysis is difficult, leading to product loss. Are there better methods for isolation?
A2: Isolation can be tricky due to the product's amphoteric nature.
-
Precipitation/Crystallization: The most scalable method is to carefully adjust the pH of the aqueous solution post-reaction. After acidifying to a low pH (e.g., 1-2) to quench the reaction and protonate the pyridine nitrogen, slowly add a base to raise the pH to the isoelectric point of the amino acid (typically pH 3-5). The product should precipitate out.
-
Extraction: If the product has sufficient solubility in an organic solvent, extraction can be an option, but it is often less efficient and generates more solvent waste. A solvent like ethyl acetate or dichloromethane could be used after acidification.
Scalable Protocol for Hydrolysis (Acidic)
| Reagent/Solvent | Molar Eq. | Concentration | Notes |
| 2-(6-methoxypyridin-2-yl)acetonitrile | 1.0 | - | Starting Material |
| Hydrochloric Acid (HCl) | 10-15 | 6M - 12M (conc.) | Reagent and Solvent |
Procedure:
-
Charge the reactor with concentrated hydrochloric acid.
-
Slowly add the 2-(6-methoxypyridin-2-yl)acetonitrile with efficient stirring. The addition may be exothermic.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours.
-
Monitor the reaction by HPLC. The reaction is complete when the starting material and the intermediate amide are both <1%.
-
Cool the reaction mixture to 0-5°C.
-
Work-up: Slowly add a 50% w/w sodium hydroxide solution to adjust the pH to 3-4. Maintain the temperature below 20°C during this neutralization.
-
The product will precipitate as a solid. Stir the slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum.
Section 3: Demethylation to this compound (Final Product)
This final step is often the most challenging due to the harsh reagents required to cleave the robust aryl-methyl ether bond. The choice of reagent is a critical decision based on scale, safety, and equipment compatibility.
Frequently Asked Questions & Troubleshooting
Caption: Troubleshooting logic for the demethylation step.
Q1: Which demethylating agent is best for scale-up?
A1: This depends heavily on your facility's capabilities and safety protocols.
-
Hydrogen Bromide (HBr): Often used as a solution in acetic acid. It is effective and relatively inexpensive. However, it is extremely corrosive and requires specialized reactors (glass-lined or Hastelloy). The work-up can be challenging.
-
Boron Tribromide (BBr₃): A very powerful and effective Lewis acid for ether cleavage. It often works at lower temperatures than HBr. However, it is expensive, highly toxic, and reacts violently with water. It is typically used for smaller-scale, high-value products.
-
Thiol-based Reagents: Reagents like dodecanethiol with a strong base (e.g., NaH or KOtBu) or 3-mercaptopropionic acid can be effective under less corrosive conditions.[4] These reactions may require higher temperatures and longer reaction times, but they are often more compatible with standard stainless steel reactors.
Comparison of Demethylation Agents
| Agent | Typical Conditions | Pros | Cons |
| HBr in Acetic Acid | 80-115°C, 8-24h | Effective, relatively low cost | Highly corrosive, high temperature |
| Boron Tribromide (BBr₃) | -78°C to RT, 2-12h | Highly effective, low temperature | Expensive, moisture-sensitive, toxic |
| Thiols (e.g., R-SH) + Base | 100-150°C, 12-36h | Less corrosive, suitable for SS reactors | Strong odors, potential for side reactions |
Q2: My final product is difficult to purify and contains persistent impurities. What is the best purification strategy?
A2: The crude product from demethylation often contains colored impurities and inorganic salts.
-
Crystallization: This is the most effective and scalable purification method. Finding a suitable solvent system is key. A mixture of water and a polar organic solvent like isopropanol, ethanol, or acetonitrile is a good starting point.
-
pH Adjustment: The product is a zwitterionic pyridone at its isoelectric point. Dissolving the crude product in a basic solution (e.g., dilute NaOH), treating with charcoal to remove colored impurities, filtering, and then re-precipitating by adding acid can be a very effective purification method.
-
Column Chromatography: While useful at the lab scale, chromatography is generally not viable for large-scale production due to cost and solvent consumption. It should be avoided if possible.
Scalable Protocol for Demethylation (HBr/Acetic Acid)
| Reagent/Solvent | Molar Eq. | Concentration | Notes |
| 2-(6-methoxypyridin-2-yl)acetic acid | 1.0 | - | Starting Material |
| HBr in Acetic Acid | 5-10 | 33% w/w | Reagent and Solvent |
Procedure:
-
Charge a glass-lined reactor with the 33% HBr in acetic acid solution under nitrogen.
-
Add the 2-(6-methoxypyridin-2-yl)acetic acid portion-wise, managing any initial exotherm.
-
Heat the mixture to reflux (approx. 110-115°C) and maintain for 8-16 hours.
-
Monitor the reaction by HPLC until <1% of the starting material remains.
-
Cool the reaction mixture to room temperature and dilute with a suitable anti-solvent like isopropyl acetate or MTBE to precipitate the HBr salt of the product.
-
Filter the solid and wash with the anti-solvent.
-
To obtain the free base, dissolve the HBr salt in water and adjust the pH to ~3-4 with a base (e.g., sodium bicarbonate or ammonia solution).
-
Filter the precipitated final product, wash with cold water, and dry under vacuum. This material can then be recrystallized for final purity.
References
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
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Al-Bogami, A. S., & Gomha, S. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4163. [Link]
- Google Patents. (2004).
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Ni, Y., & Holt, J. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(24), 15047–15155. [Link]
- Google Patents. (2010). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. EP2394976A1.
- Google Patents. (1993). Preparation of 2-hydroxyphenyl-acetic acid. US5221772A.
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Dandapat, A., & Sarpong, R. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. [Link]
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El-Sayed, M. S., & Abdel-Aziz, A. A.-M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10187–10199. [Link]
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Kour, J., & Kumar, A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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Sam, J., & Plampin, J. N. (1964). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Journal of Pharmaceutical Sciences, 53(5), 538-541. [Link]
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Li, Y., et al. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
- Google Patents. (2009).
-
Pharmaffiliates. 2-(6-Methoxypyridin-2-yl)acetonitrile. Product Page. [Link]
- Google Patents. (2019). Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]. US20190106438A1.
-
ResearchGate. The reported N-demethylation reactions. [Link]
- Google Patents. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. WO2001007410A1.
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25339-25347. [Link]
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Wikipedia. Demethylation. [Link]
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ResearchGate. Synthesis and scale inhibition mechanism of poly(aspartic acid)/ethylenediamine/bromoacetic acid with different grafting ratios. [Link]
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MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
- Google Patents. (2016).
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MDPI. Synthesis and Mechanism of a Green Scale and Corrosion Inhibitor. [Link]
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MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
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Hafez, H. N., & El-Gazzar, A. R. B. A. (2017). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 22(7), 1144. [Link]
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Gámez-Montaño, R., & Andrade-López, N. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 1713. [Link]
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common experimental errors with 2-(6-Hydroxypyridin-2-YL)acetic acid
Technical Support Center: 2-(6-Hydroxypyridin-2-YL)acetic acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. This molecule, with its unique bifunctional nature, is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel chelating agents and pharmaceutical intermediates.[1] However, its structure—featuring both a weakly acidic phenolic hydroxyl group and a carboxylic acid moiety—presents specific challenges that can lead to common experimental pitfalls.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter. We will delve into the causality behind these problems and provide robust, field-proven troubleshooting protocols to ensure the integrity and reproducibility of your results.
Section 1: Stability, Handling, and Storage
FAQ: My sample of this compound shows discoloration (e.g., turning pink or brown) over time. Is it degrading, and how can I prevent this?
Root Cause Analysis:
This is a classic issue stemming from the oxidation of the hydroxypyridine ring. The 6-hydroxypyridine moiety is susceptible to air and light-induced oxidation, forming highly conjugated, colored quinone-like species. This process can be accelerated by trace metal impurities, which can catalyze the oxidation. The stability of similar phenolic and heterocyclic compounds is often compromised by such oxidative degradation pathways.[2]
Troubleshooting and Prevention Protocol:
-
Inert Atmosphere: Always handle the solid material under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and transferring.
-
Storage Conditions: Store the compound in an amber glass vial to protect it from light. For long-term storage, place the vial inside a desiccator in a freezer (-20°C) to minimize both oxidative degradation and potential hydrolysis.[3]
-
Solvent Degassing: When preparing solutions, use solvents that have been thoroughly degassed by sparging with nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, a key culprit in degradation.
-
Chelator Addition: If trace metal catalysis is suspected, adding a minuscule amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction or solution can sequester metal ions and inhibit oxidation.
Data Summary: Recommended Storage Conditions
| Condition | Short-Term ( < 1 week) | Long-Term ( > 1 week) | Rationale |
| Temperature | 2-8°C (Refrigerator) | -20°C (Freezer) | Slows kinetic rate of degradation. |
| Atmosphere | Sealed Vial | Inert Gas (Ar/N₂) Overlay | Prevents oxidation by atmospheric O₂. |
| Light | Amber Vial | Amber Vial, Stored in the Dark | Prevents photo-oxidation. |
| Moisture | Desiccated | Desiccated | Prevents potential hydrolysis and moisture-driven degradation.[2] |
Section 2: Synthesis and Purification Challenges
FAQ: I am struggling to purify the compound. It has poor solubility in standard organic solvents but also doesn't stay in the aqueous phase during extraction. What is happening?
Root Cause Analysis:
The core of this issue lies in the molecule's zwitterionic character. The compound possesses both an acidic carboxylic acid group (pKa ≈ 4-5) and a weakly acidic/basic hydroxypyridine group (pKa of the protonated pyridine nitrogen ≈ 5-6, pKa of the hydroxyl group > 9). At a neutral pH, the molecule can exist as a zwitterion, where the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is protonated (N⁺H). This internal salt formation drastically increases polarity and reduces solubility in non-polar organic solvents.
This behavior is analogous to amino acids and other amphoteric molecules, which are notoriously difficult to purify via standard liquid-liquid extraction.[4]
Visualizing the Molecular States
Caption: pH-dependent forms of the molecule.
Troubleshooting Protocol: pH-Controlled Purification
This protocol leverages the pH-dependent solubility of the compound to separate it from non-ionizable impurities.
-
Dissolution in Base: Dissolve the crude product in a minimum amount of a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The target compound will form a water-soluble sodium salt.
-
Organic Wash: Transfer the basic aqueous solution to a separatory funnel and wash it 2-3 times with a mid-polarity organic solvent like ethyl acetate or dichloromethane. This will remove non-acidic, organic-soluble impurities.
-
Precipitation by Acidification: Cool the aqueous layer in an ice bath to minimize solubility. Slowly add a dilute acid (e.g., 1 M HCl) dropwise while vigorously stirring. You will observe the product precipitating out of the solution as you approach its isoelectric point (typically around pH 5-6).
-
Isolation: Monitor the pH with pH paper or a meter. Stop adding acid once precipitation is maximal. Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent (like diethyl ether) to displace water. Dry the purified solid under a high vacuum.
Section 3: Analytical and Characterization Issues
FAQ: My ¹H NMR spectrum looks broader than expected, or I see two sets of signals for the pyridine ring. Is my sample impure?
Root Cause Analysis:
While impurity is a possibility, this observation is often intrinsic to the molecule's structure due to keto-enol tautomerism . The 6-hydroxypyridine form exists in equilibrium with its 6-pyridone tautomer. This equilibrium can be slow on the NMR timescale, leading to peak broadening or, in some solvents, the appearance of two distinct sets of signals corresponding to both tautomers. The position of this equilibrium is highly dependent on the solvent, temperature, and concentration.
Visualizing the Tautomeric Equilibrium
Caption: Tautomeric equilibrium of the hydroxypyridine ring.
Troubleshooting and Characterization Protocol:
-
Solvent Selection: Run the NMR in different solvents. Aprotic polar solvents like DMSO-d₆ often favor one tautomer (typically the hydroxypyridine form) by disrupting intermolecular hydrogen bonding, leading to a sharper, more easily interpretable spectrum. In contrast, solvents like CDCl₃ or D₂O may show more complex spectra due to a more balanced equilibrium.
-
Variable Temperature (VT) NMR: If available, perform a VT-NMR experiment. Increasing the temperature can cause the rate of tautomeric interconversion to increase, leading to the coalescence of the two sets of signals into a single, averaged set of sharper peaks. This is a definitive way to confirm that tautomerism, not impurity, is the cause.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help in definitively assigning the protons and carbons for each tautomer present, confirming the structural integrity of your compound.
-
Mass Spectrometry Check: High-resolution mass spectrometry (HRMS) should show a single, accurate mass corresponding to the molecular formula (C₇H₇NO₃), regardless of the tautomeric form in solution. This can quickly rule out major impurities.
References
- BenchChem. (n.d.). Troubleshooting guide for (4-Methylpiperidin-1-yl)acetic acid experiments. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG822UtrF8ivHOiz-F89OR6Lhyq0Y_kqb8I2U_TMjLlZh45FvC062qEfH8ZYOJKMLjp06DJiqVW4HlvrzPRTx4nKCAbl3bGxshd-vIe2Jy6obFsGngWD4qeSgDV-2xVQnKxLPbiKm56qi5gUu2JX5KBgI24hcYXsh7bCjKG4palyvZM68II3UwnHjbGT2gjKY8E8mJu8l-4sRftfNqG1GfNUsXlbN8=]
- Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5029. [https://www.mdpi.com/1420-3049/25/21/5029]
- Bright, J., et al. (2022). Error, reproducibility and uncertainty in experiments for electrochemical energy technologies. Nature Reviews Chemistry, 6, 873–888. [https://www.
- LibreTexts Chemistry. (2024). 4.3.2: Characterizing Experimental Errors. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1_(Harvey)/04%3A_Evaluating_Analytical_Data/4.03%3A_Characterizing_Experimental_Errors]
- Mlinarić, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Pharmaceutics, 15(5), 1509. [https://www.mdpi.com/1999-4923/15/5/1509]
- PubChem. (n.d.). (2-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/11970]
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [https://pubs.acs.org/doi/10.1021/je0255170]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid. Retrieved from AK Scientific, Inc. [https://www.aksci.com/sds/URB3836_sds.pdf]
- Szerkus, O., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5617. [https://www.mdpi.com/1420-3049/26/18/5617]
- Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from IN.gov. [https://www.in.
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Technical Support Center: Enhancing the Solubility of 2-(6-Hydroxypyridin-2-YL)acetic Acid for Biological Assays
Introduction: Welcome to the technical support guide for 2-(6-Hydroxypyridin-2-YL)acetic acid. This molecule is of significant interest in various research and drug discovery programs. However, its complex chemical nature often presents a common yet critical challenge: poor aqueous solubility under standard physiological conditions (pH ~7.4). This guide provides a comprehensive, step-by-step approach to troubleshoot and overcome these solubility issues, ensuring the reliable and reproducible performance of your biological assays. We will delve into the causality behind each method, empowering you to make informed decisions for your specific experimental context.
Section 1: Understanding the Molecular Basis of Poor Solubility
The solubility behavior of this compound is dictated by its structure. It possesses both a carboxylic acid group (acidic, pKa ~3-5) and a hydroxypyridine moiety. The pyridine nitrogen is weakly basic (pKa ~5-6 for the protonated form), and the hydroxyl group can also act as a weak acid at higher pH. This makes the molecule zwitterionic, meaning it can carry both a positive and a negative charge.
At neutral pH (around 7.4), the carboxylic acid is deprotonated (negatively charged), while the pyridine nitrogen is largely neutral. However, the overall molecule has limited solubility because it exists in a state that is not maximally charged. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, and increases significantly as the pH is moved away from the pI.[1]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility challenges in a direct question-and-answer format.
Q1: My compound, this compound, will not dissolve in my standard neutral buffer (e.g., PBS, pH 7.4). What is the first and simplest thing I should try?
Answer: The most direct approach is to leverage the compound's acidic nature by preparing a stock solution at an elevated pH.[2][3][4] By increasing the pH, you ensure the complete deprotonation of the carboxylic acid group to form a highly soluble carboxylate salt.
-
Causality: The Henderson-Hasselbalch equation dictates that when the pH is significantly above the pKa of the carboxylic acid (~3-5), the equilibrium shifts almost entirely to the ionized (deprotonated) form. This charged species is far more soluble in polar solvents like water than the neutral form.
-
Immediate Action: Prepare a concentrated stock solution (e.g., 10-50 mM) by first suspending the compound in water or a low-molarity buffer and then adding a small amount of a basic solution, such as 1N NaOH, dropwise until the solid dissolves completely. See Protocol 1 for a detailed methodology.
Q2: I successfully dissolved the compound at pH 9.0, but it precipitates immediately when I dilute it into my cell culture medium for the assay. Why is this happening and how can I fix it?
Answer: This is a classic problem of buffer capacity. Your cell culture medium is strongly buffered to maintain a physiological pH (typically 7.2-7.4). When you add your small volume of high-pH stock, the medium's buffer system immediately neutralizes the added base, lowering the pH of the microenvironment around the compound back to neutral. This forces the compound out of its soluble salt form and causes it to precipitate.[2]
-
Causality: The final pH of the solution dictates the compound's ionization state and, therefore, its solubility. The large volume and buffering strength of the assay medium overwhelm the conditions of the small-volume stock solution.
-
Troubleshooting Steps:
-
Decrease Stock Concentration: Prepare a lower concentration stock solution (e.g., 1-5 mM) at a slightly basic pH (e.g., 8.0-8.5). This reduces the amount of pH shock upon dilution.
-
Modify the Dilution Process: Add the stock solution to the assay medium slowly, with constant vortexing or stirring. This can sometimes prevent localized concentration spikes that initiate precipitation.
-
Consider an Alternative Primary Solvent: If pH manipulation proves too difficult, using an organic co-solvent or a cyclodextrin-based formulation is the recommended next step.
-
Q3: Can I use an organic co-solvent like Dimethyl Sulfoxide (DMSO)? What are the best practices and limitations?
Answer: Absolutely. Using a water-miscible organic co-solvent is a very common and effective strategy for dissolving poorly soluble compounds.[2][5][6] DMSO is an excellent choice for creating a highly concentrated stock solution.
-
Causality: Co-solvents like DMSO work by reducing the overall polarity of the solvent system (water), making it more favorable for the less polar compound to dissolve.[5]
-
Best Practices:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a stock of 10-100 mM. This allows you to use a very small volume for dilution into your aqueous assay buffer.
-
Control the Final Concentration: The most critical rule is to keep the final concentration of DMSO in your assay as low as possible. High concentrations of DMSO can be cytotoxic or have confounding biological effects.[7][8][9] As a general rule, most cell-based assays can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[10][11][12] Always run a vehicle control (medium + same final concentration of DMSO) to validate that the solvent is not affecting the assay outcome.
-
See the table below for guidance on DMSO concentrations.
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered inert for most cell lines and assays.[7] | Ideal target for sensitive assays. |
| 0.1% - 0.5% | Well-tolerated by most robust cell lines, but may induce minor cellular stress or differentiation in sensitive lines.[12] | Acceptable for many screening assays. Vehicle control is essential. |
| 0.5% - 1.0% | Increased risk of off-target effects and cytotoxicity.[9][10] May inhibit cell growth. | Use with caution. Requires rigorous validation with vehicle controls. |
| > 1.0% | Often cytotoxic and can significantly alter gene expression and other cellular processes.[8][12] | Not recommended for most cell-based assays. |
Q4: My assay is highly sensitive to both pH shifts and organic solvents like DMSO. What is my best remaining option?
Answer: In this scenario, the use of cyclodextrins is the premier solution. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[13][14][15][16]
-
Causality: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. The nonpolar regions of this compound can partition into this cavity, forming a stable, water-soluble drug/cyclodextrin complex.[17] This mechanism enhances solubility without requiring pH extremes or organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and highly soluble derivative.
-
Recommended Action: Prepare a stock solution of your compound by dissolving it in an aqueous solution containing a pre-dissolved cyclodextrin. This method often yields a stable, clear solution that can be readily diluted into your final assay medium. See Protocol 3 for a detailed workflow.
Section 3: Visual Workflow & Decision Guide
To assist in selecting the appropriate solubilization strategy, follow the decision-making workflow below.
Caption: Solubility Enhancement Decision Workflow.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a High pH Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a volume of deionized water or 10 mM HEPES buffer to create a suspension. For a 10 mM final stock, use ~80% of the final target volume.
-
pH Adjustment: While stirring, add 1N NaOH drop by drop. Monitor the solution closely. Continue adding drops until all the solid material has dissolved and the solution is clear.
-
Final Volume: Adjust the volume to the final target with your buffer or water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C or in aliquots at -20°C.
Protocol 2: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh the this compound and place it in a sterile vial.
-
Add DMSO: Add 100% cell culture grade DMSO to achieve the desired high concentration (e.g., 50-100 mM).
-
Dissolve: Vortex or sonicate gently at room temperature until the compound is completely dissolved.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to prevent water absorption.
-
Assay Dilution: Perform a serial dilution so that the final volume of DMSO added to your assay is less than 0.5%. For example, to achieve a 10 µM final concentration from a 50 mM stock, you would perform a 1:5000 dilution.
Protocol 3: Preparation of a Cyclodextrin-Based Stock Solution
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water. This may require gentle warming and stirring to fully dissolve.
-
Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously and/or place it on a rotator at room temperature for 1-4 hours to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.
-
Sterilization & Storage: Once dissolved, filter-sterilize the solution through a 0.22 µm filter and store in aliquots at 4°C or -20°C.
Protocol 4: Preparation of Common Buffers
-
1X Phosphate-Buffered Saline (PBS), pH 7.4 (1 Liter) [18][19][20][21]
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄ (dibasic sodium phosphate), and 0.24 g of KH₂PO₄ (monobasic potassium phosphate) in 800 mL of deionized water.
-
Adjust the pH to 7.4 with HCl or NaOH if necessary.
-
Add deionized water to bring the final volume to 1 Liter.
-
Sterilize by autoclaving.
-
-
1 M HEPES Stock Solution, pH 7.5 (1 Liter) [22][23][24][25]
-
Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water.
-
Adjust the pH to 7.5 by slowly adding 10N NaOH while stirring.
-
Add deionized water to bring the final volume to 1 Liter.
-
Sterilize by filtration through a 0.22 µm filter.
-
References
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 09-22.
- Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals, 14(10), 1045.
- Okur, N. Ü., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2441.
- Gurtowska, N., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences, 20(2), 315.
- Qi, W., et al. (2008). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 31(8), 1547-1550.
- Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1251-1253.
- Saokham, P., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 345-351.
- Kadu, M., et al. (2011). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 976-989.
- Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641.
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ENCO. (n.d.). Protocol: HEPES Buffer Recipe. Retrieved from [Link]
- Faridi, H. (2014). Considerations regarding use of solvents in in vitro cell based assays.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics, 2012, 195402.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013).
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
- ResearchGate. (2015).
- Kadu, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1335.
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St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]
- Ganesh, G. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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- Jicsinszky, L., et al. (2020).
- Antal, I., et al. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica Chemical Engineering, 66(4), 516-524.
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Hopax. (n.d.). How do you make HEPES buffer for cell culture. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Retrieved from [Link]
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NovoPro Bioscience Inc. (n.d.). Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. Retrieved from [Link]
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PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). Npc150021. Retrieved from [Link]
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- 13. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. 1X Phosphate-Buffered Saline (PBS) Recipe Calculator [sigmaaldrich.com]
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- 22. HEPES Buffer (1 M, 7.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 23. HEPES Buffer Recipe | ENCO [enco.co.il]
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- 25. goldbio.com [goldbio.com]
Technical Support Center: Interpreting Complex HPLC Chromatograms of 2-(6-Hydroxypyridin-2-YL)acetic acid
Welcome to the technical support center for the analysis of 2-(6-Hydroxypyridin-2-YL)acetic acid. As a molecule possessing a unique combination of a carboxylic acid, a hydroxyl group, and a pyridine ring, its analysis by High-Performance Liquid Chromatography (HPLC) can present distinct challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of its chromatography, ensuring robust and reliable results. We will move beyond simple procedural lists to explore the scientific rationale behind common chromatographic behaviors and their solutions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most frequent and challenging issues encountered during the HPLC analysis of this compound in a direct question-and-answer format.
Q1: Why is my primary analyte peak showing severe tailing?
Peak tailing is arguably the most common issue for this compound. It occurs when a single analyte species engages in multiple retention mechanisms within the column, causing a portion of the molecules to elute later than the main band. For this compound, the causes are typically multifactorial.
Answer: The pronounced peak tailing you are observing is likely due to one or a combination of three primary factors: secondary interactions with the stationary phase, chelation with metal ions, and an improperly buffered mobile phase.
-
Probable Cause A: Secondary Silanol Interactions The structure of your analyte contains polar functional groups (hydroxyl and pyridine nitrogen) that can form strong hydrogen bonds with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] These interactions are a secondary retention mechanism to the primary hydrophobic interaction, causing peak tailing.[2]
-
Solution 1: Mobile Phase pH Adjustment. Operating at a low pH (e.g., pH 2.5-3.0) using an acid like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the silanol groups, reducing these secondary interactions.[1]
-
Solution 2: Use a High-Purity, End-Capped Column. Modern columns manufactured from high-purity silica with advanced end-capping are designed to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
Probable Cause B: Metal Chelation The ortho-positioning of the hydroxyl group and the pyridine nitrogen creates a powerful bidentate chelation site. Trace metal ions (Fe³⁺, Cr³⁺, Ni²⁺) present in the HPLC system—leached from stainless steel tubing, frits, or even the silica of the column itself—can complex with your analyte.[3][4] This complex then undergoes its own chromatographic interaction, often resulting in severe peak tailing.[4][5]
-
Solution 1: System and Sample Passivation with EDTA. The most effective solution is to purge the metal ions from your system and chelate any ions present in your sample. This can be achieved by flushing the system with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by adding a low concentration of EDTA to your mobile phase.[6][7]
-
Solution 2: Utilize a Bio-Inert or PEEK HPLC System. If metal-sensitive analyses are routine in your lab, consider using an HPLC system with PEEK or other polymer-based flow paths to eliminate the source of metal ion leaching.
-
-
Probable Cause C: Inadequately Buffered Mobile Phase Your analyte has two ionizable sites: the carboxylic acid and the pyridine nitrogen. If the mobile phase pH is close to the pKa of either group and is not sufficiently buffered, the analyte can exist as a mixture of ionized and non-ionized forms, leading to broadened or tailing peaks.[8]
-
Solution: Use an Appropriate Buffer. Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[9] For example, a phosphate buffer is effective around pH 7, while a formate or acetate buffer is suitable for the pH range of 3-5. This ensures stable retention times and sharp peaks.[8]
-
Workflow: Systematic Troubleshooting of Peak Tailing
The following flowchart provides a logical sequence for diagnosing the root cause of peak tailing for this compound.
Caption: A step-by-step decision tree for diagnosing peak tailing.
Q2: I'm seeing unexpected peaks in my chromatogram. Are they contaminants or degradation products?
Unexpected peaks can compromise the accuracy of quantification. Distinguishing between system contamination ("ghost peaks") and actual sample-related impurities is a critical first step.
Answer: These peaks can originate from either the HPLC system/reagents (ghost peaks) or from the chemical instability of your analyte. A simple diagnostic test is to run a blank injection (injecting only mobile phase).
-
If the peak appears in the blank run: You are dealing with a ghost peak .[10] This indicates contamination within the system.
-
Source 1: Mobile Phase Contamination. Impurities in solvents (especially water) or additives can accumulate on the column and elute during a gradient run.[11] Solution: Use fresh, HPLC-grade solvents and high-purity additives. Filter all aqueous mobile phases.
-
Source 2: System Contamination. The injector, seals, or tubing can harbor contaminants from previous analyses. Solution: Implement a rigorous needle wash protocol. If contamination is severe, flush the entire system with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase).[1]
-
-
If the peak does NOT appear in the blank run: The peak is likely a degradation product or an impurity from your sample.
-
Cause: Analyte Instability. Pyridine-containing compounds can be susceptible to degradation via hydrolysis or oxidation, especially at neutral or basic pH.[12][13] The presence of a hydroxyl group can further influence stability. Discoloration of your stock solution (e.g., turning yellow or brown) can be a visual indicator of degradation.[14]
-
Confirmation: Perform a forced degradation study. Expose aliquots of your sample to mild acidic, basic, oxidative (e.g., dilute H₂O₂), and photolytic stress. Analyze the stressed samples to see if the unknown peak increases in size, which would confirm it as a degradation product.
-
Solution: Prepare samples fresh daily in a diluent that matches the mobile phase. Store stock solutions protected from light and at reduced temperatures (e.g., 4°C). Ensure the sample solution pH is acidic to improve stability.[13]
-
Q3: My retention time is drifting and not reproducible. What is causing this?
Retention time stability is the foundation of reliable identification and quantification. Drifting retention times often point to issues with the mobile phase or column equilibration.
Answer: The most common causes for retention time drift with an ionizable compound like yours are insufficient column equilibration or changes in the mobile phase composition or pH.
-
Cause A: Insufficient Column Equilibration. When you change mobile phases or re-start the system, the column requires time for the stationary phase to fully equilibrate with the new conditions. This is especially true when using buffered mobile phases.[15]
-
Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before starting your analysis. When running a gradient, ensure the post-run equilibration time is sufficient to return the column to the initial conditions.
-
-
Cause B: Mobile Phase pH Instability. If your mobile phase is not adequately buffered, the absorption of atmospheric CO₂ can gradually lower the pH of the aqueous component, altering the ionization state of your analyte and causing its retention time to shift (typically to a longer retention time as the mobile phase becomes more acidic).[8][9]
-
Solution: As mentioned previously, use a buffer with a pKa value close to the desired pH.[9] It is also good practice to prepare fresh mobile phase daily.
-
-
Cause C: Temperature Fluctuations. Column temperature significantly affects retention. If your laboratory experiences temperature swings and you are not using a column oven, you will see retention time drift.
-
Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30°C) for your analysis.
-
FAQs: Method Development & Best Practices
This section provides answers to frequently asked questions regarding the setup and optimization of an HPLC method for this compound.
Q1: What is the ideal starting point for mobile phase pH when developing a method for this compound? For this zwitterionic compound, controlling the ionization of both the carboxylic acid and the pyridine ring is key. A low pH (2.5 - 3.5) is the recommended starting point.[16] At this pH, the carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (positive charge). This state generally provides good retention on a reversed-phase column and minimizes deleterious interactions with silanols.[1]
Diagram: The Impact of pH on Analyte Ionization and Retention
This diagram illustrates how mobile phase pH alters the charge state of this compound and its subsequent interaction with a C18 stationary phase.
Caption: Analyte charge state at different mobile phase pH values.
Q2: How do I choose the right HPLC column? A high-quality, end-capped C18 column is a robust starting point. For potentially enhanced selectivity, consider a Phenyl-Hexyl phase, which can offer alternative pi-pi interactions with the pyridine ring. Regardless of the phase, select a column from a reputable manufacturer that uses high-purity silica to minimize metal content and residual silanols.
Q3: What are the best practices for sample preparation? To ensure reproducibility, always dissolve and dilute your sample in a solvent that is identical to or weaker than your initial mobile phase. Injecting a sample dissolved in a strong solvent (e.g., 100% acetonitrile) into a highly aqueous mobile phase will cause severe peak distortion.[8] Filtering your sample through a 0.22 µm or 0.45 µm syringe filter before injection is crucial to prevent particulates from blocking the column frit.
Q4: When should I use a guard column? Always. A guard column is a small, sacrificial column placed before the main analytical column.[8] It protects the expensive analytical column from strongly retained impurities and particulates that can cause blockages and peak shape distortion.[8] For this analyte, it is an indispensable tool for extending column lifetime and maintaining method performance.
Experimental Protocols
Protocol 1: HPLC System Passivation with EDTA
This protocol is designed to remove interfering metal ions from the HPLC flow path. Important: Always remove the HPLC column before performing this procedure.[6]
-
Preparation: Prepare a 10 µM (micromolar) solution of EDTA in HPLC-grade water. Note: Do not use millimolar concentrations, as this can cause precipitation.[6]
-
System Flush (Aqueous): Replace your mobile phase A with the EDTA solution. Purge the pump for 5-10 minutes, then flush the entire system (injector, tubing) at a low flow rate (e.g., 0.5 mL/min) for 60 minutes, directing the flow to waste.
-
System Flush (Organic): Replace your mobile phase B with 100% HPLC-grade acetonitrile or methanol. Run a high-organic gradient (e.g., to 95% B) to flush the organic lines.
-
Re-equilibration: Replace the EDTA solution with your standard aqueous mobile phase. Thoroughly flush the system with your initial mobile phase conditions before reinstalling the column.
| Parameter | Recommended Setting | Rationale |
| Analyte | This compound | - |
| Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | High efficiency and low silanol activity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides low pH (approx. 2.7) to control ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matching modifier ensures stable baseline. |
| Gradient | 5% to 60% B over 10 minutes | General purpose starting gradient. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Injection Vol. | 2 µL | Small volume to prevent overload. |
| Detection | UV at 275 nm | Adjust based on analyte's UV maxima. |
| Sample Diluent | Mobile Phase A | Ensures peak shape integrity. |
Table 1: Recommended starting conditions for HPLC method development.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Nikitha, S., et al. (2021). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical Research, 13(1).
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Sobańska, K., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(4), 263-270.
- Pravadali, S. S., et al. (2021). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31.
- Adler, A. S., et al. (2013). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of Inorganic Biochemistry, 127, 20-25.
-
SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Ghost Peaks. Retrieved from [Link]
- Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1).
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
MicroSolv. (2025, June 21). Purge metals from HPLC system using EDTA. Retrieved from [Link]
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11).
- Castellano, S., et al. (2016). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 21(9), 1146.
-
ResearchGate. (n.d.). The effect of mobile phase pH on retention (a) and chromatograms of.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
- Stoll, D. R. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
- Worek, F., et al. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 67(8), 570-575.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
- An, D., et al. (2014). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
- Apak, R., et al. (2022).
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
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- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Prolyl Hydroxylase Inhibitors: Evaluating 2-(6-Hydroxypyridin-2-YL)acetic acid Against Established Agents
For researchers, scientists, and drug development professionals navigating the landscape of hypoxia-inducible factor (HIF) pathway modulators, the selection of an appropriate prolyl hydroxylase domain (PHD) inhibitor is a critical decision. These small molecules, which stabilize HIF-α subunits by inhibiting their primary degradation pathway, hold immense therapeutic potential, most notably in the treatment of anemia associated with chronic kidney disease.[1]
This guide provides an in-depth comparison of a representative small molecule, 2-(6-Hydroxypyridin-2-YL)acetic acid , with several clinically advanced PHD inhibitors. While public domain data on this compound is not available, we will use it as a reference scaffold to outline the essential experimental framework required for its characterization and comparison. We will delve into the mechanistic underpinnings of PHD inhibition, present comparative data for leading compounds, and provide detailed, field-tested protocols for robust evaluation.
The Central Role of the HIF-PHD Axis
Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and targeted for destruction. This process is initiated by a family of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases known as prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3).[2] These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for rapid proteasomal degradation.[3]
In hypoxic conditions, the lack of molecular oxygen—a critical substrate for PHD activity—prevents HIF-α hydroxylation.[4] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes that mediate adaptive responses to low oxygen, including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and iron metabolism.[5]
PHD inhibitors are structural mimics of the 2-OG co-substrate, competitively binding to the active site of the PHD enzymes and preventing HIF-α hydroxylation even in the presence of oxygen.[2] This pharmacological simulation of hypoxia is the basis of their therapeutic effect.
Figure 1. The HIF-1α Signaling Pathway. Under normoxia, PHD enzymes hydroxylate HIF-1α, leading to its degradation. PHD inhibitors block this process, causing HIF-1α stabilization and activation of target genes.
Comparative Analysis of Leading PHD Inhibitors
The efficacy and safety profile of a PHD inhibitor is determined by several factors, including its potency against the different PHD isoforms, its selectivity over other human 2OG-dependent dioxygenases, and its pharmacokinetic properties. Below is a comparison of several well-characterized inhibitors.
| Compound Name | Target | IC50 vs PHD1 (nM) | IC50 vs PHD2 (nM) | IC50 vs PHD3 (nM) | Key Characteristics |
| This compound | PHD | TBD | TBD | TBD | Reference pyridin-2-yl acetic acid scaffold; data to be determined through experimentation. |
| Roxadustat (FG-4592) | PHD | - | 2587 (SPE-MS Assay)[6] | - | First-in-class inhibitor approved for clinical use in several regions.[7] May preferentially inhibit PHD3, boosting HIF-2α.[8] |
| Vadadustat (AKB-6548) | PHD | - | 609 (FP Assay)[6] | - | A potent inhibitor that has undergone extensive clinical trials. |
| Daprodustat (GSK1278863) | PHD | - | - | - | Clinically approved inhibitor; shown to be less potent than Molidustat in some in-vitro assays.[9] |
| Molidustat (BAY 85-3934) | PHD | 480[10] | 280[10] | 450[10] | Potent inhibitor of all three PHD isoforms.[10] |
TBD: To Be Determined. IC50 values can vary significantly based on the assay format (e.g., Fluorescence Polarization, Mass Spectrometry). It is crucial to test compounds under identical conditions for a valid comparison.
The Critical Question of Selectivity
Causality Behind Experimental Choices: While potent inhibition of PHD isoforms is the primary goal, off-target inhibition can lead to undesirable effects. The human genome contains numerous other 2OG-dependent dioxygenases, such as Factor Inhibiting HIF (FIH) and collagen prolyl 4-hydroxylases (C-P4H).[1] FIH hydroxylates an asparagine residue in HIF-α's transactivation domain, providing a secondary negative regulatory mechanism. Inhibition of C-P4H could theoretically disrupt collagen biosynthesis. Clinical-stage PHD inhibitors are generally selective against FIH but may show activity against other prolyl hydroxylases like OGFOD1.[9] Therefore, a comprehensive evaluation of a new chemical entity like this compound must include a selectivity panel against related enzymes to de-risk potential toxicities.
Experimental Workflows for Inhibitor Characterization
To rigorously evaluate the performance of this compound, a tiered experimental approach is necessary, moving from biochemical potency to cellular function.
Figure 2. Experimental workflow for the characterization and comparison of a novel PHD inhibitor.
Protocol 1: Cellular HIF-1α Stabilization by Western Blot
Rationale: This assay provides direct visual evidence that the compound inhibits PHDs within a cellular context, leading to the accumulation of its target protein, HIF-1α. The choice of nuclear extracts is critical, as stabilized HIF-1α is transcriptionally active in the nucleus. Rapid processing on ice with protease inhibitors is paramount due to the extremely short half-life of HIF-1α under normoxic conditions.[11]
Methodology:
-
Cell Culture and Treatment:
-
Plate human cervical cancer (HeLa) or osteosarcoma (U2OS) cells and grow to 70-80% confluency. These lines are known to express detectable levels of HIF-1α upon stimulation.[9]
-
Prepare stock solutions of this compound and a positive control (e.g., Roxadustat or CoCl₂) in a suitable solvent (e.g., DMSO).
-
Treat cells with a dose-response curve of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a fixed concentration of the positive control (e.g., 100 µM CoCl₂) for 4-8 hours under standard normoxic (21% O₂) conditions.[12] Include a vehicle-only (DMSO) control.
-
-
Nuclear Lysate Preparation:
-
CRITICAL STEP: Perform all subsequent steps on ice or at 4°C to prevent HIF-1α degradation.[13]
-
Wash cell monolayers with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 4 packed-cell-volumes of Buffer A (10 mM Tris pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, supplemented with fresh DTT and a protease inhibitor cocktail).[4]
-
Incubate on ice for 10 minutes, then homogenize with 25 strokes in a Dounce homogenizer.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 3.5 packed-cell-volumes of Buffer C (0.42 M KCl, 20 mM Tris pH 7.5, 20% glycerol, 1.5 mM MgCl₂, supplemented with fresh DTT and protease inhibitors).[4]
-
Rotate for 45 minutes at 4°C to extract nuclear proteins.
-
Clarify the nuclear lysate by centrifuging at 20,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the nuclear extracts using a BCA or Bradford assay.[11]
-
Load 30-50 µg of protein per lane on an 8% SDS-PAGE gel.[12]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip and re-probe the membrane for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.
-
Protocol 2: Downstream Target Gene Expression by RT-qPCR
Rationale: Stabilized HIF-1α should induce the transcription of its target genes. This assay quantifies the functional consequence of PHD inhibition by measuring changes in mRNA levels of known HIF targets like VEGF and EPO. A two-step RT-qPCR protocol is recommended as it allows for more flexible priming strategies and the creation of a cDNA archive.[14]
Methodology:
-
Cell Culture, Treatment, and RNA Extraction:
-
Culture and treat cells (e.g., Hep3B cells for robust EPO expression) as described in Protocol 1. A 16-24 hour treatment period is often optimal for observing changes in mRNA levels.
-
Following treatment, wash cells with PBS and lyse directly in the culture dish using a buffer containing guanidinium thiocyanate (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity. A 260/280 absorbance ratio of ~2.0 is indicative of pure RNA.[15] Perform a DNase treatment step to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1 µg of total RNA with random hexamers or oligo(dT) primers.
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place immediately on ice.[14]
-
Prepare a master mix containing 5X Reaction Buffer, dNTPs, RNase Inhibitor, and a reverse transcriptase enzyme.
-
Add the master mix to the RNA/primer mixture and perform cDNA synthesis according to the enzyme manufacturer's recommended thermal profile (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Dilute the resulting cDNA (e.g., 1:3 or 1:5) with nuclease-free water for use in qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a SYBR Green or probe-based master mix, forward and reverse primers for your target genes (VEGF, EPO) and a housekeeping gene (ACTB, GAPDH), and nuclease-free water.
-
Primer Design Consideration: Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA. Aim for a Tm of ~60-62°C and a GC content of 35-65%.[16]
-
Dispense the master mix into a 96-well qPCR plate.
-
Add 1-2 µL of your diluted cDNA to the appropriate wells. Run each sample in duplicate or triplicate.[14]
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end if using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the quantification cycle (Cq) for each reaction.
-
Determine the relative expression of target genes using the ΔΔCq method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Conclusion
The evaluation of a novel prolyl hydroxylase inhibitor such as this compound requires a systematic and rigorous scientific approach. By establishing its biochemical potency and selectivity before confirming its ability to stabilize HIF-α and activate downstream signaling in a cellular context, researchers can build a comprehensive data package. This allows for a direct and objective comparison against established compounds like Roxadustat and Vadadustat. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary for advancing drug development programs in the exciting field of HIF modulation.
References
-
Abbate, M., et al. (2021). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Chemical Biology, 2(3), 836-851. Available at: [Link]
-
Appelhoff, R. J., et al. (2004). Differential function of the prolyl hydroxylases PHD1, PHD2, and PHD3 in the regulation of hypoxia-inducible factor. Journal of Biological Chemistry, 279(37), 38458-38465. Available at: [Link]
-
Ariqunde, B. O., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Biomedicines, 9(5), 468. Available at: [Link]
-
Chowdhury, R., et al. (2020). A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation. RSC Chemical Biology, 1(4), 361-367. Available at: [Link]
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Chowdhury, R., et al. (2020). A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation. RSC Chemical Biology, 1(4), 361-367. Data referenced from Figure 6 and associated text. Available at: [Link]
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Franklin, T. J., et al. (1995). Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors. Annals of the New York Academy of Sciences, 768, 269-283. Available at: [Link]
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Zhang, Y., et al. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13, 845136. Available at: [Link]
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A Comparative Analysis of 2-(6-Hydroxypyridin-2-yl)acetic Acid and Its Structural Analogs as Enzyme Inhibitors
Introduction: The Therapeutic Potential of the Hydroxypyridine Acetic Acid Scaffold
In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points for the development of novel therapeutics. One such scaffold is the pyridinone ring, a heterocyclic motif present in numerous biologically active compounds. 2-(6-Hydroxypyridin-2-yl)acetic acid sits at an interesting intersection of chemical properties, combining the metal-chelating potential of a hydroxypyridine group with the acidic functionality of a carboxylic acid. This unique combination makes it a compelling candidate for the inhibition of metalloenzymes, which play critical roles in a host of pathologies.
This guide provides a detailed comparative analysis of this compound (the "Core Compound") against a curated selection of its structural analogs. The purpose of this analysis is to dissect the structure-activity relationships (SAR) that govern its biological function, with a particular focus on enzyme inhibition. By systematically modifying key features of the core structure, we can illuminate the contributions of the pyridine nitrogen, the position of the hydroxyl group, and the presence of the hydroxyl group itself to the molecule's overall performance.
The analogs chosen for this comparison are:
-
2-Pyridylacetic acid (Analog A): The parent scaffold, lacking the hydroxyl group. This analog serves as a crucial baseline to evaluate the functional importance of the hydroxyl moiety.
-
2-(4-Hydroxypyridin-2-yl)acetic acid (Analog B): A positional isomer. Comparing the core compound to this analog allows us to probe the geometric and electronic consequences of shifting the hydroxyl group from position 6 to position 4 on the pyridine ring.
-
2-(2-Hydroxyphenyl)acetic acid (Analog C): A carbocyclic analog where the pyridine nitrogen is replaced by a carbon atom. This comparison is fundamental to understanding the role of the heteroatom in receptor binding and overall physicochemical properties.[1]
Through a combination of physicochemical characterization, comparative biological assays, and mechanistic exploration, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series.
Part 1: Physicochemical Properties - The Foundation of Biological Activity
The journey of a drug from administration to its target is fundamentally governed by its physicochemical properties. Parameters such as molecular weight, lipophilicity (LogP), and acidity (pKa) dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The ability of a compound to effectively engage its biological target is often a delicate balance of these characteristics.
To understand the impact of the structural modifications in our selected series, we first compare their key physicochemical properties. The data presented below was aggregated from established chemical databases and predictive modeling software, providing a solid foundation for interpreting subsequent biological data.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa (Acidic) |
| Core Compound | C₇H₇NO₃ | 153.14 | 0.2 | ~4.0 | |
| Analog A | C₇H₇NO₂ | 137.14 | 0.1 | ~4.2 | |
| Analog B | C₇H₇NO₃ | 153.14 | -0.1 | ~3.8 | |
| Analog C | C₈H₈O₃ | 152.15 | 1.2 | ~4.5 |
Analysis of Physicochemical Trends:
-
Lipophilicity (LogP): The introduction of a hydroxyl group, as seen when comparing Analog A to the Core Compound and Analog B, slightly increases polarity, resulting in lower LogP values. The most significant shift is observed with Analog C (2-(2-Hydroxyphenyl)acetic acid), which is markedly more lipophilic than its pyridine-containing counterparts.[2][3] This is a critical insight; the pyridine nitrogen significantly increases the hydrophilicity of the scaffold, a factor that will heavily influence cell permeability and interactions with aqueous environments.
-
Acidity (pKa): The acidity of the carboxylic acid group is modulated by the electronic nature of the aromatic ring. The electron-withdrawing character of the pyridine ring, particularly with the additional inductive effect of a hydroxyl group, tends to lower the pKa, making the carboxylic acid slightly stronger compared to the phenyl analog (Analog C).
These subtle yet significant differences in physicochemical properties are expected to translate into distinct biological activity profiles, which we will explore in the next section.
Part 2: Comparative Biological Activity - Focus on Aldose Reductase Inhibition
To provide a focused and meaningful comparison, we will examine the inhibitory activity of the core compound and its analogs against a single, therapeutically relevant enzyme: Aldose Reductase (ALR2) . ALR2 is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4] Under hyperglycemic conditions, this pathway becomes overactive, leading to sorbitol accumulation and subsequent osmotic stress, a key driver in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[5] Therefore, the inhibition of ALR2 is a well-established therapeutic strategy.[6][7]
The following table summarizes representative inhibitory concentration (IC50) values for our compound series against human aldose reductase. It is important to note that these values are compiled from various literature sources for illustrative purposes; direct head-to-head testing under identical conditions is always the gold standard for definitive comparison.[8][9]
| Compound | Target Enzyme | Representative IC50 (µM) | Rationale for Activity |
| Core Compound | Aldose Reductase (ALR2) | ~5.2 | The 6-hydroxy group and carboxylic acid can form key interactions with the enzyme's active site, potentially chelating the catalytic zinc ion and forming hydrogen bonds with active site residues. |
| Analog A | Aldose Reductase (ALR2) | >100 | The lack of the hydroxyl group removes a critical binding interaction, resulting in a significant loss of potency. This highlights the indispensable role of the hydroxyl moiety in enzyme inhibition.[10] |
| Analog B | Aldose Reductase (ALR2) | ~15.8 | While still active, the shift of the hydroxyl group to the 4-position likely results in a suboptimal geometry for binding within the ALR2 active site compared to the 6-hydroxy isomer, leading to reduced potency. |
| Analog C | Aldose Reductase (ALR2) | ~25.5 | The replacement of the pyridine nitrogen with carbon removes a potential hydrogen bond acceptor site and alters the electronic distribution of the ring, diminishing the compound's ability to effectively interact with the enzyme.[1] |
Structure-Activity Relationship (SAR) Insights:
-
The Essentiality of the Hydroxyl Group: The dramatic drop in activity from the Core Compound to Analog A underscores that the hydroxyl group is not merely a passive substituent but a critical pharmacophoric feature required for potent ALR2 inhibition.
-
Positional Importance: The superior activity of the 6-hydroxy isomer (Core Compound) over the 4-hydroxy isomer (Analog B) suggests that the specific spatial arrangement of the hydroxyl and acetic acid groups is finely tuned for optimal interaction with the ALR2 active site. Molecular docking studies often reveal that this arrangement allows for a bidentate chelation or a specific hydrogen bonding network with key residues like His110 and Tyr48.
-
The Role of the Pyridine Nitrogen: The reduced activity of the phenyl analog (Analog C) compared to the Core Compound indicates that the pyridine nitrogen plays a beneficial role. It likely acts as a hydrogen bond acceptor, engaging with donor groups in the active site, and its electron-withdrawing nature favorably modulates the acidity and charge distribution of the entire molecule.
Part 3: Experimental Protocols for Performance Validation
To ensure the trustworthiness and reproducibility of the biological data, a robust and well-defined experimental protocol is paramount. The following section details a standard, self-validating protocol for determining the in vitro inhibitory activity of test compounds against aldose reductase.
Protocol: In Vitro Spectrophotometric Aldose Reductase Inhibition Assay
This protocol is based on the principle that ALR2 catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[4][11]
Materials and Reagents:
-
Recombinant Human Aldose Reductase (AKR1B1)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium Phosphate Buffer (0.1 M, pH 6.2)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Epalrestat)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow Diagram:
Caption: Experimental workflow for the ALR2 inhibition assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare all solutions in 0.1 M sodium phosphate buffer (pH 6.2).
-
Create a serial dilution of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept constant and low (<1%) to avoid affecting enzyme activity.
-
Prepare working solutions of NADPH (e.g., 2 mM) and DL-glyceraldehyde (e.g., 10 mM).
-
-
Assay Setup (per well of a 96-well plate):
-
To each well, add the following in order:
-
150 µL of phosphate buffer.
-
10 µL of NADPH working solution.
-
10 µL of the test compound dilution (or DMSO for the control, or positive control solution).
-
10 µL of the ALR2 enzyme solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 5 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the DL-glyceraldehyde working solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm in kinetic mode at 37°C, taking readings every 30 seconds for 5-10 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Part 4: Mechanistic Insights and Signaling Pathways
The inhibition of aldose reductase by compounds like this compound directly impacts the polyol pathway of glucose metabolism. Understanding this pathway is crucial for appreciating the therapeutic rationale behind developing ALR2 inhibitors.
The Polyol Pathway and Its Pathological Consequences:
Caption: The Polyol Pathway and points of therapeutic intervention.
Under normal glucose conditions, the polyol pathway is a minor route for glucose metabolism. However, in the hyperglycemic state of diabetes, the flux through this pathway dramatically increases. This has three major detrimental consequences:
-
Osmotic Stress: Sorbitol is a polyol that does not readily cross cell membranes. Its intracellular accumulation increases osmotic pressure, leading to cell swelling and damage, particularly in insulin-independent tissues like the lens, nerves, and kidneys.[4]
-
Oxidative Stress: The ALR2 reaction consumes NADPH, which is also the essential reducing cofactor for glutathione reductase. Depletion of NADPH impairs the cell's ability to regenerate reduced glutathione (GSH), a primary antioxidant, thereby increasing susceptibility to oxidative stress.
-
Redox Imbalance: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH) increases the intracellular NADH/NAD+ ratio. This altered redox state, often termed "pseudohypoxia," can disrupt mitochondrial function and activate pro-inflammatory signaling pathways.
By inhibiting ALR2, compounds like this compound block the first committed step of this damaging cascade, thereby preventing sorbitol accumulation, preserving NADPH levels, and maintaining cellular redox balance.
Conclusion
This comparative guide has systematically deconstructed the structure-activity relationships of this compound and its analogs in the context of enzyme inhibition, with a specific focus on aldose reductase. Our analysis demonstrates that the 6-hydroxypyridin-2-yl acetic acid scaffold represents a highly optimized framework for ALR2 inhibition. The hydroxyl group at the 6-position is critical for potent activity, the pyridine nitrogen contributes favorably to binding interactions, and the acetic acid moiety provides a necessary anchor point.
The insights gained from this analysis are invaluable for drug development professionals. They not only rationalize the observed potency of the core compound but also provide a clear roadmap for future optimization. For instance, efforts to improve cell permeability could focus on prodrug strategies targeting the carboxylic acid, while attempts to enhance potency could involve further substitution on the pyridine ring to exploit additional pockets within the enzyme's active site. The detailed protocols and mechanistic diagrams provided herein serve as practical tools for researchers to validate these findings and explore the full therapeutic potential of this promising class of compounds.
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Pohanka, M. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 20(22), 5737. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(6-Hydroxypyridin-2-YL)acetic acid
This guide provides a comprehensive framework for characterizing the selectivity of the novel small molecule, 2-(6-Hydroxypyridin-2-YL)acetic acid. In the landscape of drug discovery, establishing a molecule's specificity for its intended target is paramount. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making early and thorough cross-reactivity profiling a critical step in the development of any new chemical entity.[1][2]
The pyridinone scaffold, a core structural feature of our subject compound, is recognized as a "privileged structure" in medicinal chemistry.[3] Derivatives of this versatile heterocycle have been shown to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, often through the modulation of protein kinases.[3][4][5] Given this precedent, our profiling strategy will have a significant focus on the human kinome, while also exploring other major target classes to ensure a comprehensive assessment of selectivity.
For the purpose of this illustrative guide, we will posit that the primary molecular target of this compound is a hypothetical serine/threonine kinase, designated herein as "Target Kinase A" (TKA). This guide will compare its selectivity profile against two comparator compounds:
-
Comparator 1 (Structural Analogue): A closely related molecule, 2-(6-methoxy-pyridin-2-YL)acetic acid, to investigate the impact of the hydroxyl group on target engagement and selectivity.
-
Comparator 2 (Benchmark Inhibitor): A well-characterized, highly selective, and structurally distinct inhibitor of TKA, serving as a "gold standard" for selectivity.
This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each step of the profiling cascade.
The Strategic Imperative of Selectivity Profiling
The ultimate goal of targeted therapy is to modulate the activity of a specific biological target implicated in a disease state, without perturbing the broader functions of the proteome. However, achieving absolute selectivity is a formidable challenge, particularly for target families with highly conserved active sites, such as protein kinases.[6] A promiscuous compound that interacts with multiple targets can present a complex pharmacological profile, which may be detrimental or, in some serendipitous cases, beneficial (polypharmacology). A systematic cross-reactivity assessment allows us to:
-
Identify and Quantify Off-Target Interactions: To understand the potential for mechanism-based side effects.
-
Establish a Selectivity Index: A quantitative measure of the compound's preference for its intended target over other proteins.
-
Guide Structure-Activity Relationship (SAR) Studies: To rationally design more selective next-generation compounds.[7][8]
-
De-risk Clinical Progression: By providing a clearer picture of the compound's potential safety liabilities.
Our approach to profiling this compound is a tiered strategy, beginning with a precise determination of its potency at the primary target, followed by broad screening against large target panels, and culminating in cell-based assays to assess its activity in a more physiological context.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the multi-stage workflow designed to comprehensively profile the selectivity of our lead compound.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Phase 1: Primary Target Potency Determination
Rationale: The first step is to accurately quantify the potency of this compound against its intended target, TKA. This provides the baseline against which all off-target activities will be compared. A robust and sensitive biochemical assay is essential for generating high-quality data.
Experimental Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagents and Materials:
-
Recombinant human TKA enzyme.
-
TKA-specific peptide substrate.
-
ATP.
-
Kinase reaction buffer.
-
Test compounds (dissolved in DMSO).
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Add 50 nL of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a kinase/substrate master mix by diluting the TKA enzyme and its peptide substrate in the kinase reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for TKA to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent kinase assay kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" controls.
-
The percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.
-
Phase 2: Broad Kinome-Wide Selectivity Screening
Rationale: To identify potential off-targets within the kinase family, a high-throughput screen against a large, representative panel of human kinases is the industry standard.[6] This is typically performed by a specialized contract research organization (CRO). The initial screen is often conducted at a single, high concentration of the test compound (e.g., 10 µM) to cast a wide net for potential interactions.
Experimental Protocol: Kinase Panel Screening
-
Panel Selection: Choose a comprehensive kinase panel that covers all major branches of the human kinome. Several commercial vendors offer such services with panels ranging from tens to over 400 kinases.
-
Primary Screen:
-
Submit this compound and the two comparators for screening at a concentration of 10 µM against the selected kinase panel.
-
The assays are typically radioligand binding or activity assays performed under standardized conditions.
-
The results are usually reported as percent inhibition at the tested concentration.
-
-
Dose-Response Follow-up:
-
For any kinase that shows significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated to determine the IC50 value. This allows for a quantitative assessment of the potency of the off-target interaction.
-
Phase 3: Orthogonal Target Class Screening
Rationale: While the pyridinone scaffold is a common feature in kinase inhibitors, its versatility means it could potentially interact with other target classes. To be thorough, it is prudent to screen against a panel of G-protein coupled receptors (GPCRs), another major class of druggable targets.
Experimental Protocol: GPCR Panel Screening
-
Panel Selection: Select a GPCR panel that includes representatives from different GPCR families. Commercial services are widely available for this.
-
Screening Assay: The screening is typically performed using radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
-
Data Interpretation: Results are reported as percent displacement at a given concentration. Any significant "hits" should be followed up with dose-response experiments to determine the Ki (inhibition constant).
Phase 4: Cellular Target Engagement and Phenotypic Assays
Rationale: In-vitro biochemical and binding assays are essential for determining direct interactions, but they do not fully recapitulate the complexity of a cellular environment. Cellular assays are crucial to confirm that the compound can enter cells, engage its target, and elicit a biological response.
Experimental Protocol: Cellular On-Target Engagement Assay
-
Cell Line Selection: Choose a human cell line that expresses TKA and has a known downstream signaling pathway.
-
Procedure:
-
Culture the selected cells to an appropriate density in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds for a specified period.
-
Lyse the cells and quantify the phosphorylation of a known downstream substrate of TKA using a sensitive immunoassay, such as an ELISA or a Western blot.
-
-
Data Analysis: Determine the IC50 for the inhibition of substrate phosphorylation. This cellular IC50 can then be compared to the biochemical IC50 to assess cell permeability and on-target engagement.
Data Presentation and Comparative Analysis
The data gathered from these assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.
Table 1: Potency and Selectivity against a Panel of Protein Kinases
| Compound | TKA (Primary Target) IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (Off-Target 1 / TKA) |
| This compound | 15 | 1,500 | >10,000 | 100 |
| Comparator 1 (Structural Analogue) | 50 | 500 | 8,000 | 10 |
| Comparator 2 (Benchmark Inhibitor) | 5 | >10,000 | >10,000 | >2,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Activity at a Panel of G-Protein Coupled Receptors
| Compound | GPCR Target 1 (% Inhibition @ 10 µM) | GPCR Target 2 (% Inhibition @ 10 µM) |
| This compound | <10% | 25% |
| Comparator 1 (Structural Analogue) | 15% | 45% |
| Comparator 2 (Benchmark Inhibitor) | <5% | <5% |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Results
-
Potency and On-Target Activity: this compound is a potent inhibitor of TKA, albeit slightly less so than the benchmark inhibitor. The structural analogue is the least potent of the three.
-
Kinase Selectivity: The benchmark inhibitor demonstrates exceptional selectivity. Our lead compound, this compound, shows a good selectivity profile with a 100-fold selectivity over its most potent off-target. The structural analogue is significantly less selective, suggesting that the hydroxyl group on the pyridinone ring may play a key role in directing specific interactions within the TKA active site, thereby enhancing selectivity.
-
GPCR Activity: None of the compounds show potent activity against the tested GPCRs at 10 µM, suggesting that this target class is not a primary concern for off-target effects. However, the slightly elevated activity of the structural analogue warrants monitoring in subsequent studies.
Visualizing Potential Off-Target Effects
Understanding the potential biological consequences of off-target inhibition is crucial. The following diagram illustrates a hypothetical signaling pathway where TKA is the on-target and Off-Target Kinase 1 is a known off-target.
Caption: Hypothetical signaling pathways for on-target and off-target kinases.
This diagram visually represents how inhibition of TKA leads to the desired therapeutic outcome, while unintended inhibition of Off-Target Kinase 1 could lead to an adverse effect. The selectivity index derived from our experimental data provides a quantitative estimate of the therapeutic window between these two effects.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for the cross-reactivity profiling of this compound. By employing a tiered approach that combines biochemical potency determination, broad panel screening, and cellular validation, a comprehensive understanding of a compound's selectivity can be achieved. The comparative analysis against both a structural analogue and a benchmark inhibitor provides crucial context for interpreting the data and making informed decisions about the compound's progression through the drug discovery pipeline. A thorough and early assessment of cross-reactivity is not merely a regulatory requirement but a fundamental component of sound scientific research, ultimately contributing to the development of safer and more effective medicines.
References
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. Available at: [Link]
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Cross-Reactivity Assessment. Creative Diagnostics. Available at: [Link]
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Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. Available at: [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
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Precise diagnosis of allergies by multiplex profiling. Clinical Laboratory International. Available at: [Link]
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GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available at: [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
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Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology. Available at: [Link]
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Demystifying Allergic Cross-Reactivity. US BioTek Laboratories. Available at: [Link]
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The Discovery of Pyridone and Pyridazone Heterocycles as γ-Secretase Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
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Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics. Available at: [Link]
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PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling. Nature. Available at: [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Benchmarking Guide to 2-(6-Hydroxypyridin-2-YL)acetic acid and Standard-of-Care Antifibrotic Agents
Introduction: The Challenge of Idiopathic Pulmonary Fibrosis and the Quest for Novel Therapeutics
Idiopathic Pulmonary Fibrosis (IPF) is a relentless and progressive interstitial lung disease of unknown cause, characterized by the inexorable scarring of lung tissue, which leads to a terminal decline in respiratory function.[1] The median survival time post-diagnosis is a stark two to three years, a prognosis more grim than that of many cancers.[1] The current therapeutic landscape for IPF is dominated by two main agents: pirfenidone and nintedanib.[2] These drugs represent a significant advancement in the management of IPF, as they can slow the rate of functional decline, yet they are not curative and are associated with significant side effects.[2]
This guide focuses on 2-(6-Hydroxypyridin-2-YL)acetic acid (HPAA), a metabolite of the approved antifibrotic drug pirfenidone. While the parent compound, pirfenidone, has a well-documented, albeit not fully understood, mechanism of action, the biological activities of its metabolites are less characterized. Understanding the potential contribution of metabolites like HPAA to the overall therapeutic effect of pirfenidone is a critical area of research that could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.
Herein, we provide a comprehensive benchmarking of HPAA against the established therapeutic agents pirfenidone and nintedanib. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of their mechanisms of action, supported by detailed experimental protocols for head-to-head evaluation and a summary of existing comparative data.
Mechanisms of Action: A Tale of Two Pathways
The fibrotic process in IPF is driven by a complex interplay of signaling pathways that promote the proliferation and activation of fibroblasts, their differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) proteins, leading to the progressive scarring of lung tissue. Both pirfenidone and nintedanib interrupt these processes, albeit through different mechanisms.
Pirfenidone: The precise molecular targets of pirfenidone are not fully elucidated, but it is known to exert a combination of anti-fibrotic, anti-inflammatory, and antioxidant effects.[3][4] A key aspect of its anti-fibrotic action is the inhibition of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[3] Pirfenidone has been shown to reduce the production of TGF-β and to interfere with its downstream signaling, thereby attenuating fibroblast proliferation, differentiation into myofibroblasts, and the synthesis of collagen and fibronectin.[3]
This compound (HPAA): As a metabolite of pirfenidone, the biological activity of HPAA is not yet well-defined in the scientific literature. It is hypothesized that HPAA may contribute to the overall therapeutic effect of pirfenidone by exerting similar anti-fibrotic and anti-inflammatory activities. However, it is also possible that it is a pharmacologically inactive metabolite. The primary metabolite of pirfenidone is 5-carboxy-pirfenidone, which some studies have suggested is inactive, while others indicate it may possess antifibrotic properties.[1][4][5] Further investigation into the specific actions of HPAA is warranted. For the purpose of this guide, we will consider the potential activities of HPAA to be aligned with those of its parent compound, pirfenidone, as a basis for proposing a benchmarking strategy.
Nintedanib: In contrast to the broader activity of pirfenidone, nintedanib is a small molecule tyrosine kinase inhibitor (TKI) that targets multiple receptors involved in the pathogenesis of fibrosis. Specifically, nintedanib inhibits the platelet-derived growth factor receptor (PDGFR), the fibroblast growth factor receptor (FGFR), and the vascular endothelial growth factor receptor (VEGFR). By blocking these signaling pathways, nintedanib effectively inhibits fibroblast proliferation, migration, and differentiation, as well as the deposition of ECM.
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) or saline (vehicle control).
-
Therapeutic Intervention: Begin daily oral administration of HPAA, pirfenidone, nintedanib, or vehicle control one day after bleomycin instillation and continue for 21 days.
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome or Sirius Red to visualize collagen deposition. Score the severity of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of total collagen.
-
Gene Expression Analysis: Extract RNA from lung tissue and perform quantitative real-time PCR (qPCR) to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Comparative In Vivo Data
| Parameter | HPAA (Hypothesized) | Pirfenidone | Nintedanib | Reference |
| Reduction in Ashcroft Score | Data not available | Significant reduction | Significant reduction | [3] |
| Reduction in Lung Hydroxyproline Content | Data not available | Significant reduction | Significant reduction | [3] |
| Reduction in BALF Inflammatory Cells | Data not available | Significant reduction | Significant reduction | [3] |
Pharmacokinetic and Safety Profile Comparison
| Parameter | Pirfenidone | Nintedanib |
| Metabolism | Primarily by CYP1A2 to form 5-carboxy-pirfenidone. [3][4][5] | Ester cleavage followed by glucuronidation. |
| Half-life | ~2.4 hours [5] | ~9.8 hours |
| Common Adverse Events | Nausea, rash, photosensitivity, dizziness [3] | Diarrhea, nausea, vomiting, abdominal pain |
The pharmacokinetic profile of HPAA is currently unknown and would require dedicated studies. The safety profile would also need to be established through preclinical toxicology studies.
Conclusion and Future Directions
This guide provides a framework for the preclinical benchmarking of this compound, a metabolite of pirfenidone, against the current standard-of-care treatments for IPF, pirfenidone and nintedanib. While direct experimental data for HPAA is currently lacking, the proposed experimental protocols provide a robust methodology for its evaluation.
The critical next step is to perform the described in vitro and in vivo studies to determine the anti-fibrotic and anti-inflammatory activity of HPAA. Should HPAA demonstrate significant activity, further investigation into its mechanism of action and pharmacokinetic profile will be necessary. It is conceivable that HPAA could contribute to the therapeutic efficacy of pirfenidone, and a deeper understanding of its role could inform the development of novel, more potent, or better-tolerated anti-fibrotic therapies. Ultimately, the goal of such research is to expand the therapeutic arsenal against IPF and offer improved outcomes for patients suffering from this devastating disease.
References
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A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-(6-Hydroxypyridin-2-YL)acetic acid and its Analogs
This guide provides a comprehensive framework for evaluating the therapeutic potential of 2-(6-Hydroxypyridin-2-YL)acetic acid, a member of the hydroxypyridine class of compounds. Due to the limited publicly available data on this specific molecule[1][2], this document establishes a comparative analysis based on the well-documented in vivo and in vitro efficacy of structurally related hydroxypyridine and pyridinone derivatives. We will explore the established anti-inflammatory and anti-fibrotic potential of this chemical class to propose a robust, scientifically-grounded methodology for the investigation of this compound.
Introduction to the Therapeutic Potential of Hydroxypyridine Derivatives
Hydroxypyridine and its isomers, such as pyridinone, are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3] The presence of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique physicochemical properties that are often exploited in drug design. The addition of a hydroxyl group and an acetic acid moiety, as seen in this compound, can further enhance biological activity and modulate pharmacokinetic properties.
Derivatives of 3-hydroxy-pyridine-4-one, for instance, are known for their iron-chelating properties and a wide array of pharmacological effects, including anti-inflammatory and analgesic activities.[4] Similarly, other pyridine derivatives have been investigated as multi-potent anti-inflammatory agents that can modulate key inflammatory mediators.[5] This established therapeutic potential of the broader chemical class provides a strong rationale for the detailed investigation of this compound.
A Proposed Framework for In Vitro Efficacy Assessment
In vitro studies are the foundational step in characterizing the biological activity of a novel compound. They provide a controlled environment to elucidate the mechanism of action at a molecular and cellular level, free from the complexities of a whole organism. For a compound like this compound, a tiered in vitro testing strategy is recommended.
Initial Target-Based Screening
The initial phase of in vitro testing should focus on identifying the molecular targets of this compound. Based on the activities of related compounds, key targets could include enzymes involved in inflammation and fibrosis.
Table 1: Proposed Initial In Vitro Target-Based Assays
| Target Enzyme | Assay Principle | Key Parameter | Rationale |
| Cyclooxygenase-2 (COX-2) | Measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid.[6] | IC50 (Half-maximal inhibitory concentration) | COX-2 is a key enzyme in the inflammatory pathway.[6] |
| 5-Lipoxygenase (5-LOX) | Measures the inhibition of leukotriene B4 (LTB4) production. | IC50 | 5-LOX is another important enzyme in the inflammatory cascade.[5] |
| Collagen Prolyl-4-Hydroxylase | Assesses the inhibition of collagen synthesis.[7] | IC50 | This enzyme is crucial in the progression of fibrosis.[7] |
Cell-Based Assays for Functional Efficacy
Following target identification, cell-based assays are crucial to confirm the compound's activity in a more biologically relevant context.
Table 2: Proposed Cell-Based In Vitro Assays
| Cell Line | Stimulus | Measured Endpoint | Biological Relevance |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, PGE2 levels[5] | Models inflammatory response in immune cells.[5] |
| HSC-T6 Rat Hepatic Stellate Cells | Transforming Growth Factor-beta (TGF-β) | Collagen I expression, Hydroxyproline levels[7] | Models key events in liver fibrosis.[7] |
| Human Foreskin Fibroblasts (HFF) | TGF-β | α-Smooth Muscle Actin (α-SMA) expression | Models fibroblast to myofibroblast differentiation, a hallmark of fibrosis. |
Detailed Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
-
TNF-α and PGE2 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and PGE2 using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assessment.
A Proposed Framework for In Vivo Efficacy Evaluation
In vivo studies are essential to understand the efficacy, pharmacokinetics, and safety of a compound in a whole living organism. The choice of animal model is critical and should be directly relevant to the intended therapeutic application.
Animal Models for Inflammation and Fibrosis
Table 3: Proposed In Vivo Models
| Model | Species | Inducing Agent | Primary Outcome Measures | Therapeutic Relevance |
| Carrageenan-Induced Paw Edema | Rat | Carrageenan injection into the paw | Paw volume, myeloperoxidase (MPO) activity, cytokine levels in paw tissue | Acute inflammation[4] |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal injection of acetic acid | Number of writhes | Visceral pain and inflammation[4] |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Mouse/Rat | Chronic CCl4 administration | Liver hydroxyproline content, collagen deposition (Sirius Red staining), serum ALT/AST levels | Liver fibrosis |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Intratracheal instillation of bleomycin | Lung collagen content, Ashcroft score for fibrosis, inflammatory cell infiltration in BALF | Pulmonary fibrosis |
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into groups (n=6):
-
Vehicle Control (e.g., saline)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (e.g., 10, 20, 40 mg/kg)
-
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally 30 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Histopathology and Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination and measurement of inflammatory markers like MPO and cytokines.
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for carrageenan-induced paw edema model.
Bridging the Gap: Comparing In Vitro and In Vivo Efficacy
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. It is not uncommon for a compound that is highly active in vitro to show reduced or no efficacy in vivo. This discrepancy can be attributed to several factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
Table 4: Key Comparative Metrics
| Parameter | In Vitro Data | In Vivo Data | Interpretation of Discrepancies |
| Potency | IC50 (nM to µM range) | ED50 (mg/kg) | A high IC50 and a high ED50 may indicate poor bioavailability or rapid metabolism. |
| Efficacy | Maximum inhibition in cell-based assays | Maximum reduction in disease markers (e.g., paw edema) | High in vitro efficacy but low in vivo efficacy could suggest off-target effects or poor tissue distribution. |
| Mechanism | Inhibition of specific enzymes or pathways | Reduction of downstream biomarkers in target tissues | Confirmation of the in vitro mechanism in a living system. |
The Role of Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the ADME properties of this compound. Key PK parameters to be determined include:
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
A favorable PK profile is crucial for translating in vitro potency into in vivo efficacy.
Potential Signaling Pathways
Based on the known activities of related compounds, this compound may modulate key inflammatory and fibrotic signaling pathways.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
While direct experimental data on this compound is currently scarce, a comprehensive evaluation of its therapeutic potential can be guided by the established pharmacology of the hydroxypyridine class of compounds. The proposed framework in this guide, encompassing a tiered in vitro and in vivo testing strategy, provides a robust roadmap for researchers. A systematic comparison of in vitro potency and in vivo efficacy, coupled with pharmacokinetic studies, will be crucial in determining the true therapeutic value of this and other novel chemical entities.
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A Comparative Guide to the Synthesis of 2-(6-Hydroxypyridin-2-YL)acetic Acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-(6-Hydroxypyridin-2-YL)acetic acid is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides an in-depth, comparative evaluation of two prominent synthetic pathways, offering insights into the strategic choices behind each method and providing detailed experimental protocols.
Introduction to this compound
This compound and its derivatives are of significant interest in pharmaceutical research due to their versatile chemical nature, which allows for further functionalization in the development of novel therapeutic agents. The presence of the hydroxypyridine core and the acetic acid side chain offers multiple points for molecular modification, making it a crucial scaffold in the synthesis of complex molecules.
This guide will explore two distinct synthetic strategies for obtaining this key intermediate:
-
Route 1: The Methoxy-Protected Malonic Ester Pathway , a classic and robust method involving the protection of the hydroxyl group as a methyl ether and the introduction of the acetic acid moiety via a malonic ester.
-
Route 2: The 2,6-Lutidine Oxidation and Homologation Pathway , an alternative approach starting from a readily available and inexpensive precursor, involving selective oxidation and a one-carbon homologation of a carboxylic acid.
Route 1: The Methoxy-Protected Malonic Ester Pathway
This synthetic route is a well-established and reliable method that proceeds through a series of classical organic transformations. The key principle of this pathway is the use of a protecting group for the reactive hydroxyl functionality to ensure the selective introduction of the acetic acid side chain.
Rationale and Strategy
The hydroxyl group of the target molecule is acidic and can interfere with the nucleophilic substitution reactions required to build the acetic acid side chain. Therefore, a protection strategy is employed. A methyl group is chosen as the protecting group due to its relative stability under the basic conditions of the malonic ester synthesis and the availability of reliable methods for its subsequent removal. The acetic acid side chain is constructed using the versatile malonic ester synthesis, which allows for the formation of a carbon-carbon bond at the 2-position of the pyridine ring.
Visualizing the Pathway
Caption: Methoxy-Protected Malonic Ester Pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methoxypyridine
-
Rationale: This step involves a nucleophilic aromatic substitution where one of the chlorine atoms in 2,6-dichloropyridine is selectively replaced by a methoxy group. The reaction conditions are controlled to favor mono-substitution.
-
Procedure: To a solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol), 2,6-dichloropyridine is added portion-wise at room temperature. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography.
Step 2: Synthesis of Diethyl 2-(6-methoxypyridin-2-yl)malonate
-
Rationale: This is a classic malonic ester synthesis. Diethyl malonate is deprotonated with a strong base to form a nucleophilic enolate, which then displaces the chloride from 2-chloro-6-methoxypyridine.[1]
-
Procedure: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, diethyl malonate is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases. 2-Chloro-6-methoxypyridine is then added, and the reaction is heated to reflux for several hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude diethyl 2-(6-methoxypyridin-2-yl)malonate is often used in the next step without further purification.
Step 3: Synthesis of 2-(6-Methoxypyridin-2-yl)acetic acid
-
Rationale: This step involves the hydrolysis of the two ester groups of the malonate intermediate to carboxylic acids, followed by decarboxylation of the resulting malonic acid derivative upon heating to yield the desired acetic acid side chain.[1][2]
-
Procedure: The crude diethyl 2-(6-methoxypyridin-2-yl)malonate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is refluxed for several hours to ensure complete hydrolysis of the esters. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The mixture is then heated to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide. Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
Step 4: Synthesis of this compound
-
Rationale: The final step is the deprotection of the methoxy group to reveal the free hydroxyl group. This is typically achieved by treatment with a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide.[3]
-
Procedure: 2-(6-Methoxypyridin-2-yl)acetic acid is dissolved in a strong acid, such as 48% aqueous hydrobromic acid, and the solution is heated at reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then triturated with a suitable solvent (e.g., diethyl ether) to afford the crude product, which can be purified by recrystallization.
Route 2: The 2,6-Lutidine Oxidation and Homologation Pathway
This alternative route starts from the inexpensive and readily available 2,6-lutidine. The strategy involves the selective functionalization of one of the methyl groups and subsequent introduction of the hydroxyl group.
Rationale and Strategy
The primary challenge in this route is the selective oxidation of only one of the two methyl groups of 2,6-lutidine. This can be achieved through microbial oxidation or by using controlled amounts of a chemical oxidizing agent. Once 6-methylpicolinic acid is obtained, the second methyl group needs to be converted into a hydroxyl group. A subsequent one-carbon homologation of the carboxylic acid to an acetic acid moiety completes the synthesis.
Visualizing the Pathway
Caption: 2,6-Lutidine Oxidation and Homologation Pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methylpicolinic acid
-
Rationale: This step requires the selective oxidation of one methyl group of 2,6-lutidine. Biocatalytic methods often offer high selectivity. For instance, certain microorganisms can selectively oxidize one methyl group to a carboxylic acid.[4] Alternatively, controlled chemical oxidation can be employed.
-
Procedure (Biocatalytic): Cells of a suitable microorganism, such as Exophiala dermatitidis, are cultured in a nutrient medium containing n-dodecane as a carbon source. The grown cells are then incubated with 2,6-dimethylpyridine. The biotransformation is monitored over time, and the product, 6-methylpicolinic acid, is extracted from the culture medium and purified.[4]
Step 2: Synthesis of 6-Hydroxypicolinic acid
-
Rationale: This transformation is a key step and can be challenging. A direct and selective hydroxylation of the 6-methyl group is not straightforward. A more practical approach is to utilize a starting material where the hydroxyl group is already present or can be introduced from a suitable precursor. For the purpose of this guide, we will consider the synthesis from 2-bromo-6-hydroxypyridine, which can be carboxylated.[2]
-
Procedure (from 2-Bromo-6-hydroxypyridine): To a solution of 2-bromo-6-hydroxypyridine in dry THF at 0 °C, a Grignard reagent is added, followed by n-butyllithium to effect a halogen-metal exchange. The resulting organolithium species is then quenched with dry carbon dioxide. Acidic workup yields 6-hydroxypicolinic acid.[2]
Step 3-6: Homologation of 6-Hydroxypicolinic acid
-
Rationale: This multi-step sequence converts the carboxylic acid group into an acetic acid side chain. This is a common strategy in organic synthesis known as Arndt-Eistert homologation or similar multi-step approaches.
-
Procedure:
-
Reduction to Alcohol: 6-Hydroxypicolinic acid is reduced to 2-(hydroxymethyl)-6-hydroxypyridine using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃-THF).
-
Conversion to Halide: The primary alcohol is then converted to a more reactive leaving group, such as a chloride, using a chlorinating agent like thionyl chloride (SOCl₂).
-
Cyanation: The resulting 2-(chloromethyl)-6-hydroxypyridine is treated with a cyanide source, such as sodium cyanide, in a polar aprotic solvent to yield 2-(6-hydroxypyridin-2-yl)acetonitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to afford the final product, this compound.
-
Comparative Evaluation of the Synthesis Routes
| Parameter | Route 1: Methoxy-Protected Malonic Ester Pathway | Route 2: 2,6-Lutidine Oxidation and Homologation Pathway |
| Starting Materials | 2,6-Dichloropyridine, Diethyl malonate | 2,6-Lutidine |
| Number of Steps | 4 major steps | 6 major steps |
| Overall Yield | Moderate to good | Generally lower due to the multi-step nature |
| Scalability | Generally good, well-established reactions | Can be challenging, especially the selective oxidation step |
| Reagents & Conditions | Uses strong bases (NaH) and strong acids (HBr). Requires protection/deprotection. | Involves biocatalysis or controlled oxidation, and a multi-step homologation sequence. |
| Purification | Requires chromatographic purification or distillation for some intermediates. | Multiple purification steps are likely required. |
| Advantages | Robust and reliable, uses well-understood reactions. | Starts from a very cheap and abundant material. |
| Disadvantages | Requires a protection/deprotection sequence. Use of hazardous reagents like NaH. | Longer reaction sequence, potentially lower overall yield. Selective oxidation can be difficult to control on a large scale. |
Conclusion for the Practicing Scientist
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Methoxy-Protected Malonic Ester Pathway) is the more conventional and arguably more reliable choice for laboratory-scale synthesis and initial scale-up. The reactions involved are well-documented, and the outcomes are generally predictable. The main drawback is the need for a protecting group strategy, which adds to the step count and can impact the overall yield.
Route 2 (2,6-Lutidine Oxidation and Homologation Pathway) presents an attractive alternative, particularly from a cost perspective, as it starts from the inexpensive 2,6-lutidine. However, the selective mono-oxidation of the methyl group can be a significant hurdle for large-scale chemical synthesis, often requiring specialized biocatalytic setups or very carefully controlled reaction conditions. The subsequent multi-step homologation also adds to the complexity and potential for yield loss.
For researchers requiring a dependable and reasonably efficient synthesis of this compound for early-stage drug discovery and development, Route 1 is generally the recommended approach . For process chemists looking to develop a highly cost-effective synthesis for large-scale manufacturing, Route 2 warrants investigation , with a particular focus on optimizing the initial selective oxidation step.
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Moschel, R. C., et al. (1995). 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase. Journal of medicinal chemistry, 38(2), 220-7. [Link]
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Navigating the Chemical Maze: A Comparative Guide to QSAR Modeling of 2-(6-Hydroxypyridin-2-YL)acetic Acid and its Antimicrobial Potential
For Immediate Release
In the relentless pursuit of novel antimicrobial agents, the scientific community is increasingly turning to computational methods to accelerate drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling, a cornerstone of modern cheminformatics, offers a powerful lens through which we can decipher the complex interplay between a molecule's structure and its biological activity. This guide provides an in-depth, comparative analysis of QSAR modeling for a promising class of compounds, 2-(6-Hydroxypyridin-2-YL)acetic acid derivatives, and contrasts their predicted antimicrobial profiles with established antibiotic classes.
The Promise of Pyridine Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of a hydroxyl group and an acetic acid moiety on the pyridine ring, as seen in this compound, presents an intriguing template for antimicrobial drug design. The acidic and hydrogen-bonding functionalities suggest potential interactions with bacterial enzymes or other critical cellular components. However, to rationally design more potent analogs, a systematic understanding of their structure-activity relationships is paramount.
Deconstructing the QSAR Workflow: A Step-by-Step Protocol
QSAR modeling is a multi-faceted process that transforms raw biological data into a predictive mathematical model. Here, we outline the essential steps, emphasizing the causal reasoning behind each experimental choice.
Figure 1: A generalized workflow for developing a robust QSAR model.
1. Data Acquisition and Curation: The Foundation of a Reliable Model
The adage "garbage in, garbage out" holds particularly true for QSAR. The initial and most critical step is the compilation of a high-quality dataset. For this guide, a hypothetical dataset of this compound analogs with their corresponding antimicrobial activity, expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC), was curated from hypothetical literature and public databases like PubChem and ChEMBL.[1][2]
-
Rationale: A diverse set of analogs with a wide range of biological activities is crucial for building a statistically significant model. Data curation involves standardizing chemical structures, correcting any inconsistencies, and removing duplicates to ensure the integrity of the dataset.
2. Molecular Descriptor Calculation: Translating Structure into Numbers
To be used in a mathematical model, the chemical structures must be converted into numerical descriptors that encode their physicochemical properties. These descriptors can be broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of specific functional groups. These describe the atom-atom connectivity within the molecule.
-
3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices. These require the 3D conformation of the molecule.
-
Rationale: The choice of descriptors is critical and should encompass a variety of properties (e.g., steric, electronic, and hydrophobic) that are likely to influence the biological activity. For antimicrobial agents, descriptors related to lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and molecular shape are often important for membrane permeation and target interaction.[3]
3. Model Building and Validation: The Core of QSAR
With the curated dataset and calculated descriptors, the next step is to build and rigorously validate a predictive model.
-
Data Splitting: The dataset is typically divided into a training set (usually 70-80% of the data) for model development and a test set (20-30%) for external validation.[4]
-
Feature Selection: To avoid overfitting and to build a more interpretable model, it is essential to select a subset of the most relevant descriptors. Techniques like Genetic Algorithms (GA) or stepwise regression are commonly employed.
-
Model Building: Several statistical methods can be used to establish the relationship between the selected descriptors and the biological activity. Common methods include:
-
Multiple Linear Regression (MLR): A simple and interpretable method that assumes a linear relationship.
-
Partial Least Squares (PLS): A more robust method than MLR, especially when descriptors are inter-correlated.
-
Support Vector Machines (SVM): A powerful machine learning method capable of handling non-linear relationships.
-
-
Model Validation: This is arguably the most crucial step to ensure the model's predictive power and robustness.[5]
-
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are performed on the training set to assess the model's internal consistency.
-
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using the test set.
-
Y-Randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of chance correlation.[6]
-
Comparative QSAR Analysis: this compound Derivatives vs. Established Antibiotics
To contextualize the potential of our target compounds, we will compare their hypothetical QSAR models with those of two well-established classes of antibiotics: quinolones and sulfonamides .
Hypothetical QSAR Model for this compound Derivatives
For the purpose of this guide, we will assume the development of a robust QSAR model for a series of this compound analogs against Staphylococcus aureus.
Table 1: Hypothetical QSAR Model Performance for this compound Derivatives
| Statistical Parameter | Value | Interpretation |
| Training Set (n=25) | ||
| R² | 0.85 | 85% of the variance in antimicrobial activity is explained by the model. |
| Q² (LOO-CV) | 0.78 | Good internal predictive ability. |
| Test Set (n=7) | ||
| R²_pred | 0.82 | Excellent predictive power on external data. |
Key Descriptor Insights (Hypothetical):
-
Positive Correlation with LogP: Increased lipophilicity may enhance bacterial membrane penetration.
-
Negative Correlation with Molecular Volume: Bulkier substituents may hinder binding to the active site of the target enzyme.
-
Positive Correlation with Dipole Moment: A higher dipole moment might facilitate key polar interactions with the target.
Comparison with Quinolones and Sulfonamides
Table 2: Comparative Overview of QSAR Models for Different Antimicrobial Classes
| Feature | This compound Derivatives (Hypothetical) | Quinolone Antibiotics[5][7] | Sulfonamide Antibiotics[8][9] |
| Primary Mechanism | Likely enzyme inhibition (e.g., DNA gyrase or DHPS) | Inhibition of DNA gyrase and topoisomerase IV | Inhibition of dihydropteroate synthase (DHPS) |
| Key Descriptors | LogP, Molecular Volume, Dipole Moment | Topological indices, Electronic descriptors (HOMO/LUMO), Steric parameters | Electronic parameters (e.g., partial charges), Surface area descriptors |
| General SAR Trends | Balanced lipophilicity is crucial; steric hindrance is detrimental. | Planarity of the quinolone core is important; substituents at specific positions modulate potency and spectrum. | An acidic sulfonamide proton is essential; N1-substituents significantly influence activity and pharmacokinetic properties. |
| Predictive Performance | High (Hypothetical R²_pred = 0.82) | Generally high (R²_pred often > 0.7) | Moderate to high (R²_pred can vary depending on the dataset) |
Causality behind the Differences:
The distinct QSAR models for these three classes of antimicrobials reflect their different mechanisms of action and the specific nature of their interactions with their respective bacterial targets.
-
Quinolones: Their planar aromatic core intercalates with DNA and interacts with the DNA gyrase enzyme complex. Therefore, descriptors related to shape, planarity, and electronic properties that govern these interactions are paramount in their QSAR models.[7]
-
Sulfonamides: As competitive inhibitors of DHPS, their structural similarity to the natural substrate, p-aminobenzoic acid (PABA), is key. Their QSAR models are often dominated by electronic and steric descriptors that define the precise fit and electrostatic interactions within the enzyme's active site.[8][9]
-
This compound Derivatives: The hypothetical model suggests a reliance on a balance of lipophilicity for membrane passage and specific steric and electronic features for target engagement. The presence of both a hydrogen bond donor (hydroxyl) and an acidic group (acetic acid) suggests the potential for chelation with metal ions in an enzyme active site or for forming multiple hydrogen bonds.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data used for QSAR modeling, standardized experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds and control antibiotics
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Figure 2: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and applying QSAR modeling to the discovery of novel antimicrobial agents, using this compound derivatives as a case study. The comparative analysis with established antibiotics highlights how QSAR can elucidate the unique structural requirements for different mechanisms of action.
While the QSAR model for the target compound class presented here is hypothetical due to the limited publicly available data, it serves as a blueprint for future research. The next steps should involve the synthesis and systematic antimicrobial screening of a diverse library of this compound analogs to generate the necessary data for building a robust and predictive QSAR model. Such a model would be an invaluable tool for the virtual screening of large compound libraries and the rational design of the next generation of pyridine-based antibiotics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(6-Hydroxypyridin-2-YL)acetic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(6-Hydroxypyridin-2-YL)acetic acid (CAS No. 937644-25-2). Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. Our commitment is to empower laboratory professionals with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate specific handling procedures to mitigate exposure risks during disposal. The causality is clear: direct contact with the solid compound or inhalation of its dust can lead to irritation of the skin, eyes, and respiratory system. Therefore, all disposal steps must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the foundational principles of hazardous waste management. These principles are not arbitrary; they are designed to prevent accidental chemical reactions, environmental contamination, and harm to personnel.
-
Segregation: Never mix this compound waste with other waste streams.[2] Incompatible materials can react violently or produce toxic gases. For instance, mixing acidic compounds with bases can lead to exothermic reactions, while combining them with cyanides or sulfides could generate highly toxic fumes.[3][4]
-
Containment: Waste must be stored in appropriate, clearly labeled containers.[3] The container should be robust, chemically resistant, and have a secure lid to prevent spills and evaporation.[5]
-
Labeling: All waste containers must be accurately and clearly labeled.[3] This is a critical step for ensuring that waste is handled correctly by all personnel, including those in waste management services.
-
Compliance: All disposal activities must comply with local, state, and federal regulations.[3][6] In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management in academic laboratories.[7]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of skin, eye, and respiratory irritation, the following PPE and engineering controls are mandatory when handling this compound for disposal.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust and aerosols.[5][8] |
| Eyewash Station & Safety Shower | For immediate decontamination in case of accidental exposure.[9][10] | |
| Personal Protective Equipment (PPE) | Safety Goggles or Face Shield | To protect eyes from dust and splashes.[10] |
| Chemical-Resistant Gloves | To prevent skin contact and irritation.[10] | |
| Laboratory Coat | To protect skin and clothing from contamination.[10] | |
| Respiratory Protection (if necessary) | In situations where a fume hood is not available or if dust generation is significant.[10] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound. Each step is designed to ensure safety and compliance.
4.1. Preparation
-
Designate a Satellite Accumulation Area (SAA): Identify a specific area within the laboratory for the accumulation of hazardous waste.[3][4] This area should be away from general lab traffic and clearly marked.
-
Select an Appropriate Waste Container: Choose a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) container with a screw cap is recommended.[3] Ensure the container is clean and in good condition.
-
Label the Waste Container: Before adding any waste, affix a hazardous waste label to the container.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant)
-
The date when waste is first added (accumulation start date)
-
The name and contact information of the generating laboratory/researcher
-
4.2. Waste Collection
-
Solid Waste:
-
Carefully transfer solid this compound into the labeled waste container using a chemically resistant scoop or spatula.[9]
-
Minimize dust generation during transfer. If necessary, work within a chemical fume hood.[5][8]
-
Do not overfill the container; leave at least 10% headspace to accommodate expansion.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weigh boats, and contaminated paper towels should be placed in a separate, clearly labeled bag for solid chemical waste.
-
Non-disposable glassware should be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous waste.[11] After decontamination, the glassware can be washed normally.
-
-
Solutions:
-
Aqueous or organic solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]
-
4.3. Storage and Disposal
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[2][3] Store the container in the designated SAA.
-
Monitor Accumulation: Regularly check the fill level and the accumulation start date.[11] Laboratories typically have limits on the volume of waste that can be accumulated (e.g., 55 gallons) and the time it can be stored (e.g., up to one year for partially filled containers in an SAA).[3][4]
-
Arrange for Pickup: Once the container is full or nearing its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][12] Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[9][10] Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[9][10] If respiratory symptoms develop, seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[9] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific waste management policies and the Safety Data Sheet for the most current information.
References
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
NIH Waste Disposal Guide. National Institutes of Health. [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Standard Operating Procedure for: Pyridine. Washington State University. [Link]
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Navigating the Safe Handling of 2-(6-Hydroxypyridin-2-YL)acetic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(6-Hydroxypyridin-2-YL)acetic acid (CAS No. 937644-25-2), focusing on personal protective equipment (PPE) and proper disposal protocols. While comprehensive data on this specific compound is limited, this document synthesizes available information and established best practices for handling structurally similar pyridine and acetic acid derivatives to ensure a robust safety framework.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The signal word for this compound is "Warning".[1] This indicates that while the substance is hazardous, the immediate dangers are less severe than those associated with a "Danger" signal word. However, the potential for skin and eye irritation, along with respiratory discomfort, necessitates a careful and considered approach to handling.
Given its structural components—a pyridine ring and an acetic acid moiety—we can infer other potential hazards. Pyridine and its derivatives are known for their potential to cause nausea, coughing, and wheezing upon inhalation or skin contact.[2] Acetic acid is corrosive and can cause severe skin burns and eye damage. Therefore, a comprehensive risk assessment should consider both the stated hazards and the potential for more severe effects based on its chemical class.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is dictated by the nature of the work being performed and the potential for exposure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good resistance to a range of chemicals. Avoid latex gloves as they may not provide adequate protection.[2] |
| Eye Protection | Chemical splash goggles | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne particles.[2][3] |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement to protect against incidental skin contact.[2] |
| Respiratory Protection | Use in a certified fume hood | Engineering controls are the primary method for mitigating inhalation risks. If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection.[3][4] |
Enhanced PPE for Specific Operations:
For procedures with a higher risk of splash or aerosol generation, such as transferring large quantities or preparing solutions, the following additional PPE is recommended:
-
Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an extra layer of protection for the entire face.[3]
-
Chemical-Resistant Apron or Gown: This provides additional protection for the torso and legs against significant splashes.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Procedures
Adherence to a strict protocol minimizes the risk of exposure. The following steps provide a framework for safe handling.
Preparation and Engineering Controls:
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ventilation Check: Ensure the fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[3]
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves. Check for any tears or defects.
-
Eye and Face Protection: Put on your chemical splash goggles. If a higher risk of splash is anticipated, add a face shield.
Handling the Compound:
-
Weighing: If weighing the solid, perform this task in a fume hood to minimize inhalation of any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep containers of the compound tightly closed when not in use to prevent the release of vapors.[5][6][7]
Doffing PPE: Preventing Contamination
-
Gloves: Remove gloves first, turning them inside out as you do so to trap any contamination. Dispose of them in the appropriate waste container.
-
Face and Eye Protection: Remove the face shield (if used) and then the goggles.
-
Lab Coat: Remove your lab coat, turning the sleeves inside out.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[5][8]
The following diagram outlines the procedural flow for safe handling.
Caption: Step-by-step procedure for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant").
Disposal Procedure:
-
Container Integrity: Ensure all waste containers are in good condition and properly sealed to prevent leaks.[9]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Do not dispose of this compound down the drain.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
-
National Center for Biotechnology Information. (2022, March 19). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Australian Government Department of Health. (2020, May 1). Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Georgia Environmental Health & Safety Division. (2025-2026). EHSO Manual. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
GOV.UK. Pyridine: incident management. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
